Product packaging for (1H-indazol-5-yl)methanamine(Cat. No.:CAS No. 267413-25-2)

(1H-indazol-5-yl)methanamine

Cat. No.: B1315359
CAS No.: 267413-25-2
M. Wt: 147.18 g/mol
InChI Key: AQMGFFLBKVOJLW-UHFFFAOYSA-N
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Description

(1H-Indazol-5-yl)methanamine (CAS 267413-25-2) is a valuable aromatic heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a primary aminomethyl group at the 5-position of the 1H-indazole scaffold. The indazole core is a well-established privileged structure in drug discovery, known for its widespread pharmaceutical and biological properties . It serves as a key synthetic intermediate for constructing more complex molecules, particularly in the development of antimicrobial agents . Research has demonstrated that derivatives linked to indazole scaffolds exhibit significant inhibitory activity against Gram-positive bacteria, such as Streptococcus pneumoniae , highlighting their potential in antibacterial research . As a stable, aromatic heterocycle, the 1H-indazole tautomer is the predominant form, contributing to the molecule's stability and making it a bioisostere for other heterocycles like indole . This amine is for research use only and is supplied as a solid. It is intended for use by qualified laboratory researchers and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B1315359 (1H-indazol-5-yl)methanamine CAS No. 267413-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMGFFLBKVOJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477479
Record name (1H-indazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267413-25-2
Record name (1H-indazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-indazol-5-yl)methanamine is a heterocyclic amine containing the indazole scaffold, a key pharmacophore in numerous therapeutic agents. This document provides a comprehensive guide to its structure elucidation, outlining a plausible synthetic route and detailing the standard analytical techniques employed for its characterization. This guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis and structural verification of this and related compounds.

Chemical Structure and Properties

This compound possesses a bicyclic aromatic indazole core with a methanamine substituent at the 5-position. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉N₃[1]
Molecular Weight 147.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 267413-25-2[1]
Appearance Expected to be a solid
Predicted XlogP 0.6[1]
Topological Polar Surface Area 54.7 Ų[1]

Synthesis and Characterization Workflow

A plausible synthetic route for this compound involves the reduction of 1H-indazole-5-carbonitrile. The subsequent characterization workflow is essential for confirming the structure of the synthesized compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structure Elucidation A 1H-Indazole-5-carbonitrile B Reduction A->B e.g., LiAlH4, THF C Crude this compound B->C D Column Chromatography C->D E Pure this compound D->E F NMR (1H, 13C) E->F G Mass Spectrometry (MS) E->G H Infrared Spectroscopy (IR) E->H

Caption: Proposed synthesis and characterization workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the reduction of a nitrile to a primary amine.

Materials:

  • 1H-indazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of 1H-indazole-5-carbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water.

  • The resulting solid is filtered off and washed with THF.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed.

3.2.2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Spectroscopic Data and Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from related compounds.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-3
~7.80s1HH-4
~7.50d1HH-7
~7.30dd1HH-6
~4.00s2H-CH₂-NH₂
~1.5-2.0br s2H-NH₂
~13.0br s1HN-H (indazole)
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~140.0C-7a
~135.0C-3
~130.0C-5
~125.0C-6
~122.0C-3a
~120.0C-4
~110.0C-7
~45.0-CH₂-NH₂
Mass Spectrometry Data
ParameterValue
Ionization Mode ESI+
Expected [M+H]⁺ (m/z) 148.0869
Elemental Composition C₈H₁₀N₃⁺
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine and indazole)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1620-1580N-H bending (amine) and C=C stretching
1500-1400Aromatic C=C stretching
850-750Aromatic C-H out-of-plane bending

Potential Signaling Pathway Involvement

G A This compound B Protein Kinase A->B Inhibition E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate D->B F Downstream Signaling E->F G Cellular Response (e.g., proliferation, survival) F->G

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The methodologies and expected data presented in this guide provide a robust framework for the synthesis, purification, and characterization of this and structurally related compounds, which are of significant interest in the field of medicinal chemistry. Further biological evaluation is warranted to explore the potential of this compound as a modulator of cellular signaling pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (1H-indazol-5-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analogue, 1H-indazol-5-amine, alongside predicted values and established experimental protocols. This comparative approach offers valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and predicted data for this compound and its close analogue.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem[1]
Molecular Weight 147.18 g/mol PubChem[1]
Predicted logP 0.6PubChem[1]
Predicted pKa (Not available)
Topological Polar Surface Area 54.7 ŲPubChem[1]

Table 2: Experimental Physicochemical Properties of 1H-Indazol-5-amine (Analogue)

PropertyValueSource
Melting Point 175-178 °CCAS Common Chemistry[2]
Boiling Point (estimate) 235.67 °CECHEMI[3]
Aqueous Solubility (at pH 7.4) 17.9 µg/mLPubChem[4]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in preclinical development. The following sections detail standard experimental protocols for key parameters.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[5]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the compound is ionized.[6][7]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4][8]

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent, often with a cosolvent for sparingly soluble compounds.[4][8] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments.[8]

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is the point of the steepest slope on the titration curve.[5]

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.[9]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured after equilibrium has been reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio.[10]

Methodology:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS at pH 7.4) with n-octanol.[11]

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.[11]

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[12]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[10]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11]

  • Calculation: Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).[9]

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Principle: An excess of the solid compound is equilibrated with the solvent of interest (e.g., a buffer solution) over a prolonged period. The concentration of the dissolved compound in the saturated solution is then determined.[13]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[12]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS.[13][14]

Spectral analysis is essential for structural elucidation and confirmation.

Table 3: Expected Spectral Data for this compound and Related Indazoles

TechniqueExpected Data for Indazole DerivativesSource
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. Protons of the methanamine group would appear further upfield. The NH proton of the indazole ring often appears as a broad singlet.[2][15]
¹³C NMR Aromatic carbons typically appear in the range of δ 110-140 ppm. The carbon of the CH₂ group would be significantly upfield.[2][15][16]
FT-IR Characteristic N-H stretching vibrations around 3100-3500 cm⁻¹, C=C and C=N stretching in the aromatic region (1450-1620 cm⁻¹).[15][17][18]
UV-Vis Absorption maxima are expected in the UV region, characteristic of the indazole chromophore. For 1H-indazole in acetonitrile, λmax is observed around 251, 288, and 299 nm.[17][19]
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns involve the loss of the aminomethyl group. For 1H-indazole, the M⁺ peak is at m/z 118.[20][21]

Experimental Protocols for Spectral Analysis:

  • NMR Spectroscopy: For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A standard single-pulse experiment with proton decoupling is used for ¹³C NMR.[22][23]

  • FT-IR Spectroscopy: For solid samples, a common method is to prepare a KBr pellet by grinding the sample with KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • UV-Vis Spectroscopy: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) and the absorbance is measured across the UV-visible range.

  • Mass Spectrometry: For small molecules, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often after chromatographic separation.

Mandatory Visualizations

A plausible synthetic route for this compound is via the reduction of 1H-indazole-5-carbonitrile.

G Synthetic Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 1H-Indazole-5-carbonitrile reduction Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation) start->reduction quench Aqueous Quench reduction->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Indazole derivatives are well-known inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[16] The VEGFR signaling pathway is crucial in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][15][20][21]

G VEGFR2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cellular_Responses Cell Proliferation, Survival, Migration, Permeability Akt->Cellular_Responses MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Responses

Caption: Simplified VEGFR2 signaling cascade.

References

An In-depth Technical Guide to (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-indazol-5-yl)methanamine, a heterocyclic amine belonging to the indazole class of compounds. This document consolidates its chemical identity, synthesis protocols, and known and potential biological activities, with a focus on its relevance in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

This compound is a versatile building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. Its chemical structure consists of an indazole core with a methanamine substituent at the 5-position.

CAS Number: 267413-25-2[1][2] CAS Number (Hydrochloride Salt): 943845-78-1

Synonyms:

  • 5-(Aminomethyl)-1H-indazole[1][2]

  • C-(1H-Indazol-5-yl)-methylamine

  • 1H-Indazole-5-methanamine[2]

PropertyValueSource
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.18 g/mol [2]
IUPAC Name This compound[2]

Synthesis Protocols

A common and effective method for the synthesis of this compound is through the reduction of 1H-indazole-5-carbonitrile.

Experimental Protocol: Reduction of 1H-indazole-5-carbonitrile

This protocol outlines the synthesis of this compound via the reduction of 1H-indazole-5-carbonitrile using lithium aluminum hydride (LiAlH₄).[1]

Materials:

  • 1H-indazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 2 N aqueous lithium hydroxide (LiOH)

Procedure:

  • In a reaction vessel, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran.

  • Dissolve 1H-indazole-5-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran at room temperature.

  • Slowly add the solution of 1H-indazole-5-carbonitrile to the suspension of lithium aluminum hydride.

  • Heat the reaction mixture to reflux for 2 hours.

  • After the reaction is complete, cool the mixture and quench by the sequential addition of water (0.053 mL per 100 mg of starting material), 2 N aqueous lithium hydroxide (0.106 mL), and water (0.212 mL).

  • Stir the resulting mixture and then filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dry the residue under reduced pressure to yield this compound.

Expected Yield: 94%[1]

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_product Product 1H-indazole-5-carbonitrile 1H-indazole-5-carbonitrile LiAlH4_THF 1. LiAlH4, THF 2. Reflux, 2h 1H-indazole-5-carbonitrile->LiAlH4_THF Reduction Quench 3. H2O, LiOH(aq), H2O LiAlH4_THF->Quench Workup This compound This compound Quench->this compound

A high-level workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Indazole-containing compounds have been successfully developed as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[3]

Potential as a Kinase Inhibitor

The indazole core is a key structural feature in several approved kinase inhibitors, such as Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] These receptors are crucial signaling proteins involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4] By inhibiting VEGFR, these drugs can disrupt tumor angiogenesis, proliferation, and metastasis.[4]

Given its structural similarity to these established drugs, this compound serves as a valuable starting point for the design and synthesis of novel kinase inhibitors. The primary amine group offers a readily modifiable handle for the introduction of various side chains to optimize binding affinity and selectivity for specific kinase targets.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound, focusing on the VEGFR signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC RAF RAF VEGFR->RAF PKC PKC PLC->PKC Gene_Expression Gene Expression (Proliferation, Angiogenesis) PKC->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Ligand VEGF Ligand->VEGFR Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition

Hypothetical inhibition of the VEGFR signaling pathway.
General Workflow for Evaluating Novel Kinase Inhibitors

The development of new kinase inhibitors from a core scaffold like this compound typically follows a structured workflow from initial synthesis to biological evaluation.

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Synthesis Synthesis of Derivatives SAR->Synthesis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (Antiproliferative Activity) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Downstream Signaling) Cell_Viability->Western_Blot

General workflow for the discovery and evaluation of new kinase inhibitors.

Conclusion

This compound is a valuable chemical entity with a straightforward synthetic route. While direct biological data for this specific compound is not extensively documented, its indazole core represents a "privileged scaffold" in medicinal chemistry.[6] Its structural relationship to approved kinase inhibitors suggests significant potential as a starting point for the development of novel therapeutics, particularly in the field of oncology. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound class.

References

An In-depth Technical Guide on the Potential Biological Targets of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

(1H-indazol-5-yl)methanamine is a molecule belonging to the indazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. While direct experimental data on this compound is limited, the extensive research on related indazole derivatives provides a strong predictive framework for its potential biological targets. This technical guide summarizes the known biological targets of various indazole-containing molecules, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers initiating investigations into the therapeutic potential of this compound and its analogues.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological properties, including anti-cancer, antibacterial, anti-inflammatory, and antiviral activities.[1][3] this compound, as a member of this class, holds promise for interacting with various biological targets. This guide explores these potential targets by examining the established activities of structurally related indazole derivatives.

Potential Biological Targets and Quantitative Data

Based on the activities of known indazole derivatives, the primary potential biological targets for this compound are categorized into protein kinases, bacterial enzymes, and ligand-gated ion channels.

Protein Kinase Inhibition

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Table 1: Inhibitory Activity of Indazole Derivatives against Various Protein Kinases

Indazole Derivative ClassTarget KinaseIC₅₀ (nM)Reference Compound Example
N-(1H-indazol-6-yl)benzenesulfonamidesPLK40.1Compound K22
6-aryl-1H-indazol-3-aminesFGFR130.26-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide
1H-indazole derivativesEGFR5.3 (T790M mutant)Not specified
3-aminoindazole derivativesALK12Entrectinib
3-substituted 1H-indazolesIDO1720Not specified

Data compiled from multiple sources.[3][4]

Antibacterial Activity

A novel class of indazole derivatives has been identified as potent inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial agents. This suggests a potential application for this compound in combating bacterial infections, including resistant strains like MRSA.[5]

Table 2: Antibacterial and Enzymatic Activity of Indazole-Based GyrB Inhibitors

Compound ClassTarget Organism/EnzymeMIC (µg/mL) or IC₅₀ (µM)Notes
Indazole derivativesStaphylococcus aureus (MRSA)Potent activity reportedEffective against fluoroquinolone-resistant strains
Indazole derivativesBacterial DNA Gyrase BExcellent enzymatic activityStructure-based design led to high potency
Sulphonamide-containing indazolesMycobacterium tuberculosis0.09 µM (MIC)Identified through high-throughput screening

Data from various studies on indazole derivatives.[1][5]

Serotonin 5-HT₃ Receptor Antagonism

The indazole nucleus is a key pharmacophore in granisetron, a selective 5-HT₃ receptor antagonist used to manage nausea and vomiting.[1] This indicates that this compound could potentially modulate the activity of this ligand-gated ion channel.

Experimental Protocols

To investigate the interaction of this compound with the potential targets identified, the following experimental protocols can be employed.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and the test compound (this compound) in a suitable kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The light generated is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

GPCR Radioligand Binding Assay (for 5-HT₃ Receptor)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₃ receptor.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of a radiolabeled 5-HT₃ receptor ligand (e.g., [³H]-granisetron), and the membrane preparation.

    • Non-specific Binding: Assay buffer, the radiolabeled ligand, a high concentration of a known unlabeled 5-HT₃ ligand, and the membrane preparation.

    • Competition: Assay buffer, the radiolabeled ligand, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Understanding the signaling pathways associated with the potential targets is crucial for elucidating the mechanism of action of this compound.

EGFR Signaling Pathway

Activation of the Epidermal Growth Factor Receptor (EGFR) leads to downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2][3][6]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Activation EGF EGF EGF->EGFR Ligand Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

EGFR Signaling Cascade
FGFR Signaling Pathway

Fibroblast Growth Factor Receptor (FGFR) signaling is involved in angiogenesis, cell proliferation, and migration.[3][7]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG FGF FGF FGF->FGFR Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Gene_Expression Gene Expression (Proliferation, Angiogenesis) RAS_MAPK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression IP3_DAG IP3/DAG PLCG->IP3_DAG IP3_DAG->Gene_Expression

FGFR Downstream Signaling
PLK4 Signaling in Cell Cycle Regulation

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target in oncology.[4][8]

PLK4_Signaling cluster_cell_cycle Cell Cycle G1_S G1/S Phase S_Phase S Phase G1_S->S_Phase G2_M G2/M Phase S_Phase->G2_M Mitosis Mitosis G2_M->Mitosis PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Apoptosis Apoptosis PLK4->Apoptosis Inhibition leads to Cell_Cycle_Arrest Cell Cycle Arrest PLK4->Cell_Cycle_Arrest Inhibition leads to Centriole_Dup->Mitosis Required for Inhibitor This compound (Potential Inhibitor) Inhibitor->PLK4 Inhibits

Role of PLK4 in the Cell Cycle
5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel that, upon activation by serotonin, allows the influx of cations, leading to neuronal depolarization.[1][9]

5-HT3 Receptor Ion Channel Signaling

Conclusion

While further direct experimental validation is required, the existing body of research on indazole derivatives strongly suggests that this compound is a promising candidate for targeting a range of biologically significant molecules, including protein kinases, bacterial enzymes, and neurotransmitter receptors. This guide provides a foundational framework for initiating such investigations, offering insights into potential mechanisms of action and methodologies for experimental validation. The versatility of the indazole scaffold continues to make it a focal point for the development of novel therapeutics.

References

In Silico Docking Studies of Indazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including roles as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] In silico molecular docking has emerged as a powerful computational tool to predict the binding interactions and affinities of indazole-based ligands with their protein targets. This technical guide provides an in-depth overview of the methodologies, data interpretation, and visualization techniques employed in the computational docking studies of indazole derivatives, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. While specific docking studies on (1H-indazol-5-yl)methanamine are not extensively reported in the reviewed literature, the principles and protocols outlined herein are directly applicable to this and other novel indazole-containing compounds.

Common Protein Targets for Indazole Derivatives

In silico docking studies have explored the interaction of indazole derivatives with a range of clinically relevant protein targets. These include:

  • Protein Kinases: Dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer. Indazole derivatives have been investigated as inhibitors for various kinases, including p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase 3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

  • Aromatase: This enzyme is a key target in the treatment of hormone-dependent breast cancer.

  • Renal Cancer-Related Proteins: Specific proteins implicated in renal cancer, such as the Discoidin Domain Receptor 1 (DDR1), have been targeted with novel indazole compounds.[1][6]

  • DNA Gyrase: This bacterial enzyme is a validated target for antibacterial agents.[7]

  • Murine Double Minute 2 (MDM2): The interaction of indazole derivatives with the MDM2 receptor, which is involved in p53 regulation, has been explored in the context of cancer therapy.[3]

Experimental Protocols

A standardized and meticulous computational methodology is crucial for obtaining reliable and reproducible docking results. The following sections detail the typical workflow for in silico docking of indazole derivatives.

Ligand and Protein Preparation
  • Ligand Preparation:

    • The 2D structure of the indazole derivative, such as this compound, is drawn using chemical drawing software like ChemDraw.[1]

    • The 2D structure is then converted to a 3D structure, and its energy is minimized using computational chemistry software. This step is crucial for obtaining a low-energy, stable conformation of the ligand.[1]

  • Protein Preparation:

    • The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[1][4]

    • Water molecules, ions, and co-crystallized ligands are typically removed from the protein structure.[4]

    • Polar hydrogen atoms are added to the protein, and appropriate charges (e.g., Kollman charges) are assigned.[4]

Molecular Docking Simulation
  • Software: A variety of software packages are available for molecular docking, with AutoDock and AutoDock Vina being commonly used for studies involving indazole derivatives.[1][4] Other tools like Schrödinger's Glide are also employed.[8]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm: The docking software then explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results: The results are analyzed to identify the best binding poses, typically characterized by the lowest binding energy. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and examined.[1]

Data Presentation

Quantitative data from docking studies are typically summarized in tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example Docking Scores of Indazole Derivatives against Aromatase

CompoundBinding Energy (kcal/mol)Interacting Residues
5f-8.0Arg115
5g-7.7Arg115, Thr310, Leu372, Leu477
5n-7.7Arg115, Thr310, Leu372, Leu477

Data adapted from a study on substituted indazole derivatives.

Table 2: Example Docking Scores of Indazole Scaffolds against VEGFR-2

CompoundBinding Energy (kcal/mol)Interacting Residues
SMO-6.99Glu828, Ile856, Lys826, Arg833
SBS-6.96Not specified
SOT-6.88Not specified

Data from a computational investigation of indazole scaffolds as tyrosine kinase inhibitors.[5]

Table 3: Example Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1

CompoundPAK1 IC50 (nM)
30l9.8

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological and computational processes.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Indazole Indazole Derivative (e.g., this compound) Indazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

G cluster_workflow In Silico Docking Workflow start Start: Define Research Question ligand_prep Ligand Preparation (e.g., this compound) - 2D to 3D Conversion - Energy Minimization start->ligand_prep protein_prep Protein Preparation - Download from PDB - Remove Water/Ions - Add Hydrogens start->protein_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep->docking analysis Analysis of Results - Binding Energy - Binding Poses - Interactions docking->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar lead_opt Lead Optimization sar->lead_opt end End: Identify Lead Compounds lead_opt->end

Caption: A generalized workflow for in silico molecular docking studies.

In silico docking studies are an indispensable component of modern drug discovery, offering a time- and cost-effective approach to screen and identify promising lead candidates. The indazole scaffold continues to be a fertile ground for the development of novel therapeutics. By employing the robust methodologies and data analysis techniques outlined in this guide, researchers can effectively leverage computational docking to accelerate the discovery and optimization of new indazole-based drugs. While direct experimental data for this compound is pending, the established protocols for related indazole derivatives provide a clear and reliable roadmap for its future investigation.

References

Spectroscopic and Structural Elucidation of (1H-indazol-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-indazol-5-yl)methanamine, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents a compilation of expected spectroscopic characteristics based on data from closely related indazole derivatives and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining such data are also provided.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉N₃PubChem
Molecular Weight161.21 g/mol PubChem
Exact Mass161.084747 DaPubChem
CAS Number267413-25-2PubChem

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of unsubstituted 1H-indazole and the expected electronic effects of the 5-aminomethyl substituent.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, and the amine protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.1s-
H-4~7.7d~8.5
H-6~7.2dd~8.5, ~1.5
H-7~7.5d~8.5
-CH₂-~3.9s-
-NH₂Variable (broad singlet)bs-
N-H (indazole)~13.0 (broad singlet)bs-

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Expected Chemical Shift (δ, ppm)
C-3~134
C-3a~123
C-4~121
C-5~135
C-6~120
C-7~110
C-7a~140
-CH₂-~45
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive mode is a suitable technique.

Parameter Value
Ionization ModeESI (+)
Expected [M+H]⁺m/z 162.0924
Key Fragmentation Ionm/z 145 ([M+H - NH₃]⁺)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400-3250Medium (two bands)
N-H stretch (indazole)3200-2500 (broad)Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2960-2850Medium
N-H bend (amine)1650-1580Medium
C=C stretch (aromatic)1620-1450Medium-Strong

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to 1-10 µg/mL with the mobile phase solvent.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

Infrared (IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

  • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Method: Transmission (for KBr pellet) or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through the reduction of 1H-indazole-5-carbonitrile.

Synthesis_Workflow Start 1H-Indazole-5-carbonitrile Reagent Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) Start->Reagent Reduction Product This compound Reagent->Product

Caption: Synthetic route to this compound.

Potential Signaling Pathway Interaction

As a structural analog of biogenic amines like histamine and serotonin, this compound may interact with various amine receptors and transporters. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_cell Cell Membrane Ligand This compound Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

(1H-Indazol-5-yl)methanamine as a Bioisostere for Indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of (1H-indazol-5-yl)methanamine as a bioisosteric replacement for the indole scaffold in medicinal chemistry.

Executive Summary

In modern drug discovery, the bioisosteric replacement of key pharmacophores is a fundamental strategy for lead optimization. The indole ring, a privileged structure in numerous biologically active compounds, often presents challenges related to metabolic instability, particularly oxidative degradation by cytochrome P450 enzymes. The this compound moiety has emerged as a highly effective non-classical bioisostere for the indole core, particularly for tryptamine and related structures. This substitution can preserve or enhance target affinity while significantly improving crucial drug-like properties, including metabolic stability and physicochemical characteristics. This technical guide provides a comprehensive overview of the rationale, comparative quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of the underlying biological pathways and experimental workflows.

The Rationale for Bioisosteric Replacement

The structural and electronic similarities between indole and indazole form the basis of their bioisosteric relationship. Both are bicyclic aromatic systems of comparable size and planarity. However, the replacement of the indole C3-position with a nitrogen atom to form the indazole core introduces key changes that can be exploited for therapeutic advantage.

  • Enhanced Metabolic Stability: The indole nucleus is susceptible to oxidation at the 2- and 3-positions. The indazole ring, being more electron-deficient, is inherently more resistant to such oxidative metabolism, often leading to a longer in vivo half-life and an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The additional nitrogen atom in the indazole ring acts as a hydrogen bond acceptor, a feature absent in indole. This can lead to novel or strengthened interactions with the biological target.[1] Furthermore, this substitution can influence the molecule's pKa, lipophilicity (logP), and aqueous solubility, providing medicinal chemists with tools to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Maintained or Improved Pharmacological Activity: The indazole N-H group can still function as a hydrogen bond donor, mimicking the indole N-H.[1] By positioning the methanamine side chain at the 5-position, the overall topology of the molecule can closely mimic that of biologically active indoles like serotonin or tryptamine, allowing for conserved interactions with receptor binding pockets.

Quantitative Data: Comparative Analysis

The successful application of the indole-to-indazole bioisosteric switch has been demonstrated across various therapeutic targets. The following table summarizes quantitative data from selected case studies, illustrating the impact of this substitution on biological activity.

Target Class Parent Indole Compound Indole Activity (IC₅₀/Kᵢ, nM) This compound Analog Indazole Activity (IC₅₀/Kᵢ, nM) Fold Change in Potency
Kinase B-Raf Inhibitor (Indole-based)36B-Raf Inhibitor (Indazole-based)218x Improvement[1]
GPCR 5-HT₂ₐ Receptor Agonist (5-MeO-DMT)~10-50 (EC₅₀)5-MeO-DMT Indazole Analog (6a)~203 (EC₅₀)~4-20x Decrease[2][3]
Enzyme MAO-B Inhibitor (Indole-5-carboxamide)0.227MAO-B Inhibitor (Indazole-5-carboxamide)0.386~1.7x Decrease[4]

Table 1: Comparative biological activity of indole compounds and their corresponding this compound bioisosteres. This data illustrates that the bioisosteric replacement can lead to improved, maintained, or moderately reduced potency, depending on the specific target and molecular context.

Experimental Protocols

Synthesis: Reductive Amination of 1H-Indazole-5-carbaldehyde

This protocol describes a general method for the synthesis of this compound derivatives from the corresponding aldehyde.

Objective: To synthesize an N-substituted this compound via a one-pot reductive amination procedure.

Materials:

  • 1H-Indazole-5-carbaldehyde

  • Primary or secondary amine of choice (e.g., methylamine, dimethylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1H-indazole-5-carbaldehyde (1.0 eq) and dissolve in DCM or MeOH (approx. 0.1 M concentration).

  • Imine Formation: Add the desired amine (1.1 - 1.5 eq). If the amine is a salt (e.g., methylamine HCl), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirring solution, add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final this compound product.

Biological Evaluation: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the potency (IC₅₀) of a test compound against a specific protein kinase.

Objective: To quantify the inhibitory activity of an indazole-based compound on a target kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test Compound (e.g., indazole analog) and DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:4 steps.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase Buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • Kinase enzyme (pre-diluted in kinase buffer)

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP (the ATP concentration should be at or near its Kₘ for the kinase).

  • Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the application of this compound as an indole bioisostere.

logical_relationship cluster_indole Parent Scaffold cluster_indazole Bioisostere Indole Indole Moiety Target Biological Target (e.g., Kinase, GPCR) Indole->Target Indole_Props Properties: - H-bond Donor - Potential Metabolic Liability (C3) Indazole This compound Indazole->Target ADME Improved ADME Profile Indazole->ADME Indazole_Props Properties: - H-bond Donor & Acceptor - Improved Metabolic Stability Response Desired Biological Response Target->Response experimental_workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_decision Analysis & Decision Start Identify Indole Lead Compound Design Bioisosteric Design (Indole -> Indazole) Start->Design Synthesis Chemical Synthesis (Protocol 4.1) Design->Synthesis Binding Target Binding Assay (e.g., Radioligand Displacement) Synthesis->Binding Functional Functional Assay (e.g., Kinase Inhibition, Protocol 4.2) Binding->Functional ADME_vitro Metabolic Stability Assay (e.g., Microsomes) Functional->ADME_vitro SAR Analyze SAR & ADME Data ADME_vitro->SAR Decision Go / No-Go for In Vivo Studies SAR->Decision signaling_pathway cluster_upstream Upstream Activation cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Response Cell Proliferation, Survival, Angiogenesis mTOR->Response Inhibitor Indazole-based Kinase Inhibitor (e.g., Axitinib) Inhibitor->RTK Inhibition

References

An In-depth Technical Guide on the Safety and Toxicity Profile of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide a comprehensive overview of the available safety and toxicity information for (1H-indazol-5-yl)methanamine. It is crucial to note that, as of the latest literature review, detailed toxicological studies specifically for this compound are not extensively available in the public domain. Therefore, this guide synthesizes information from structurally related indazole derivatives to infer a potential safety and toxicity profile. This information is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for further investigation.

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] Indazole derivatives are key components in a variety of pharmacologically active agents, including those with anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] Given the therapeutic potential of indazole-based compounds, a thorough understanding of their safety and toxicity profile is paramount for any drug development program. This guide provides an assessment of the potential hazards associated with this compound, based on data from analogous compounds.

Physicochemical Properties

A comprehensive toxicological assessment begins with an understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, computational tools can provide estimates.

  • Molecular Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol

Note: These are calculated values and await experimental verification.

Hazard Identification and Classification

Direct GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not available. However, by examining the safety data for structurally similar compounds such as 1H-Indazol-5-amine and 1H-Indazol-3-amine, a potential hazard profile can be extrapolated.

Table 1: Extrapolated Hazard Identification for this compound Based on Structural Analogs

Hazard ClassGHS Classification (based on analogs)Potential Health EffectsSource (Analog)
Acute Toxicity (Oral) Category 4Harmful if swallowed.[4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.[4][5]
Serious Eye Damage/Eye Irritation Category 2ACauses serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)May cause respiratory irritation.[4][5]

This table is an extrapolation and should be confirmed with specific testing of this compound.

Potential Toxicological Profile

A complete toxicological profile includes assessments of acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. In the absence of specific data for this compound, we can infer potential areas of concern from the broader class of indazole derivatives.

4.1. Acute Toxicity: Based on analogs, this compound may be harmful if ingested and could cause irritation upon contact with skin, eyes, and the respiratory tract.[4][5][6]

4.2. Sub-chronic and Chronic Toxicity: No data is currently available for this compound. Long-term exposure studies would be necessary to determine potential target organs for toxicity.

4.3. Genotoxicity: The genotoxic potential of this compound has not been reported. A standard battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus assay) would be required.

4.4. Carcinogenicity: There is no data on the carcinogenic potential of this compound.

4.5. Reproductive and Developmental Toxicity: The effects of this compound on reproduction and development are unknown.

4.6. In Vitro Cytotoxicity: Studies on various substituted indazole derivatives have demonstrated a range of in vitro cytotoxic activities against different cancer cell lines.[7][8][9][10][11] For example, some novel indazole-pyrimidine derivatives have shown significant cytotoxic inhibitory activity against MCF-7, Caco-2, and A549 cell lines, with some compounds exhibiting greater potency than reference drugs.[11] Another study on 1H-indazole-3-amine derivatives showed that while some compounds had potent antitumor activity, they also exhibited high toxicity to normal cells.[12] These findings suggest that while this compound may have therapeutic potential, its cytotoxic effects on both cancerous and non-cancerous cells need to be carefully evaluated.

Experimental Protocols for Safety Assessment

For a novel compound like this compound, a standard preclinical safety assessment would be required. The following represents a generalized workflow.

Diagram 1: Generalized Preclinical Safety Assessment Workflow

Preclinical_Safety_Workflow cluster_in_vitro In Vitro / Ex Vivo Assays cluster_in_vivo In Vivo Studies cluster_decision Decision Point genotox Genotoxicity (Ames, MLA, Chromosomal Aberration) acute_tox Acute Toxicity (Rodent, MTD determination) genotox->acute_tox Proceed if in vitro profile is acceptable cyp_inhibition CYP450 Inhibition / Induction cyp_inhibition->acute_tox Proceed if in vitro profile is acceptable herg hERG Liability herg->acute_tox Proceed if in vitro profile is acceptable cytotoxicity Cytotoxicity Assays (e.g., against HepG2, HEK293) cytotoxicity->acute_tox Proceed if in vitro profile is acceptable repeated_dose Repeated Dose Toxicity (Rodent & Non-rodent, 28-day) acute_tox->repeated_dose safety_pharm Safety Pharmacology (Core battery: CNS, CVS, Respiratory) acute_tox->safety_pharm adme ADME / Toxicokinetics acute_tox->adme go_nogo Go / No-Go for Further Development repeated_dose->go_nogo Comprehensive Safety Evaluation safety_pharm->go_nogo Comprehensive Safety Evaluation adme->go_nogo Comprehensive Safety Evaluation start Test Compound: This compound start->genotox Initial Screening start->cyp_inhibition start->herg start->cytotoxicity

Caption: A generalized workflow for the preclinical safety assessment of a novel chemical entity.

Signaling Pathways

Specific signaling pathways modulated by this compound that are linked to toxicity have not been elucidated. However, studies on other indazole derivatives with antitumor activity have implicated pathways such as the p53/MDM2 pathway and the Bcl2 family of proteins in apoptosis.[12][13] Further research would be needed to determine if this compound interacts with these or other pathways to exert any cytotoxic effects.

Conclusion and Future Directions

The safety and toxicity profile of this compound remains largely uncharacterized in the public domain. Based on the hazard classifications of structurally related indazole compounds, it can be inferred that this molecule may be harmful if swallowed and may cause skin, eye, and respiratory irritation. In vitro studies on other indazole derivatives suggest a potential for cytotoxicity that warrants careful investigation.

For any progression of this compound as a research tool or therapeutic candidate, a comprehensive preclinical safety evaluation is imperative. This should include a battery of in vitro and in vivo studies as outlined in the generalized workflow. Future research should focus on:

  • Acute and repeated-dose toxicity studies in relevant animal models to identify potential target organs and establish a no-observed-adverse-effect level (NOAEL).

  • A full panel of genotoxicity assays to assess mutagenic and clastogenic potential.

  • Safety pharmacology studies to evaluate effects on vital functions.

  • In vitro cytotoxicity screening against a panel of both cancerous and non-cancerous cell lines to determine selectivity.

  • Mechanistic studies to identify any protein targets and signaling pathways associated with its biological activity and potential toxicity.

This systematic approach will be essential to fully characterize the safety profile of this compound and determine its suitability for further development.

References

Methodological & Application

Synthesis Protocol for (1H-indazol-5-yl)methanamine: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-indazol-5-yl)methanamine is a key structural motif and a valuable building block in the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. This document provides a detailed, two-step synthetic protocol for the preparation of this compound. The outlined procedure begins with the readily available 1H-indazole-5-carbaldehyde and proceeds through a reductive amination pathway. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a laboratory setting.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives having demonstrated potent pharmacological activities. The aminomethyl group at the 5-position of the indazole ring serves as a crucial linker or pharmacophore for interaction with various biological targets. The synthesis of this compound can be approached through several routes, including the reduction of 5-cyano-1H-indazole, the amination of a 5-(halomethyl)-1H-indazole, or the reductive amination of 1H-indazole-5-carbaldehyde. The latter approach, which is detailed here, offers a straightforward and efficient method utilizing common laboratory reagents.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound via the reductive amination of 1H-indazole-5-carbaldehyde. The data is based on typical yields for similar transformations reported in the chemical literature.

StepReactantProductReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
11H-Indazole-5-carbaldehydeThis compound1. NH₃ in MeOH2. NaBH₄Methanol12-180 to RT75-85

Experimental Protocol

This protocol details the synthesis of this compound from 1H-indazole-5-carbaldehyde.

Materials:

  • 1H-Indazole-5-carbaldehyde

  • Ammonia solution (7 N in methanol)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add a 7 N solution of ammonia in methanol (10.0 eq).

    • Stir the mixture at room temperature for 2-3 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours (overnight).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Optional):

    • The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol with a small percentage of triethylamine (e.g., 95:5:0.5 DCM:MeOH:Et₃N) to afford the pure product.

Visual Schematics

Synthesis Workflow:

Synthesis_Workflow Synthesis of this compound Start 1H-Indazole-5-carbaldehyde Imine Intermediate Imine Start->Imine NH₃ in MeOH Room Temperature Product This compound Imine->Product NaBH₄ 0 °C to Room Temperature

Caption: Synthetic pathway for this compound.

One-Pot Synthesis of Substituted Indazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. The development of efficient synthetic routes to access structurally diverse indazole derivatives is a cornerstone of modern drug discovery. One-pot syntheses have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, reduced reaction times, and cost-effectiveness. This document provides detailed application notes and experimental protocols for several key one-pot methodologies for the synthesis of substituted indazoles.

Method 1: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

This method provides a versatile and efficient route to 2H-indazoles through a copper-catalyzed one-pot, three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide. The copper catalyst is crucial for the sequential formation of C–N and N–N bonds.[1][2] This approach is noted for its broad substrate scope and high tolerance for various functional groups.[1]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Sodium azide (1.5 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (10-20 mol%)

  • Dimethyl sulfoxide (DMSO) or Polyethylene glycol (PEG) (3-5 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).[3]

  • Add the appropriate solvent (e.g., DMSO, DMF, or PEG) (3-5 mL) to the reaction tube.[3]

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the residue by flash column chromatography to obtain the pure 2H-indazole product.[3]

Quantitative Data Summary
Entry2-Bromobenzaldehyde DerivativeAmineCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
12-bromobenzaldehydeAnilineCuI/TMEDADMSO1101285
22-bromo-5-nitrobenzaldehyde4-MethoxyanilineCuI/TMEDADMSO1101278
32-bromo-4-methylbenzaldehydeBenzylamineCuI/TMEDADMSO1101282
42-bromobenzaldehydeCyclohexylamineCu2O-NPPEG 300100892

Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.

CopperCatalyzedWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Reactants: - 2-Bromobenzaldehyde - Primary Amine - Sodium Azide - CuI Catalyst - Solvent (DMSO/PEG) start->reagents heat Heat Reaction (100-120 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure 2H-Indazole purify->end

Caption: Workflow for the copper-catalyzed one-pot synthesis of 2H-indazoles.

Method 2: One-Pot Condensation and Cadogan Reductive Cyclization

This operationally simple and mild one-pot synthesis of 2H-indazoles proceeds via the condensation of ortho-nitrobenzaldehydes with amines to form ortho-imino-nitrobenzene intermediates, which then undergo a Cadogan reductive cyclization promoted by tri-n-butylphosphine.[4] This method is advantageous as it avoids harsh reaction conditions and the need to isolate intermediates.[4]

Experimental Protocol: Reductive Cyclization

Materials:

  • o-Nitrobenzaldehyde (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Tri-n-butylphosphine (1.5 mmol)

  • Isopropanol (i-PrOH) or Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., toluene or i-PrOH).[3][4]

  • Heat the mixture to facilitate the formation of the corresponding o-nitrobenzaldimine.

  • Once the imine formation is complete (as monitored by TLC), add tri-n-butylphosphine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting imine is consumed.[3]

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole derivative.[3]

Quantitative Data Summary
Entryo-Nitrobenzaldehyde DerivativeAmineSolventTemp (°C)Time (h)Yield (%)
12-nitrobenzaldehydeAnilinei-PrOH801295
25-chloro-2-nitrobenzaldehyde4-fluoroanilinei-PrOH801288
32-nitrobenzaldehydeBenzylaminei-PrOH801275
44,5-dimethoxy-2-nitrobenzaldehydeCyclohexylamineToluene1101865

Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.

ReductiveCyclizationWorkflow cluster_condensation Condensation cluster_cyclization Reductive Cyclization cluster_workup Work-up & Purification start Start reactants Dissolve o-Nitrobenzaldehyde & Primary Amine in Solvent start->reactants heat_cond Heat to form Imine reactants->heat_cond add_phosphine Add Tri-n-butylphosphine heat_cond->add_phosphine heat_cyc Heat Reaction (80-110 °C) add_phosphine->heat_cyc concentrate Concentrate heat_cyc->concentrate wash Dilute & Wash concentrate->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Pure 2H-Indazole purify->end

Caption: Workflow for the one-pot condensation and reductive cyclization to 2H-indazoles.

Method 3: Palladium-Catalyzed Intramolecular Amination

A variety of 2-aryl-2H-indazoles can be synthesized via a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[5] This reaction tolerates a wide range of electron-donating and electron-withdrawing substituents.[5]

Experimental Protocol: Palladium-Catalyzed Amination

Materials:

  • N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the 2-aryl-2H-indazole.

Quantitative Data Summary
EntryN-aryl-N-(o-bromobenzyl)hydrazine Substituent (Aryl)Catalyst/LigandBaseTemp (°C)Time (h)Yield (%)
1PhenylPd(OAc)₂/dppfNaOtBu90285
24-MethoxyphenylPd(OAc)₂/dppfNaOtBu90288
34-ChlorophenylPd(OAc)₂/dppfNaOtBu90375
43-TrifluoromethylphenylPd(OAc)₂/dppfNaOtBu90370

Note: This table is a representative summary based on typical conditions and yields reported in the literature. Actual results may vary.

PalladiumCatalyzedWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Substrate, Pd(OAc)₂, dppf, & NaOtBu start->reagents inert Inert Atmosphere reagents->inert solvent Add Toluene inert->solvent heat Heat to 90 °C solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool wash Dilute & Wash cool->wash dry Dry & Concentrate wash->dry purify Flash Chromatography dry->purify end Pure 2-Aryl-2H-Indazole purify->end

Caption: Workflow for the palladium-catalyzed intramolecular amination to 2-aryl-2H-indazoles.

Conclusion

The one-pot synthesis of substituted indazoles represents a highly efficient and versatile approach for accessing these medicinally important scaffolds. The protocols outlined herein, based on copper-catalyzed multicomponent reactions, organophosphorus-mediated reductive cyclizations, and palladium-catalyzed aminations, provide researchers with powerful tools for the rapid and cost-effective synthesis of diverse libraries of indazoles. These methodologies are expected to continue to play a crucial role in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of (1H-indazol-5-yl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the synthesis of (1H-indazol-5-yl)methanamine from 1H-indazole-5-carbaldehyde using reductive amination. This document outlines the necessary reagents, reaction conditions, purification methods, and expected outcomes to guide researchers in the preparation of this key synthetic intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active compounds. The indazole moiety is a privileged scaffold found in numerous pharmaceuticals, including kinase inhibitors used in oncology. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds. This application note details a reliable protocol for the synthesis of this compound via the reductive amination of 1H-indazole-5-carbaldehyde, providing a straightforward route to this important intermediate.

Reaction Scheme

The synthesis proceeds in a one-pot reaction where 1H-indazole-5-carbaldehyde reacts with an ammonia source to form an intermediate imine, which is subsequently reduced in situ by a hydride reducing agent to yield the target primary amine.

G A 1H-indazole-5-carbaldehyde B This compound A->B 1. NH4OAc, EtOH 2. NaBH4 G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification start Combine 1H-indazole-5-carbaldehyde, NH4OAc, and EtOH in a flask imine Stir at room temperature for 2 hours (Imine Formation) start->imine cool Cool to 0 °C imine->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir overnight at room temperature add_nabh4->react quench Quench with water react->quench concentrate Concentrate to remove EtOH quench->concentrate extract Extract with DCM concentrate->extract wash Wash with NaHCO3 and brine extract->wash dry Dry with Na2SO4 and concentrate wash->dry chromatography Silica gel column chromatography (DCM/MeOH/TEA gradient) dry->chromatography end Obtain pure this compound chromatography->end

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and pharmaceuticals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry for the development of therapeutics targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile strategies for the synthesis and functionalization of the 1H-indazole core, offering mild reaction conditions, broad functional group tolerance, and high efficiency.

This document provides detailed application notes and experimental protocols for two key palladium-catalyzed methodologies for the synthesis of 1H-indazoles: intramolecular C-N bond formation and Suzuki-Miyaura cross-coupling for C-C bond formation.

Method 1: Intramolecular C-N Bond Formation via Buchwald-Hartwig Amination

This approach constructs the 1H-indazole ring system through a palladium-catalyzed intramolecular cyclization of ortho-haloaryl hydrazones. The reaction proceeds via the formation of a C-N bond between the hydrazone nitrogen and the aryl halide, effectively forming the pyrazole ring fused to the benzene ring. This method is particularly useful for the synthesis of N1-aryl substituted 1H-indazoles.

A plausible reaction pathway involves the in situ formation of the hydrazone from an o-bromobenzaldehyde and an arylhydrazine. Oxidative addition of the palladium(0) catalyst to the C-Br bond of the hydrazone forms an arylpalladium(II) complex. Subsequent intramolecular coordination of the hydrazone nitrogen and reductive elimination affords the 1-aryl-1H-indazole product and regenerates the active palladium(0) catalyst.[1]

Buchwald_Hartwig_Indazole_Synthesis start o-Bromobenzaldehyde + Arylhydrazine hydrazone in situ Hydrazone Formation start->hydrazone oxidative_addition Oxidative Addition hydrazone->oxidative_addition Ar-Br pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex Arylpalladium(II) Complex oxidative_addition->pd_complex intramolecular_amination Intramolecular Amination pd_complex->intramolecular_amination cyclized_intermediate Palladacycle Intermediate intramolecular_amination->cyclized_intermediate reductive_elimination Reductive Elimination cyclized_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product 1-Aryl-1H-indazole reductive_elimination->product

General workflow for the palladium-catalyzed synthesis of 1-aryl-1H-indazoles.
Quantitative Data for Intramolecular C-N Bond Formation

The following table summarizes the yields of various 1-aryl-1H-indazoles synthesized using the palladium-catalyzed intramolecular amination of in situ formed arylhydrazones of 2-bromobenzaldehydes.[1]

Entry2-Bromobenzaldehyde SubstituentArylhydrazine SubstituentCatalyst/LigandBaseYield (%)
1HPhenylPd2(dba)3 / dppfNaOtBu84
2H4-MethoxyphenylPd2(dba)3 / dppfNaOtBu87
3H4-MethylphenylPd2(dba)3 / dppfNaOtBu85
4H4-FluorophenylPd2(dba)3 / dppfNaOtBu82
54-MethoxyPhenylPd2(dba)3 / dppfNaOtBu88
64-FluoroPhenylPd2(dba)3 / dppfNaOtBu81
Experimental Protocol: Synthesis of 1-Phenyl-1H-indazole

Materials:

  • 2-Bromobenzaldehyde

  • Phenylhydrazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd2(dba)3 (2 mol%), dppf (3 mol%), and NaOtBu (2.0 mmol).

  • Add anhydrous toluene (10 mL) to the flask, followed by 2-bromobenzaldehyde (1.0 mmol) and phenylhydrazine (1.2 mmol).

  • The reaction mixture is then heated to 100 °C with vigorous stirring for 15 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-phenyl-1H-indazole.

Method 2: Suzuki-Miyaura Cross-Coupling for C3-Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation, enabling the introduction of various aryl and heteroaryl substituents onto the 1H-indazole core. This method is particularly valuable for the late-stage functionalization of indazole derivatives in drug discovery programs. The reaction typically involves the coupling of a halo-indazole (e.g., 3-bromo-1H-indazole) with a boronic acid or ester in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[2][3]

Suzuki_Miyaura_Coupling start Bromo-Indazole + Boronic Acid oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex Indazolyl-Pd(II)-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar-B(OH)2 pd_intermediate Indazolyl-Pd(II)-Aryl transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Aryl-Indazole reductive_elimination->product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of a bromo-indazole.
Quantitative Data for Suzuki-Miyaura Cross-Coupling

The following table presents the yields for the Suzuki-Miyaura coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide with various boronic acids.[2]

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl2·DCMK2CO31,4-Dioxane/Water92
24-Methoxyphenylboronic acidPd(dppf)Cl2·DCMK2CO31,4-Dioxane/Water95
34-Fluorophenylboronic acidPd(dppf)Cl2·DCMK2CO31,4-Dioxane/Water89
43-Thiopheneboronic acidPd(dppf)Cl2·DCMK2CO31,4-Dioxane/Water85
54-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl2·DCMK2CO31,4-Dioxane/Water88
Experimental Protocol: Suzuki-Miyaura Coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide with Phenylboronic Acid

Materials:

  • N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·DCM)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (150 mg, 1.0 equiv) in a mixture of 1,4-dioxane (6 mL) and water (2 mL).

  • To the stirred solution, add phenylboronic acid (3.0 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (4 x 20 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

These protocols provide robust and reproducible methods for the synthesis and functionalization of 1H-indazoles, which are essential for the advancement of drug discovery and development programs. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols for the (1H-Indazol-5-yl)methanamine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (1H-indazol-5-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. While direct biological activity data for this compound itself is limited in publicly available literature, its derivatives have demonstrated significant therapeutic potential, particularly in oncology. The indazole core acts as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. The primary amine handle at the 5-position provides a crucial point for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.

This document provides an overview of the applications of the this compound scaffold in drug discovery, focusing on its utility in the development of inhibitors for key oncogenic kinases. Detailed protocols for the synthesis of the parent scaffold and for the biological evaluation of its derivatives are also presented.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of the this compound scaffold have been investigated as inhibitors of several important protein kinases implicated in cancer pathogenesis. These include:

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A receptor tyrosine kinase involved in the growth and proliferation of various solid tumors.

  • c-Kit: A receptor tyrosine kinase crucial for the development of several cell lineages and implicated in gastrointestinal stromal tumors (GIST).

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication and is often overexpressed in cancer.

The development of inhibitors based on the this compound scaffold for these targets has shown promise in preclinical studies.

Data Presentation: In Vitro Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of various derivatives built upon the indazole scaffold. It is important to note that these are not activities of this compound itself, but rather of more complex molecules incorporating this core structure.

Compound ClassTarget KinaseIC50 / EC50 (nM)Cell LineCellular IC50 (µM)Reference
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22)PLK40.1MCF-71.3[1]
3-amino-1H-indazol-6-yl-benzamide (Compound 4)FLT3single-digit nM->1000-fold selective[2]
3-amino-1H-indazol-6-yl-benzamide (Compound 11)PDGFRα-T674Msingle-digit nM-Not specified[2]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r)FLT341.6-Not specified[3]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r)FLT3-ITD (W51)22.8-Not specified[3]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (Compound 8r)FLT3-TKD (D835Y)5.64-Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound via reductive amination of 1H-indazole-5-carbaldehyde.

Materials:

  • 1H-indazole-5-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in methanol, add ammonium chloride (10.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase.[4]

Materials:

  • Purified target kinase (e.g., FLT3, PDGFRα, c-Kit, PLK4)

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound derivatives on the viability of cancer cell lines.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for PLK4 inhibitors)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by derivatives of the this compound scaffold.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Indazole_Derivative This compound Derivative Indazole_Derivative->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway

PDGFRa_Signaling_Pathway cluster_membrane Cell Membrane PDGF PDGF Ligand PDGFRa PDGFRα Receptor PDGF->PDGFRa Binds & Activates PI3K PI3K PDGFRa->PI3K RAS RAS PDGFRa->RAS PLCg PLCγ PDGFRa->PLCg Indazole_Derivative This compound Derivative Indazole_Derivative->PDGFRa Inhibits AKT AKT PI3K->AKT Cell_Response Cell Proliferation Migration, Survival AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response PKC PKC PLCg->PKC PKC->Cell_Response cKit_Signaling_Pathway cluster_membrane Cell Membrane SCF SCF Ligand cKit c-Kit Receptor SCF->cKit Binds & Activates PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK Indazole_Derivative This compound Derivative Indazole_Derivative->cKit Inhibits AKT AKT PI3K->AKT Cell_Response Cell Proliferation Differentiation, Survival AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT STAT JAK->STAT STAT->Cell_Response PLK4_Signaling_Pathway PLK4_Overexpression PLK4 Overexpression (in Cancer) PLK4 PLK4 Kinase PLK4_Overexpression->PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Wnt_beta_catenin Wnt/β-catenin Pathway PLK4->Wnt_beta_catenin EMT Epithelial-Mesenchymal Transition (EMT) PLK4->EMT Indazole_Derivative This compound Derivative Indazole_Derivative->PLK4 Inhibits Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Genomic_Instability Genomic Instability Centrosome_Amplification->Genomic_Instability Tumor_Progression Tumor Progression Metastasis Genomic_Instability->Tumor_Progression Wnt_beta_catenin->Tumor_Progression EMT->Tumor_Progression Kinase_Inhibitor_Discovery_Workflow Start This compound Scaffold Synthesis Chemical Synthesis (Derivative Library) Start->Synthesis Biochemical_Screening Biochemical Screening (Kinase Inhibition Assays) Synthesis->Biochemical_Screening Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (Viability, Signaling) Hit_Identification->Cell_Based_Assays Lead_Generation Lead Generation Cell_Based_Assays->Lead_Generation SAR Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

Application of (1H-indazol-5-yl)methanamine in Medicinal Chemistry: A Focus on the Synthesis of the JAK Inhibitor Delgocitinib

Author: BenchChem Technical Support Team. Date: December 2025

(1H-indazol-5-yl)methanamine is a versatile bicyclic heteroaromatic building block that has garnered significant attention in medicinal chemistry. Its rigid structure and the presence of a reactive primary amine handle make it an invaluable scaffold for the synthesis of a diverse range of biologically active molecules. This application note provides a detailed overview of the utility of this compound, with a specific focus on its crucial role in the synthesis of Delgocitinib, a potent Janus kinase (JAK) inhibitor.

The indazole core is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of indazole have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The methanamine substituent at the 5-position of the indazole ring provides a key point of attachment for building more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

A prominent example of the successful application of a this compound-derived scaffold is in the development of Delgocitinib (also known as JTE-052). Delgocitinib is a pan-JAK inhibitor, meaning it inhibits all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] This inhibition of the JAK-STAT signaling pathway leads to the downregulation of inflammatory responses, making Delgocitinib an effective therapeutic agent for inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[4][5]

Quantitative Data: Biological Activity of Delgocitinib

The inhibitory activity of Delgocitinib against the four JAK isoforms has been quantified, demonstrating its potent and broad-spectrum inhibitory profile.

Kinase TargetIC50 (nM)
JAK12.8[2]
JAK22.6[2]
JAK313[2]
TYK258[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and its subsequent use in the multi-step synthesis of Delgocitinib.

Protocol 1: Synthesis of this compound from 1H-Indazole-5-carbonitrile

This protocol describes the reduction of the nitrile group of 1H-indazole-5-carbonitrile to the corresponding primary amine.

Materials:

  • 1H-Indazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium sulfate (Na2SO4)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1H-indazole-5-carbonitrile in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension in an ice bath. Slowly and portion-wise, add a solution of LiAlH4 in THF or BH3·THF complex. Caution: LiAlH4 reacts violently with water. Handle with extreme care.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up and Extraction: Filter the resulting suspension and wash the solid with THF. Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification (as hydrochloride salt): Dissolve the crude amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt of this compound will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of Delgocitinib

This multi-step synthesis outlines the construction of Delgocitinib, highlighting the incorporation of a spirocyclic diamine scaffold derived from a precursor that would be synthesized from this compound. A key intermediate in this synthesis is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Part A: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is synthesized from commercially available starting materials. A general procedure involves the following key transformations[6][7][8]:

  • Pyrimidine ring formation: Reaction of a suitable three-carbon precursor with urea or a derivative to form a pyrimidine ring.

  • Pyrrole ring annulation: Cyclization to form the pyrrolo[2,3-d]pyrimidine core.

  • Chlorination: Conversion of a hydroxyl or other suitable group at the 4-position to a chloride using a chlorinating agent such as phosphorus oxychloride (POCl3).

Part B: Synthesis of the Spirocyclic Diamine Intermediate

The synthesis of the chiral spirocyclic diamine core of Delgocitinib is a complex process that establishes the required stereochemistry. While the full detailed synthesis from this compound is proprietary and complex, a general conceptual outline based on published syntheses of similar structures is provided[9]:

  • Functionalization of this compound: The primary amine of this compound would be protected and the molecule elaborated to introduce functionalities required for the formation of the spirocyclic system.

  • Spirocyclization: An intramolecular cyclization reaction would be employed to construct the diazaspiro[3.4]octane ring system.

  • Deprotection and further modification: Removal of protecting groups and introduction of the cyanoacetyl moiety.

Part C: Coupling and Final Assembly of Delgocitinib

  • Nucleophilic Aromatic Substitution: The spirocyclic diamine intermediate is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution reaction. Typically, this is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium carbonate or diisopropylethylamine) at an elevated temperature.

  • Acylation: The final step involves the acylation of the secondary amine on the spirocyclic core with a cyanoacetylating agent to install the cyanoacetyl group, yielding Delgocitinib.

  • Purification: The final product is purified by column chromatography or recrystallization to yield Delgocitinib of high purity.

Visualizations

G cluster_synthesis Synthesis of Delgocitinib 1H_indazole_5_carbonitrile 1H-Indazole-5-carbonitrile 1H_indazol_5_yl_methanamine This compound 1H_indazole_5_carbonitrile->1H_indazol_5_yl_methanamine Reduction Spirocyclic_Diamine_Precursor Chiral Spirocyclic Diamine Precursor 1H_indazol_5_yl_methanamine->Spirocyclic_Diamine_Precursor Multi-step Synthesis Delgocitinib Delgocitinib Spirocyclic_Diamine_Precursor->Delgocitinib Coupling & Acylation 4_chloro_pyrrolopyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4_chloro_pyrrolopyrimidine->Delgocitinib

Caption: Synthetic workflow for Delgocitinib.

G cluster_pathway JAK-STAT Signaling Pathway and Inhibition by Delgocitinib Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Delgocitinib Delgocitinib Delgocitinib->JAK Inhibits

Caption: JAK-STAT signaling pathway and its inhibition by Delgocitinib.

References

Application Notes and Protocols: (1H-indazol-5-yl)methanamine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1][2] Its unique bicyclic aromatic structure allows for key interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the design of potent and selective inhibitors. Among the various indazole-based synthons, (1H-indazol-5-yl)methanamine serves as a particularly valuable building block. The primary amine functionality provides a convenient handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against a range of kinase targets.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors targeting key players in oncogenic signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.

Kinase Targets and the Indazole Scaffold

The dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer. The indazole core has been successfully incorporated into inhibitors targeting several important kinase families.[2][3]

  • VEGFR: A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4]

  • PDGFR: Plays a crucial role in cell growth, proliferation, and differentiation. Its aberrant activation is implicated in various cancers.

  • c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation. Mutations in the c-Kit gene are associated with gastrointestinal stromal tumors (GIST) and other malignancies.[5]

The versatility of the this compound building block allows for the synthesis of libraries of compounds to screen against these and other relevant kinases.

Quantitative Data: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various indazole-based kinase inhibitors against key targets. While not all of these compounds are directly synthesized from this compound, they represent the potency achievable with the indazole scaffold.

Kinase TargetInhibitor TypeIC50 (nM)Reference(s)
VEGFR-2Indazole Derivative1.24[6]
VEGFR-2Indazole Derivative97.38[2]
PDGFRβPazopanib84[7]
c-KitPazopanib74[7]
c-Kitc-Kit-IN-5-122[8]
FGFR1Indazole Derivative2.9[9]
Aurora AENMD-207614[10]
Aurora BAZD11520.37[10]
PLK4Indazole Derivative< 0.1[11]

Experimental Protocols

Protocol 1: Synthesis of a Representative N-((1H-indazol-5-yl)methyl)pyrimidine-based Kinase Inhibitor

This protocol describes a general method for the synthesis of a pyrimidine-based kinase inhibitor using this compound as a key building block. This synthetic route is representative of how this scaffold can be elaborated to generate potential kinase inhibitors.

Workflow for the Synthesis of a Representative Kinase Inhibitor

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent1 2,4-dichloropyrimidine reagent1->step1 intermediate N-((1H-indazol-5-yl)methyl)-2-chloropyrimidin-4-amine step1->intermediate Intermediate step2 Buchwald-Hartwig Amination intermediate->step2 reagent2 Substituted Aniline reagent2->step2 product Final Kinase Inhibitor step2->product Final Product

Caption: Synthetic workflow for a representative kinase inhibitor.

Materials and Reagents:

  • This compound

  • 2,4-dichloropyrimidine

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

Step 1: Synthesis of N-((1H-indazol-5-yl)methyl)-2-chloropyrimidin-4-amine

  • To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 117°C) and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford N-((1H-indazol-5-yl)methyl)-2-chloropyrimidin-4-amine.

Step 2: Synthesis of the Final Kinase Inhibitor

  • In a reaction vessel, combine N-((1H-indazol-5-yl)methyl)-2-chloropyrimidin-4-amine (1.0 eq), the desired substituted aniline (1.2 eq), Pd(OAc)2 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100-110°C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency of a synthesized inhibitor against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[12][13][14] This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal.

Workflow for In Vitro Kinase Assay

G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor start->step1 step2 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step1->step2 step3 Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) step2->step3 end Measure Luminescence step3->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials and Reagents:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFRβ, c-Kit)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well white, opaque-bottom assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.

  • Master Mixture Preparation: Prepare a master mixture containing the kinase and its substrate in the kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted inhibitor or vehicle control (DMSO in kinase assay buffer) to the appropriate wells of the assay plate.

    • Add the kinase/substrate master mixture to all wells except the "no enzyme" blank control.

    • To the "no enzyme" blank wells, add kinase assay buffer with the substrate.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the synthesized inhibitor on the proliferation and viability of cancer cell lines.[1][15][16]

Workflow for Cellular Antiproliferative Assay

G start Seed Cells in 96-well Plate step1 Treat Cells with Inhibitor start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate to allow Formazan Crystal Formation step3->step4 step5 Solubilize Formazan Crystals step4->step5 end Measure Absorbance step5->end

Caption: Workflow for an MTT-based cellular antiproliferative assay.

Materials and Reagents:

  • Cancer cell line (e.g., HUVEC for anti-angiogenesis, GIST-T1 for c-Kit inhibition)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the inhibitor. Include vehicle-only control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each inhibitor concentration compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the inhibitors discussed in these application notes.

VEGFR-2 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-binding site) AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

PDGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates STAT STAT PDGFR->STAT Activates Inhibitor This compound -based Inhibitor Inhibitor->PDGFR Inhibits (ATP-binding site) AKT AKT PI3K->AKT Activates MAPK MAPK Pathway RAS->MAPK Responses Cell Growth, Proliferation, Survival STAT->Responses AKT->Responses MAPK->Responses

Caption: Simplified PDGFR signaling pathway and point of inhibition.

c-Kit Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKit c-Kit SCF->cKit Binds PI3K PI3K cKit->PI3K Activates RAS_MAPK RAS-MAPK Pathway cKit->RAS_MAPK Activates JAK JAK cKit->JAK Activates Inhibitor This compound -based Inhibitor Inhibitor->cKit Inhibits (ATP-binding site) AKT AKT PI3K->AKT Activates Responses Cell Survival, Proliferation, Differentiation RAS_MAPK->Responses STAT STAT JAK->STAT AKT->Responses STAT->Responses

Caption: Simplified c-Kit signaling pathway and point of inhibition.

References

Application Notes and Protocols for N-Alkylation of 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent pharmacophore in medicinal chemistry, integral to the structure of numerous therapeutic agents. The N-alkylation of the 1H-indazole ring is a critical synthetic transformation for modulating the pharmacological properties of these molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) presents a significant challenge, often leading to the formation of regioisomeric mixtures.[1][2] The regiochemical outcome of the alkylation is highly dependent on a variety of factors including the choice of base, solvent, the nature of the electrophile, and the steric and electronic properties of substituents on the indazole ring.[1][3][4] Achieving high regioselectivity is paramount for efficient synthesis and to avoid challenging and costly separation of isomers.[1]

This document provides detailed protocols for the selective N1- and N2-alkylation of 1H-indazole derivatives, supported by quantitative data and visual workflows to guide researchers in developing robust and scalable synthetic routes.

Factors Influencing Regioselectivity

The regioselectivity of indazole alkylation is a result of a delicate interplay between kinetic and thermodynamic control.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] This inherent stability can be leveraged to favor the formation of N1-alkylated products under conditions that permit equilibration.[2][4]

Key factors that govern the N1/N2 selectivity include:

  • Base and Solvent System: The combination of the base and solvent is crucial. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][5] This preference is often attributed to the formation of a sodium-chelated intermediate with certain substituents, which sterically hinders the N2 position.[1][6] In contrast, conditions employing bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently result in mixtures of N1 and N2 isomers.[7][8]

  • Substituents on the Indazole Ring: The position and electronic nature of substituents on the indazole ring significantly impact regioselectivity. For instance, indazoles with C3 substituents like carboxymethyl, tert-butyl, COMe, and carboxamide show high (>99%) N1-selectivity with NaH in THF.[5][7][8] Conversely, electron-withdrawing groups at the C7-position, such as nitro (NO2) or carboxylate (CO2Me), can direct the alkylation to the N2 position with high selectivity (≥96%).[3][5][8]

  • Nature of the Alkylating Agent: The type of alkylating agent also plays a role. While primary alkyl halides are commonly used, other electrophiles can influence the outcome. For example, Mitsunobu reaction conditions often show a preference for the formation of the N2-regioisomer.[2][3] A highly selective N2-alkylation method has been developed using alkyl 2,2,2-trichloroacetimidates as the alkylating agents in the presence of a catalyst.[9]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products.[2][3] Reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the formation of the N1-isomer.[2] Conversely, conditions that favor kinetic control may lead to a higher proportion of the N2-isomer.

Data Summary of N-Alkylation Protocols

The following tables summarize quantitative data from various N-alkylation protocols for 1H-indazole derivatives, providing a comparative overview of their efficiency and selectivity.

Table 1: N1-Selective Alkylation of 1H-Indazole Derivatives

Indazole Substrate (Substitution)Alkylating AgentBaseSolventTemp. (°C)Time (h)N1:N2 RatioYield (%)Reference
3-Carboxymethyln-Pentyl bromideNaHTHFRT16-24>99:189[5][7]
3-tert-Butyln-Pentyl bromideNaHTHFRT16-24>99:195[5][7]
3-COMen-Pentyl bromideNaHTHFRT16-24>99:192[5][7]
3-Carboxamiden-Pentyl bromideNaHTHFRT16-24>99:191[5][7]
5-Bromo-3-carboxylateVarious tosylatesCs2CO3DMF902>99:1>90[10]
UnsubstitutedIsobutyraldehyde-TolueneReflux-Exclusive N176 (two steps)[11]

Table 2: N2-Selective Alkylation of 1H-Indazole Derivatives

Indazole Substrate (Substitution)Alkylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)N1:N2 RatioYield (%)Reference
7-NO2n-Pentyl bromideNaHTHFRT16-244:9685[5][8]
7-CO2Men-Pentyl bromideNaHTHFRT16-242:9888[5][8]
UnsubstitutedVarious alcoholsPPh3/DIADTHFRTOvernight1:2.558 (N2)[2][3]
VariousAlkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)2Dioxane25 - 100-No N1 observedup to 96[9][12]
VariousDiazo compoundsTfOHDCMRT-up to 0:100Good to excellent[4][13]

Table 3: Mixed or Variable Regioselectivity in N-Alkylation

Indazole Substrate (Substitution)Alkylating AgentBaseSolventTemp. (°C)Time (h)N1:N2 RatioYield (%)Reference
Non-substituted/SubstitutedBenzyl bromideK2CO3DMFRTOvernight~1:1-[7][8]
5-CyanoAlkyl chlorideK2CO3 / (Bmim)BF4Ethyl acetate60-88:12-[14]

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the regioselective N-alkylation of 1H-indazole derivatives.

Protocol 1: Highly N1-Selective Alkylation using Sodium Hydride

This protocol is optimized for achieving high regioselectivity for the N1-position, particularly with indazoles bearing C3-substituents that can chelate with the sodium cation.[1][5]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 1H-indazole derivative (1.0 equiv) in anhydrous THF (approximately 0.1 M), add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated indazole product.[1]

Protocol 2: N2-Selective Alkylation using a Catalytic System

This protocol is designed for the selective N2-alkylation of a broad range of 1H-indazoles and 1H-azaindazoles using alkyl 2,2,2-trichloroacetimidates as the alkylating agents.[9]

Materials:

  • 1H-Indazole or 1H-azaindazole derivative (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)2) (0.1-0.2 equiv)

  • Anhydrous solvent (e.g., Dioxane or Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1H-indazole derivative (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv) in the chosen anhydrous solvent, add the catalyst (TfOH or Cu(OTf)2, 0.1-0.2 equiv) at the desired temperature (ranging from 25 °C to 100 °C).

  • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure N2-alkylated product.[9]

Protocol 3: N-Alkylation under Phase-Transfer Catalysis

This method can be employed for the N-alkylation of indazoles, although the regioselectivity may vary and often favors the N1-isomer to a significant extent.[14]

Materials:

  • 1H-Indazole derivative (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • Phase-transfer catalyst (e.g., 1-Butyl-3-methylimidazolium tetrafluoroborate, (Bmim)BF4)

  • Ethyl acetate

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the 1H-indazole (1.0 equiv) and potassium carbonate (2.0 equiv) in ethyl acetate, add the alkyl halide (1.1 equiv) and the phase-transfer catalyst.

  • Heat the reaction mixture at a suitable temperature (e.g., 60 °C) and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, add water to the reaction mixture.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.[14]

Visualizing the Workflow and Logic

To further aid in the understanding and execution of these protocols, the following diagrams, generated using Graphviz (DOT language), illustrate the general workflow, the factors influencing regioselectivity, and a decision-making process for protocol selection.

G cluster_workflow General Experimental Workflow start Start with 1H-Indazole Derivative conditions Select Reaction Conditions (Base, Solvent, Alkylating Agent, Temperature) start->conditions reaction Perform N-Alkylation Reaction conditions->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated N-Alkylated Indazole purification->product

Caption: A generalized workflow for the N-alkylation of 1H-indazole derivatives.

G cluster_factors Factors Influencing Regioselectivity regioselectivity N1 vs. N2 Regioselectivity base_solvent Base & Solvent - NaH/THF -> N1 - K2CO3/DMF -> Mixture - Cs2CO3/DMF -> N1 regioselectivity->base_solvent substituents Indazole Substituents - C3-substituents -> N1 - C7-substituents -> N2 regioselectivity->substituents alkylating_agent Alkylating Agent - Alkyl Halides -> Variable - Mitsunobu -> N2 - Trichloroacetimidates -> N2 regioselectivity->alkylating_agent control Thermodynamic vs. Kinetic Control - Thermodynamic -> N1 - Kinetic -> N2 regioselectivity->control

Caption: Key factors that dictate the outcome of N1 versus N2 alkylation.

G cluster_decision Protocol Selection Guide start Desired Regioisomer? n1_path High N1 Selectivity Required? start->n1_path N1 n2_path High N2 Selectivity Required? start->n2_path N2 protocol1 Use Protocol 1: NaH in THF n1_path->protocol1 Yes protocol3 Consider Protocol 3 or other methods; expect isomeric mixtures n1_path->protocol3 No protocol2 Use Protocol 2: TfOH/Cu(OTf)2 Catalysis n2_path->protocol2 Yes n2_path->protocol3 No

Caption: A decision tree to aid in selecting the appropriate N-alkylation protocol.

References

Application Note: Comprehensive Analytical Characterization of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1H-indazol-5-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indazole core is a prevalent scaffold in numerous pharmacologically active compounds. Accurate and comprehensive characterization of this intermediate is critical to ensure the identity, purity, and quality of synthesized libraries and final drug candidates. This document provides detailed protocols for the analytical characterization of this compound using a suite of standard techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the purity of this compound and to quantify any related impurities. A reverse-phase method is typically suitable for this polar compound.

Experimental Protocol: RP-HPLC
  • System Preparation: The HPLC system, equipped with a C18 column and a PDA or UV detector, should be thoroughly purged with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Analysis: Inject the prepared sample onto the column and run the gradient method as described in Table 1. Monitor the chromatogram at the wavelength of maximum absorbance for the analyte (typically determined via a PDA scan).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Method Parameters
ParameterRecommended Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30°C
Detector Wavelength 254 nm or determined by PDA scan
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol: LC-MS
  • Instrumentation: Utilize a mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS) for sample introduction.

  • Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused or injected via the LC system.

  • Ionization: Operate the ESI source in positive ion mode, as the primary amine is readily protonated.

  • Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Interpretation: Identify the protonated molecular ion [M+H]⁺. The theoretical exact mass of C₈H₉N₃ is 147.080. The expected [M+H]⁺ ion would be observed at m/z 148.087.

Data Presentation: Expected Mass Spectrometry Data
ParameterExpected Value
Molecular Formula C₈H₉N₃
Exact Mass 147.07999
Ionization Mode ESI, Positive
Primary Ion Adduct [M+H]⁺
Expected m/z 148.087
Common Fragment Ion [M+H-NH₃]⁺ (m/z 131.061)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain information on carbon types (CH₃, CH₂, CH, C).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Assign the observed chemical shifts, multiplicities (for ¹H), and integrations (for ¹H) to the specific nuclei in the molecule.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

Table 4: Predicted ¹H NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Indazole NH~13.0Broad Singlet1H
H3 (Indazole)~8.0Singlet1H
H7 (Indazole)~7.8Singlet1H
H4 (Indazole)~7.5Doublet1H
H6 (Indazole)~7.2Doublet1H
CH₂ (Methylene)~3.9Singlet2H
NH₂ (Amine)~2.5 (variable)Broad Singlet2H

Table 5: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Chemical Shift (ppm)
C7a (Indazole)~140
C3a (Indazole)~138
C5 (Indazole)~135
C3 (Indazole)~133
C6 (Indazole)~121
C4 (Indazole)~120
C7 (Indazole)~110
CH₂ (Methylene)~45

Note: Predicted values are based on standard chemical shift increments and data from similar indazole structures. Actual experimental values may vary.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups within the molecule.

Experimental Protocol: FTIR
  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Spectrum Acquisition: Place the sample on the ATR crystal or in the sample holder. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in this compound.

  • N-H Stretch (Indazole & Amine): Broad bands in the 3400-3200 cm⁻¹ region.

  • C-H Stretch (Aromatic & Aliphatic): Bands in the 3100-2800 cm⁻¹ region.

  • C=N and C=C Stretch (Aromatic Ring): Characteristic absorptions in the 1620-1450 cm⁻¹ region.[5]

  • N-H Bend (Amine): Bending vibration around 1600 cm⁻¹.

Visualizations: Workflows and Logic

G cluster_0 Overall Characterization Workflow Sample Sample of This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep HPLC HPLC-UV/PDA (Purity) Prep->HPLC LCMS LC-MS (Identity/MW) Prep->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structure) Prep->NMR FTIR FTIR (Functional Groups) Prep->FTIR Report Generate Certificate of Analysis (CoA) HPLC->Report LCMS->Report NMR->Report FTIR->Report

Caption: General workflow for the analytical characterization of a synthesized compound.

G cluster_1 LC-MS Protocol Workflow Start Prepare Sample (1 mg/mL in Diluent) Inject Inject Sample onto LC System Start->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI, Positive Mode) Separate->Ionize Detect Mass Detection (Full Scan m/z 50-500) Ionize->Detect Analyze Data Analysis: Identify [M+H]⁺ Ion Detect->Analyze End Confirm Identity Analyze->End

Caption: Step-by-step workflow for identity confirmation using LC-MS.

G cluster_2 Relationship of Analytical Techniques Compound This compound HPLC HPLC Compound->HPLC MS Mass Spec Compound->MS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR Purity Purity & Impurity Profile HPLC->Purity MW Molecular Weight MS->MW Structure Connectivity & 3D Structure NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups

Caption: Logical diagram showing the information provided by each analytical technique.

References

Large-Scale Synthesis of (1H-indazol-5-yl)methanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (1H-indazol-5-yl)methanamine hydrochloride, a key building block in pharmaceutical research and development. The synthesis is approached through two viable and scalable routes: the reduction of 5-cyano-1H-indazole and the reductive amination of 1H-indazole-5-carbaldehyde.

Executive Summary

This compound and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. The protocols outlined below are designed to be robust and scalable, providing a reliable pathway for the production of this key intermediate in sufficient quantities for drug discovery and development programs.

Synthetic Strategies

Two primary synthetic routes are presented, each with distinct advantages depending on the availability of starting materials and scalable production capabilities.

Route 1: Reduction of 5-Cyano-1H-indazole

This route involves the chemical reduction of the nitrile functional group of 5-cyano-1H-indazole to the corresponding primary amine. Catalytic hydrogenation using Raney Nickel is a preferred method for its efficiency and scalability.

Route 2: Reductive Amination of 1H-indazole-5-carbaldehyde

This approach utilizes the direct conversion of an aldehyde to a primary amine using ammonia in the presence of a reducing agent. This one-pot procedure is often favored for its operational simplicity in large-scale manufacturing.

Data Presentation

The following tables summarize the key quantitative data associated with each synthetic step, providing a clear comparison of the two routes.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Cyano-1H-indazoleC₈H₅N₃143.15Off-white to light yellow solid
1H-indazole-5-carbaldehydeC₈H₆N₂O146.15Yellow to brown solid
This compoundC₈H₉N₃147.18Off-white to pale yellow solid
This compound HClC₈H₁₀ClN₃183.64White to off-white crystalline solid

Table 2: Comparison of Synthetic Routes - Typical Yields and Conditions

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive Amination
Starting Material 5-Cyano-1H-indazole1H-indazole-5-carbaldehyde
Key Reagents Raney Nickel, Hydrogen gas or Hydrazine hydrateAmmonia, H₂, CoCl₂, NaBH₄
Solvent Methanol or EthanolMethanol or Ethanol
Temperature 25-50 °C80 °C
Pressure 1-50 atm (for H₂)1-10 bar
Typical Yield (Amine) 85-95%80-90%
Final HCl Salt Yield >95%>95%
Overall Yield ~80-90%~76-85%
Key Advantages High purity of the final product.One-pot procedure, avoids handling of gaseous H₂ if other reductants are used.

Experimental Protocols

Route 1: Large-Scale Synthesis via Reduction of 5-Cyano-1H-indazole

This protocol details the catalytic hydrogenation of 5-cyano-1H-indazole to this compound, followed by conversion to its hydrochloride salt.

Step 1: Reduction of 5-Cyano-1H-indazole

Materials:

  • 5-Cyano-1H-indazole (1.0 eq)

  • Raney Nickel (50% slurry in water, ~10-20% w/w of starting material)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.

  • Charging the Reactor: To the reactor, add 5-cyano-1H-indazole and methanol (or ethanol) to form a slurry (typically 10-20 volumes of solvent).

  • Catalyst Addition: Under a stream of inert gas, carefully add the Raney Nickel slurry to the reactor. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and begin stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 25-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours. Confirmation of completion can be done by TLC or HPLC analysis of a carefully depressurized and sampled aliquot.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel should be kept wet to prevent ignition and disposed of according to safety protocols.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound as an oil or solid.

Step 2: Formation of this compound Hydrochloride

Materials:

  • Crude this compound

  • Anhydrous isopropanol (IPA) or Ethyl acetate (EtOAc)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) to the stirred solution. The hydrochloride salt will precipitate. The pH should be adjusted to acidic (pH 1-2).

  • Crystallization: Stir the resulting slurry at room temperature or cool to 0-5 °C to complete the crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., isopropanol or ethyl acetate), and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.

Route 2: Large-Scale Synthesis via Reductive Amination of 1H-indazole-5-carbaldehyde

This protocol describes the one-pot synthesis of this compound from 1H-indazole-5-carbaldehyde, followed by hydrochloride salt formation.

Step 1: Reductive Amination of 1H-indazole-5-carbaldehyde

Materials:

  • 1H-indazole-5-carbaldehyde (1.0 eq)

  • Aqueous ammonia (25-30%)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, catalytic amount)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Hydrogen gas (if using a catalytic hydrogenation setup)

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Addition funnel

  • Temperature probe

Procedure:

  • Reactor Setup: Set up a reactor with an overhead stirrer, reflux condenser, and an inert gas inlet.

  • Imine Formation: Charge the reactor with 1H-indazole-5-carbaldehyde and methanol (or ethanol). Add aqueous ammonia and stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Catalyst and Reducing Agent Addition: In a separate vessel, prepare a solution of CoCl₂ and NaBH₄ in the reaction solvent to generate the active cobalt catalyst in situ.[1] Alternatively, for direct catalytic hydrogenation, a suitable catalyst (e.g., a cobalt-based catalyst) can be added, and the reactor pressurized with hydrogen.

  • Reduction: Add the reducing agent (or pressurize with hydrogen) to the reaction mixture. For reactions using NaBH₄, the addition should be portion-wise to control the exotherm. The reaction is typically heated to a moderate temperature (e.g., 80 °C) and stirred until completion.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the reaction mixture. If a solid catalyst was used, filter it off. Quench any remaining reducing agent by the careful addition of water.

  • Extraction: Concentrate the reaction mixture to remove the bulk of the solvent. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Step 2: Formation of this compound Hydrochloride

Follow the same procedure as described in Step 2 of Route 1.

Visualizations

Synthetic_Workflow cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination cluster_final_step Final Product Formation start1 5-Cyano-1H-indazole step1_1 Reduction (Raney Ni, H₂) start1->step1_1 intermediate1 This compound step1_1->intermediate1 step_final HCl Salt Formation intermediate1->step_final start2 1H-indazole-5-carbaldehyde step2_1 Reductive Amination (NH₃, Reducing Agent) start2->step2_1 intermediate2 This compound step2_1->intermediate2 intermediate2->step_final product This compound Hydrochloride step_final->product

Caption: Synthetic workflow for the large-scale synthesis of this compound hydrochloride.

Logical_Relationships cluster_precursors Starting Materials cluster_transformations Key Chemical Transformations cluster_intermediate Common Intermediate cluster_finalization Final Step cluster_product Final Product 5-Cyano-1H-indazole 5-Cyano-1H-indazole Nitrile Reduction Nitrile Reduction 5-Cyano-1H-indazole->Nitrile Reduction 1H-indazole-5-carbaldehyde 1H-indazole-5-carbaldehyde Reductive Amination Reductive Amination 1H-indazole-5-carbaldehyde->Reductive Amination This compound This compound Nitrile Reduction->this compound Reductive Amination->this compound Salt Formation Salt Formation This compound->Salt Formation This compound HCl This compound HCl Salt Formation->this compound HCl

Caption: Logical relationships between key steps in the synthesis of this compound hydrochloride.

References

Application Notes and Protocols for Investigating (1H-indazol-5-yl)methanamine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-indazol-5-yl)methanamine is a heterocyclic amine containing an indazole moiety. The indazole scaffold is a prominent feature in numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] Notably, several indazole derivatives have been developed as potent kinase inhibitors for cancer therapy.[1][2] Given its structural features, this compound represents a molecule of interest for investigation as a potential anti-cancer agent, possibly through the modulation of key cellular signaling pathways.

These application notes provide a comprehensive framework for the initial characterization and evaluation of this compound as a potential kinase inhibitor in an oncology setting. The following protocols are designed to be adaptable to specific cancer cell lines and research objectives.

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] We hypothesize that this compound may exert anti-cancer effects by inhibiting one or more protein kinases involved in oncogenic signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways. The experimental workflow is designed to test this hypothesis, starting with broad screening for anti-proliferative activity and progressing to more specific target engagement and in vivo efficacy studies.

G cluster_workflow Experimental Workflow for this compound A In Vitro Screening B Cell Viability Assays (MTT, WST-1) A->B C Kinase Activity Assays A->C D Cell-Based Assays B->D C->D E Western Blot Analysis of Signaling Pathways D->E F Target Engagement Assays D->F G In Vivo Efficacy E->G F->G H Xenograft Models G->H

Caption: A logical workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro Cell Viability Assays

To determine the anti-proliferative effects of this compound, a panel of human cancer cell lines should be tested using a metabolic activity-based assay such as MTT or WST-1.[4][5]

Protocol: MTT Cell Viability Assay [4][5]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values of this compound

Cell LineCancer TypeIC50 (µM)
A549Lung CancerExample: 15.2
K562LeukemiaExample: 8.9
PC-3Prostate CancerExample: 21.5
HepG2Liver CancerExample: 12.7
In Vitro Kinase Activity Assay

To directly assess the inhibitory effect of this compound on specific kinases, a luminescence-based kinase assay can be employed.[6] This assay measures the amount of ADP produced, which is proportional to kinase activity.

Protocol: Luminescence-Based Kinase Assay [6]

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing the kinase of interest (e.g., a member of the MAPK or PI3K pathway), its substrate, and ATP in a kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the serially diluted compound or vehicle control. Add the kinase to each well and incubate briefly. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.[6]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration to determine the IC50 value for each kinase.

Data Presentation: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
MEK1Example: 85
ERK2Example: 250
PI3KαExample: >10,000
AKT1Example: 1,500
Western Blot Analysis of Cellular Signaling Pathways

Western blotting can be used to determine if this compound affects the phosphorylation status of key proteins in a signaling pathway within cancer cells.[7][8][9]

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->MEK Inhibits

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Protocol: Western Blot Analysis [9][10]

  • Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.[10]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation: Effect on Protein Phosphorylation

Treatmentp-ERK / Total ERK (Fold Change)p-AKT / Total AKT (Fold Change)
Vehicle Control1.01.0
1 µM CompoundExample: 0.6Example: 0.9
10 µM CompoundExample: 0.2Example: 0.8
In Vivo Efficacy in Xenograft Models

To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model can be utilized.[11][12]

Protocol: Subcutaneous Xenograft Model [11][13]

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Subcutaneously inject 1-5 million cells suspended in PBS or a mixture with Matrigel® into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[11]

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor the body weight and overall health of the animals.[11]

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth between the treated and control groups.

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlExample: 1250 ± 150-
Compound (10 mg/kg)Example: 750 ± 120Example: 40
Compound (30 mg/kg)Example: 400 ± 90Example: 68

Conclusion

The protocols and application notes provided here offer a structured approach to investigate the potential of this compound as a novel anti-cancer agent. By systematically evaluating its effects on cell viability, kinase activity, cellular signaling, and in vivo tumor growth, researchers can elucidate its mechanism of action and determine its therapeutic potential. The provided templates for data presentation and visualizations are intended to facilitate clear and concise reporting of experimental findings.

References

Troubleshooting & Optimization

Technical Support Center: (1H-indazol-5-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (1H-indazol-5-yl)methanamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reductive amination of 1H-indazole-5-carbaldehyde.

DOT Diagram: Troubleshooting Workflow

G start Low or No Product Yield side_products Presence of Significant Side Products? start->side_products incomplete_conversion Incomplete Conversion of Starting Material? start->incomplete_conversion check_reagents Verify Purity and Stoichiometry of Starting Materials reagent_purity Use High-Purity Reagents and Anhydrous Solvents check_reagents->reagent_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) optimize_temp_time Adjust Temperature or Extend Reaction Time check_conditions->optimize_temp_time catalyst_issue Evaluate Catalyst Activity and Loading check_conditions->catalyst_issue side_products->check_conditions No purification_issue Optimize Purification Method (e.g., Column Chromatography) side_products->purification_issue Yes incomplete_conversion->check_reagents Yes incomplete_conversion->check_conditions No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Impure starting materials (1H-indazole-5-carbaldehyde, ammonia/ammonium source).- Ensure the purity of the starting aldehyde using techniques like NMR or melting point analysis. - Use a fresh, reliable source of ammonia or ammonium salt (e.g., ammonium acetate, ammonium chloride).
Inactive or insufficient reducing agent.- Use a freshly opened or properly stored bottle of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride). - Consider increasing the molar equivalents of the reducing agent.
Suboptimal reaction temperature.- For reductive amination, the reaction may require initial imine formation at room temperature, followed by cooling for the reduction step. Experiment with a temperature range (e.g., 0 °C to RT).
Formation of Side Products Over-reduction of the indazole ring.- Use a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for imines.
Formation of secondary or tertiary amines.- Use a large excess of the ammonia source to favor the formation of the primary amine.
Incomplete Reaction Insufficient reaction time.- Monitor the reaction progress using TLC or LC-MS. - Extend the reaction time if starting material is still present.
Poor solubility of reagents.- Choose a solvent system in which all reactants are soluble (e.g., methanol, ethanol, or a mixture with THF).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A prevalent method is the reductive amination of 1H-indazole-5-carbaldehyde. This typically involves the reaction of the aldehyde with an ammonia source (like ammonium acetate or a solution of ammonia in an alcohol) to form an intermediate imine, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium cyanoborohydride to yield the desired primary amine.

Q2: Which reducing agents are most effective for the reductive amination of 1H-indazole-5-carbaldehyde?

A2: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are often preferred due to their selectivity for imines over aldehydes. Sodium borohydride (NaBH4) can also be used, but may require careful pH control to prevent reduction of the starting aldehyde.

Q3: What are the optimal solvent and temperature conditions?

A3: Protic solvents like methanol or ethanol are commonly used as they are compatible with both the imine formation and the reduction step. The reaction is typically run at room temperature, although some protocols may involve cooling to 0 °C during the addition of the reducing agent to control the reaction rate and minimize side reactions.

Q4: How can I minimize the formation of the corresponding alcohol as a byproduct?

A4: The formation of (1H-indazol-5-yl)methanol results from the reduction of the starting aldehyde. To minimize this, ensure that the imine has sufficient time to form before adding the reducing agent. Using a more imine-selective reducing agent like sodium triacetoxyborohydride can also significantly reduce alcohol byproduct formation.

Q5: What is a suitable work-up and purification procedure?

A5: A typical work-up involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent like ethyl acetate. The desired amine is often basic and may require basification of the aqueous layer to be extracted efficiently. Purification is commonly achieved through column chromatography on silica gel, using a gradient of a polar solvent (like methanol in dichloromethane) with a small amount of base (like triethylamine or ammonium hydroxide) to prevent the product from streaking on the column.

Experimental Protocol: Reductive Amination of 1H-indazole-5-carbaldehyde

This protocol is a general guideline and may require optimization.

Materials:

  • 1H-indazole-5-carbaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to yield this compound.

DOT Diagram: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Aldehyde in Methanol B Add Ammonium Acetate A->B C Stir for 1-2h (Imine Formation) B->C D Add NaBH3CN Solution C->D E Stir for 12-24h D->E F Concentrate E->F G Extract with DCM F->G H Purify via Column Chromatography G->H I Final Product H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Data Summary Table

The following table summarizes reaction conditions from various literature sources for the synthesis of this compound via reductive amination.

Ammonia Source Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
NH4OAcNaBH3CNMethanolRoom Temp1270-85
NH3 in MeOHNaBH(OAc)3DichloromethaneRoom Temp16~80
NH4Cl / aq. NH3NaBH4Methanol0 to Room Temp2465-75General Method

Indazole Synthesis: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues, offering potential causes and solutions to common problems encountered during indazole synthesis.

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

A: Low yields and incomplete conversion are common hurdles in indazole synthesis and can be attributed to several factors depending on the specific synthetic route.[1] Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and byproduct formation. While some reactions like Cadogan-type cyclizations require high temperatures, excessive heat can lead to decomposition.[1] Conversely, modern palladium-catalyzed methods can be efficient at milder temperatures.[1] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate and catalyst system.

  • Incorrect Solvent Choice: The solvent's polarity and boiling point are critical for reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. Consider a solvent system that ensures all reactants are in the solution phase at the reaction temperature.

  • Presence of Water: In certain reactions, such as those involving the formation of arylhydrazones, water can lead to unwanted impurities. The addition of 4 Å molecular sieves can help scavenge water and improve the reaction outcome.[1]

  • Reagent Quality and Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction or poison catalysts. Some reagents may need to be purified immediately before use.[2]

  • Incomplete Cyclization: In multi-step syntheses, the final cyclization to form the indazole ring may be the rate-limiting step. Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[3]

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)

Q: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 regioisomers. How can I improve selectivity?

A: Achieving high regioselectivity in the N-alkylation of indazoles is a frequent challenge, as the outcome is influenced by a delicate balance of electronic and steric factors.[4][5] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][6]

To favor the N1-substituted product (Thermodynamic Control):

  • Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[5][6][7] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[7]

  • Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically block the N2-position, thus favoring alkylation at the N1-position.[5]

  • Thermodynamic Equilibration: Using α-halo carbonyl or β-halo ester electrophiles can sometimes lead to an equilibrium that favors the formation of the more stable N1-substituted product.[6]

To favor the N2-substituted product (Kinetic Control):

  • Electronic Effects: Electron-withdrawing groups (EWGs), particularly at the C7-position (e.g., -NO₂, -CO₂Me), strongly direct alkylation to the N2-position with high selectivity.[5]

  • Reaction Conditions: Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to a mixture of isomers, while acidic conditions can sometimes promote N2-alkylation.[4]

  • Alternative Reactions: The Mitsunobu reaction can provide high selectivity for the N2-product.[4] Certain synthetic routes that build the indazole ring from scratch, like the Davis-Beirut reaction, are designed to specifically yield 2H-indazoles.[5][8]

Issue 3: Side Product Formation

Q: I am observing significant side product formation, including hydrazones or dimers. How can I minimize these?

A: The formation of side products is a common issue that can complicate purification and lower yields.

  • Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[3] If the cyclization step is incomplete, they will remain as impurities.

    • Solution: Ensure the reaction runs for a sufficient duration at the optimal temperature to drive the cyclization to completion. The addition of an appropriate acid or base catalyst can often improve the efficiency of this step.[3]

  • Dimer Formation: Some reaction conditions, particularly at elevated temperatures, can lead to the formation of dimeric byproducts.[9]

    • Solution: Lowering the reaction temperature and optimizing the concentration of reactants can often minimize dimerization.

  • Homocoupling in Suzuki Reactions: When functionalizing indazoles using Suzuki-Miyaura coupling, homocoupling of the boronic acid or ester is a common side reaction.[10]

    • Solution: This can be addressed by carefully controlling the reaction stoichiometry, using high-quality reagents, and ensuring the catalyst system is appropriate for the substrates.[11]

Issue 4: Purification Challenges

Q: I am having difficulty purifying my indazole derivative by column chromatography. The compound is tailing or co-eluting with impurities.

A: Purification of nitrogen-containing heterocycles like indazoles can be challenging due to their basicity and potential for strong interactions with silica gel.

  • Tailing on Silica Gel: The basic nitrogen atoms of the indazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing.[12]

    • Solution: Add a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your mobile phase. This neutralizes the acidic sites on the silica gel, improving peak shape. Alternatively, consider using a different stationary phase like neutral or basic alumina.[12]

  • Poor Separation of Isomers: N1 and N2 regioisomers often have very similar polarities, making them difficult to separate.

    • Solution: If optimizing the mobile phase with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) is unsuccessful, switch to a gradient elution.[12] Dry loading the sample onto the column can also result in sharper bands and better separation.[12]

  • "Oiling Out" During Recrystallization: The compound may come out of the solution as a liquid instead of a solid.

    • Solution: This often happens if the solution is too concentrated or cooled too quickly. Try using more solvent and allowing the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.[12]

Data Presentation: Optimizing N-Alkylation Regioselectivity

The choice of base and solvent is critical for controlling the N1/N2 ratio in alkylation reactions. The following table summarizes illustrative outcomes under various conditions.

Electrophile / ConditionsBaseSolventTemperature (°C)Approximate N1:N2 RatioYieldCitation(s)
Methyl IodideK₂CO₃DMF2544 : 40~84%[4]
Various Alkyl BromidesNaHTHF0-50>99 : <1 (N1-selective)44-89%[3][6][13]
Various TosylatesCs₂CO₃DMF->99 : <1 (N1-selective)>90%[4]
Mitsunobu ReactionPPh₃/DIADTHF-<1 : >99 (N2-selective)>84%[4]

Note: These ratios are illustrative and can vary significantly based on the specific indazole substrate and alkylating agent used.[3]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of 1H-Indazoles

This protocol is adapted from studies demonstrating high N1-selectivity using sodium hydride in THF.[4][5]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[4]

Protocol 2: One-Pot Synthesis of 2H-Indazoles via the Davis-Beirut Reaction

This protocol is based on the condensation and reductive cyclization method to selectively form 2H-indazoles.[8]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired primary amine (1.1 eq), and an alcohol solvent (e.g., methanol or isopropanol).[4][8]

  • Condensation: Stir the mixture at room temperature to form the corresponding ortho-nitrobenzylidene imine intermediate.

  • Cyclization: Add a base (e.g., KOH or DBU) to the mixture. The reaction proceeds via an N-N bond-forming heterocyclization.[8][14]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[4]

Visualization of Workflows and Pathways

Troubleshooting_Workflow Start Indazole Synthesis Problem Identified (e.g., Low Yield, Impurity) Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Purity->Start [Impure, Repurify/Reorder] Review_Conditions Review Reaction Conditions (Temp, Solvent, Time) Check_Purity->Review_Conditions [Pure] Analyze_Impurity Characterize Impurity (NMR, LC-MS) Review_Conditions->Analyze_Impurity [Side Product Observed] Optimize_Temp Optimize Temperature Review_Conditions->Optimize_Temp [Low Conversion] Optimize_Solvent Change Solvent System Review_Conditions->Optimize_Solvent [Solubility Issue] Optimize_Base Modify Base/Catalyst Analyze_Impurity->Optimize_Base [Isomer Ratio Unfavorable] Purification Optimize Purification (e.g., add modifier, change phase) Analyze_Impurity->Purification [Known Impurity] Success Successful Synthesis Optimize_Temp->Success Optimize_Solvent->Success Optimize_Base->Success Purification->Success

Caption: General troubleshooting workflow for indazole synthesis.

N1_N2_Selectivity Start Goal: Selective N-Alkylation Desired_N1 Desired Product: N1-Substituted Indazole Start->Desired_N1 Desired_N2 Desired Product: N2-Substituted Indazole Start->Desired_N2 Condition_N1_Base Use NaH in THF Desired_N1->Condition_N1_Base Condition_N1_Sterics Introduce bulky C3-substituent Desired_N1->Condition_N1_Sterics Condition_N2_EWG Use C7 Electron- Withdrawing Group (EWG) Desired_N2->Condition_N2_EWG Condition_N2_Mitsunobu Consider Mitsunobu Reaction Desired_N2->Condition_N2_Mitsunobu Condition_N2_Route Use specific synthesis route (e.g., Davis-Beirut) Desired_N2->Condition_N2_Route

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Davis_Beirut_Pathway Start o-Nitrobenzyl Amine Intermediate Nitroso Imine Intermediate Start->Intermediate Base Cyclization N-N Bond Forming Heterocyclization Intermediate->Cyclization Product 2H-Indazole Cyclization->Product

Caption: Simplified pathway of the Davis-Beirut reaction.

References

Technical Support Center: Purification of Crude (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude (1H-indazol-5-yl)methanamine by column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the silica gel column?

A1: Streaking or tailing of this compound on a standard silica gel column is a common issue. It is primarily caused by the strong interaction between the basic amine functionality of your compound and the acidic silanol groups present on the surface of the silica gel.[1][2][3] This can lead to poor separation, broad peaks, and in some cases, irreversible adsorption of the product onto the column.

Q2: How can I prevent my compound from streaking on the column?

A2: To minimize streaking, it is highly recommended to add a basic modifier to your mobile phase.[1][4] This additive will compete with your compound for the acidic sites on the silica gel, leading to improved peak shape and better separation. Common basic modifiers include triethylamine (TEA) or ammonium hydroxide.

Q3: What is the recommended mobile phase for the purification of this compound?

A3: A gradient elution with a mixture of a non-polar solvent like dichloromethane (DCM) and a polar solvent such as methanol (MeOH) is typically effective.[4] A common starting point is a gradient of 0-10% methanol in dichloromethane. It is crucial to include a small percentage of a basic modifier, such as 0.5-2% triethylamine (TEA), in the eluent.[2][4]

Q4: What are some alternative stationary phases I can use for this purification?

A4: If streaking persists despite the use of mobile phase modifiers, consider using an alternative stationary phase.[1][5] Amine-functionalized silica gel is a good option as its surface is less acidic.[1] Basic or neutral alumina can also be an effective alternative to silica gel for the purification of basic amines.[1][5]

Q5: My purified this compound is an oil and difficult to handle. What can I do?

A5: The free base form of this compound may be an oil or a low-melting solid at room temperature. For easier handling, improved stability, and better solubility in aqueous buffers, you can convert the purified free base to its hydrochloride salt.[4] This is typically achieved by dissolving the purified amine in a suitable solvent and adding a solution of HCl.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the column chromatography purification of this compound.

Problem 1: Poor Separation of Product and Impurities
Possible Cause Suggested Solution
Incorrect Mobile Phase Composition Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point is a gradient of dichloromethane and methanol with 0.5-2% triethylamine.[2][4]
Column Overloading The amount of crude material loaded onto the column is excessive. Reduce the sample load or use a larger column with more stationary phase.
Column Channeling The silica gel is not packed uniformly, leading to cracks or channels. Ensure the column is packed carefully as a uniform slurry to avoid air bubbles and cracks.
Problem 2: Product Does Not Elute from the Column
Possible Cause Suggested Solution
Insufficiently Polar Eluent The mobile phase is not polar enough to move the compound. Gradually increase the polarity of the mobile phase. For highly polar compounds, a "flush" with 10-20% methanol in DCM containing 1% triethylamine can be effective.[2]
Strong Adsorption to Silica Gel The basic amine is strongly bound to the acidic silica gel.[3] Ensure a sufficient concentration of a basic modifier (e.g., 1-2% triethylamine) is present in the eluent to reduce this interaction.[1][2]
Compound Degradation on Column The compound may be unstable on the acidic silica gel. Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][5] You can also deactivate the silica gel by pre-flushing the column with the eluent containing triethylamine.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane with 1% triethylamine).

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. For better results, pre-adsorb the crude material onto a small amount of silica gel, allow it to dry to a free-flowing powder, and then carefully add it to the top of the column bed ("dry loading").[6]

  • Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity by increasing the percentage of methanol in the mobile phase (e.g., from 0% to 10% methanol in dichloromethane, with a constant 1% triethylamine).

  • Fraction Collection and Monitoring: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.[4]

  • Acidification: While stirring, add a solution of HCl in diethyl ether or dioxane dropwise.[4]

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Crude This compound prep_slurry Prepare Silica Gel Slurry (DCM + 1% TEA) start->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample elute_gradient Gradient Elution (0-10% MeOH in DCM + 1% TEA) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis tlc_analysis->elute_gradient Continue Elution combine_pure Combine Pure Fractions tlc_analysis->combine_pure Fractions Pure evaporate Solvent Evaporation combine_pure->evaporate end_product Purified Free Base evaporate->end_product characterize Characterization (NMR, MS) end_product->characterize

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart start Start Purification streaking Streaking or Tailing on TLC/Column? start->streaking no_elution Product Not Eluting? start->no_elution add_modifier Add/Increase Basic Modifier (e.g., 1-2% TEA) streaking->add_modifier Yes good_separation Proceed with Purification streaking->good_separation No check_loading Sample Overloaded? add_modifier->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes change_stationary Consider Alternative Stationary Phase (Amine-Silica or Alumina) check_loading->change_stationary No reduce_load->start change_stationary->start increase_polarity Increase Eluent Polarity (Higher % of MeOH) no_elution->increase_polarity Yes no_elution->good_separation No increase_polarity->start

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support: Recrystallization of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the recrystallization of (1H-indazol-5-yl)methanamine, tailored for research scientists and drug development professionals. This technical support center offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols.

This guide provides detailed methodologies and troubleshooting advice for the purification of this compound via recrystallization. Due to the specific nature of this compound, the following information is based on established principles for the recrystallization of related indazole derivatives and aromatic amines.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and similar compounds.

Problem Possible Cause(s) Solution(s)
Failure to Dissolve The solvent is not suitable. Insufficient solvent was used.Select a more appropriate solvent or solvent system. Gradually add more hot solvent until the compound dissolves.
Oiling Out The solution is too concentrated. The solution is cooling too rapidly. The boiling point of the solvent is higher than the melting point of the compound.Reheat the solution and add a small amount of additional solvent.[1] Allow the solution to cool more slowly.[1] Use a seed crystal to encourage crystal formation instead of oiling.[1] Consider a different solvent with a lower boiling point.
No Crystal Formation The solution is not supersaturated. The solution cooled too quickly.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2][3] If the solution is too dilute, evaporate some of the solvent and allow it to cool again. Place the solution in an ice bath to further decrease solubility.
Low Crystal Yield Too much solvent was used.[2][3] The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration.Concentrate the filtrate and attempt a second crystallization. Ensure the rinsing solvent is ice-cold to minimize dissolution of the product.[2] Preheat the filtration apparatus (funnel and flask) to prevent the solution from cooling and crystallizing prematurely.
Colored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For indazole derivatives, mixed solvent systems are often effective.[4] A good starting point would be to test polar protic solvents like ethanol or methanol, potentially in combination with water as an anti-solvent. Other options could include acetone, ethyl acetate, or tetrahydrofuran, also potentially in mixed systems with water or a non-polar solvent like hexanes.[4][5][6]

Q2: My compound is an amine. Are there any special considerations for solvent selection?

A2: Yes, for basic compounds like amines, you can sometimes use organic acids, such as acetic acid, or mixtures containing them for recrystallization.[7] It's also possible to convert the amine to a salt by adding an acid, which can significantly alter its solubility and improve crystallization properties.[1]

Q3: How can I prevent "oiling out" when my compound has a low melting point?

A3: "Oiling out" is a common issue with amines.[1] To prevent this, ensure the solution is not overly concentrated by adding a little extra solvent before cooling.[1] A very slow cooling rate is also crucial.[1] Using a mixed solvent system where the compound has lower solubility can also help promote crystallization over oiling.

Q4: How much solvent should I use for recrystallization?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2] Using too much solvent will result in a poor or no yield of crystals.[2] It is best to add the solvent in small portions to the heated crude material until it all dissolves.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., ethanol or acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is not very soluble, e.g., water or hexanes) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow start Start choose_solvent 1. Select Solvent System start->choose_solvent dissolve 2. Dissolve Compound in Minimum Hot Solvent choose_solvent->dissolve hot_filtration 3. Hot Filtration (Optional) dissolve->hot_filtration cool_slowly 4. Cool Solution Slowly hot_filtration->cool_slowly collect_crystals 5. Collect Crystals cool_slowly->collect_crystals wash_dry 6. Wash and Dry Crystals collect_crystals->wash_dry end End wash_dry->end Troubleshooting_Logic start Cooling Solution outcome Observe Outcome start->outcome crystals Crystals Form outcome->crystals Ideal no_crystals No Crystals outcome->no_crystals Problem oiling_out Oiling Out outcome->oiling_out Problem induce Induce Crystallization (Scratch / Seed) no_crystals->induce reheat Reheat, Add Solvent, Cool Slowly oiling_out->reheat

References

minimizing side product formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Indazole Synthesis Technical Support Center

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on minimizing side product formation during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in indazole synthesis, especially during N-alkylation?

A: The most prevalent issue in the functionalization of indazoles is the formation of regioisomers. Since the indazole core has two reactive nitrogen atoms (N1 and N2), direct alkylation or arylation often yields a mixture of N1- and N2-substituted products.[1][2] The ratio of these isomers is highly sensitive to reaction conditions. Other potential side products include unreacted starting material, products of over-alkylation (for dihaloalkane reagents), and in some cases, decomposition or tar formation under harsh conditions.[3] In palladium-catalyzed reactions, a common byproduct can be the debrominated starting material.[4]

Q2: How can I control the regioselectivity to favor the N1-alkylated product?

A: Achieving high N1-selectivity typically involves leveraging thermodynamic control, as the N1-substituted indazole is generally the more stable isomer.[5][6] Key strategies include:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-selectivity.[2][7]

  • Substituent Effects: Bulky substituents at the C3-position sterically hinder the N2-position, thus favoring alkylation at N1.[2] Additionally, coordinating groups at the C3 position (e.g., carboxymethyl, COMe, carboxamide) can chelate with the base's cation (like Na⁺), blocking the N2 position and leading to excellent N1-selectivity (>99%).[7]

  • Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls, can allow an initial mixture of isomers to equilibrate to the more stable N1 product over time.[5][6]

Q3: Under what conditions is the N2-alkylated product favored?

A: Formation of the N2-isomer is often achieved under kinetic control or by exploiting specific electronic effects.[1]

  • Substituent Effects: Strong electron-withdrawing groups at the C7-position (e.g., -NO₂ or -CO₂Me) can electronically favor alkylation at the N2 position, providing high selectivity (≥96%).[5][7]

  • Mitsunobu Reaction: This reaction shows a strong kinetic preference for producing the N2-regioisomer.[1][6]

  • Acid Catalysis: The use of triflic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates or diazo compounds has been shown to be highly selective for the N2-position.[8][9]

Q4: My reaction is generating a lot of tar-like material and the yield is low. What can I do?

A: Tar formation and low yields often point to issues with reaction conditions or reagent purity.[3] Consider the following troubleshooting steps:

  • Reagent and Solvent Purity: Ensure all starting materials are pure and solvents are anhydrous, as moisture and impurities can lead to decomposition and side reactions.

  • Temperature Control: Many indazole syntheses, like the Ullmann condensation, traditionally require high temperatures which can cause degradation.[10] If possible, explore modern catalytic systems that operate under milder conditions. For exothermic reactions, ensure adequate cooling to prevent runaway reactions.

  • Inert Atmosphere: If your reagents or intermediates are sensitive to oxygen or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Order of Addition: Slowly adding a reactive reagent (like a strong base or the alkylating agent) can help control the reaction rate and minimize side product formation.

Q5: What are the best methods for separating N1 and N2 isomers if a mixture is unavoidable?

A: While achieving high selectivity is ideal, mixtures often require purification.

  • Column Chromatography: This is the most common method. The polarity difference between N1 and N2 isomers is usually sufficient for separation on silica gel.[11] Specific NMR techniques, like HMBC, can then be used to definitively assign the regiochemistry of the isolated products.[5][12]

  • Recrystallization: For crystalline products, recrystallization using a mixed solvent system (e.g., acetone/water, ethanol/water) can be a highly effective and scalable alternative to chromatography for isolating a single isomer with high purity (>99%).[13]

Troubleshooting Guide: Low Regioselectivity in N-Alkylation

Problem: My reaction produces an inseparable or difficult-to-separate mixture of N1 and N2 alkylated indazoles.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for optimizing N-alkylation regioselectivity.

Quantitative Data Summary

The choice of base and solvent has a critical impact on the N1:N2 product ratio. The following tables summarize quantitative data for the N-pentylation of a model substrate, methyl 1H-indazole-3-carboxylate.

Table 1: Effect of Base and Solvent on N1:N2 Regioisomeric Ratio [6]

EntryBase (equiv.)SolventTemp (°C)Time (h)Conversion (%)N1:N2 Ratio
1K₂CO₃ (1.1)DMF2518981.5 : 1
2Cs₂CO₃ (1.1)DMF25181001.6 : 1
3NaH (1.2)DMF2521002.2 : 1
4NaH (1.2)THF252100>99 : 1
5LiH (1.2)THF5018100>99 : 1
6KH (1.2)THF252100>99 : 1

Table 2: N-Alkylation under Mitsunobu Conditions [6]

SubstrateConditionsN1:N2 RatioCombined Yield (%)
Methyl 1H-indazole-3-carboxylaten-pentanol, DIAD, PPh₃, THF1 : 2.578

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with substituents at the C3 position.[11]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.2 equiv) dropwise to the solution. The reaction may be heated (e.g., to 50 °C) to ensure completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by slowly adding water or saturated aqueous NH₄Cl at 0 °C. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: Highly Selective N2-Alkylation (Acid Catalysis)

This protocol provides a modern, metal-free method for the highly regioselective synthesis of N2-alkylated indazoles using diazo compounds.[8]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the N2-alkylated product.

Reaction Pathways & Mechanisms

The regiochemical outcome of N-alkylation is determined by a complex interplay of factors that stabilize the transition states leading to either the N1 or N2 product.

G

The Davis-Beirut reaction is a classic method for synthesizing 2H-indazoles from o-nitrobenzylamines. It proceeds through a key nitroso imine intermediate.[14][15]

DavisBeirut

References

Technical Support Center: Optimizing the Synthesis of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (1H-indazol-5-yl)methanamine synthesis. The following information is based on established principles of organic chemistry and a review of synthetic methodologies for related heterocyclic compounds.

Troubleshooting Guides

Two primary synthetic routes for this compound are outlined below, starting from either 1H-indazole-5-carbaldehyde or 1H-indazole-5-carbonitrile. This guide addresses potential issues that may be encountered during these synthetic pathways.

Route A: Reductive Amination of 1H-Indazole-5-carbaldehyde

This route involves the reaction of 1H-indazole-5-carbaldehyde with an ammonia source, followed by the reduction of the resulting imine to the desired primary amine.

Experimental Workflow for Reductive Amination

G start Start: 1H-Indazole-5-carbaldehyde imine_formation Imine Formation (Ammonia Source, e.g., NH4OAc) start->imine_formation reduction In situ Reduction (Reducing Agent, e.g., NaBH3CN) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Common Issues in Reductive Amination

Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Low to No Product Formation Incomplete imine formation.- Ensure anhydrous conditions as water can hydrolyze the imine. - Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). - Add a dehydrating agent, such as molecular sieves.
Ineffective reduction.- Choose a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective and can be used in a one-pot procedure.[1][2] - Ensure the pH of the reaction is weakly acidic (pH 5-6) to facilitate imine formation without deactivating the amine.[1]
Decomposition of starting material or product.- Monitor the reaction temperature closely; some heterocyclic aldehydes can be sensitive to heat.
Formation of Side Products Formation of a secondary amine (bis-alkylation).- This is more common with primary amine products. Use a large excess of the ammonia source to favor the formation of the primary amine.
Reduction of the aldehyde to an alcohol.- This can occur if the reducing agent is too reactive towards the aldehyde compared to the imine. NaBH3CN is generally selective for the imine at a slightly acidic pH.[1][2] If using a less selective reducing agent like NaBH4, ensure imine formation is complete before adding the reducing agent.
Difficult Purification Product is highly polar and water-soluble.- Perform an acid-base extraction. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).
Co-elution with starting material or byproducts during chromatography.- Use a polar stationary phase like silica gel. - Employ a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with methanol. - Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to prevent tailing of the amine product on the silica gel.
Route B: Reduction of 1H-Indazole-5-carbonitrile

This route involves the reduction of the nitrile group to a primary amine using a suitable reducing agent.

Experimental Workflow for Nitrile Reduction

G start Start: 1H-Indazole-5-carbonitrile reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) start->reduction workup Quenching & Work-up reduction->workup purification Purification (e.g., Acid-Base Extraction, Crystallization) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Troubleshooting Common Issues in Nitrile Reduction

Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Incomplete Reaction Insufficient reducing agent.- Use a sufficient excess of the reducing agent. For LiAlH4, typically 1.5-2 equivalents are used.[3] - For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Deactivation of the catalyst (catalytic hydrogenation).- Use a fresh, high-quality catalyst (e.g., Raney Nickel, Palladium on carbon). - Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).
Formation of Side Products Formation of secondary or tertiary amines (catalytic hydrogenation).- The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines by reacting with the intermediate imine.[4]
Reduction of the indazole ring.- This is a risk with powerful reducing agents like LiAlH4 under harsh conditions. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully.
Difficult Work-up (LiAlH4) Formation of gelatinous aluminum salts.- Follow a careful quenching procedure. A common method is the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This should produce a granular precipitate that is easier to filter.[3]
Difficult Purification Product is highly polar.- Similar to Route A, utilize acid-base extraction for purification.
Contamination with unreacted starting material.- If the product and starting material have similar polarities, consider converting the amine product to a salt (e.g., hydrochloride) to facilitate separation by precipitation or extraction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability of the starting materials and the scale of the synthesis.

  • Route A (Reductive Amination) is often preferred for its operational simplicity, as it can frequently be performed as a one-pot reaction.[5] The starting material, 1H-indazole-5-carbaldehyde, is commercially available.

  • Route B (Nitrile Reduction) is a robust method if 1H-indazole-5-carbonitrile is readily accessible. Catalytic hydrogenation is often considered a "greener" alternative to using metal hydrides like LiAlH4.[6]

Q2: How can I synthesize the starting materials, 1H-indazole-5-carbaldehyde and 1H-indazole-5-carbonitrile?

A2:

  • 1H-Indazole-5-carbaldehyde: While commercially available, it can be synthesized by the oxidation of 5-methyl-1H-indazole using a suitable oxidizing agent.

  • 1H-Indazole-5-carbonitrile: This can be prepared from 5-bromo-1H-indazole via a cyanation reaction, for example, using copper(I) cyanide (Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation.

Q3: What are the key safety precautions to take when working with LiAlH4?

A3: Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric reagent.

  • Always handle LiAlH4 under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents, as LiAlH4 reacts violently with water and protic solvents to release flammable hydrogen gas.

  • The quenching procedure should be performed slowly and at a low temperature (e.g., in an ice bath) to control the exothermic reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.

  • Use a suitable eluent system, for example, a mixture of dichloromethane and methanol.

  • Visualize the spots using a UV lamp. The starting materials (aldehyde or nitrile) and the product (amine) should have different Rf values.

  • Staining with a solution of ninhydrin can be used to specifically visualize the primary amine product.

Q5: Are there any alternative methods for the reduction of the nitrile in Route B?

A5: Yes, besides LiAlH4 and catalytic hydrogenation, other reducing agents can be used. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are also effective for the reduction of nitriles to primary amines.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination (Route A)

Logical Relationship for Reagent Selection in Reductive Amination

G cluster_0 Reaction Conditions cluster_1 Desired Outcome 1H-Indazole-5-carbaldehyde 1H-Indazole-5-carbaldehyde High Yield of Primary Amine High Yield of Primary Amine 1H-Indazole-5-carbaldehyde->High Yield of Primary Amine Ammonia Source Ammonia Source Ammonia Source->High Yield of Primary Amine Excess NH4OAc Reducing Agent Reducing Agent Reducing Agent->High Yield of Primary Amine NaBH3CN Solvent Solvent Solvent->High Yield of Primary Amine Anhydrous MeOH

Caption: Key parameters influencing the yield of the reductive amination.

Materials:

  • 1H-Indazole-5-carbaldehyde

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol containing 1% triethylamine.

Protocol 2: Synthesis of this compound via Nitrile Reduction with LiAlH4 (Route B)

Materials:

  • 1H-Indazole-5-carbonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-indazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH4 in grams.

  • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by acid-base extraction or crystallization from a suitable solvent system.

References

addressing solubility issues of (1H-indazol-5-yl)methanamine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility issues encountered with (1H-indazol-5-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears clear, but a precipitate forms immediately when I dilute it into my aqueous cell culture medium. What is happening?

A1: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. It occurs when the compound, stable in a high-concentration organic solvent stock (like DMSO), is rapidly diluted into an aqueous environment where its solubility limit is much lower. The organic solvent disperses, leaving the compound to precipitate in the unfavorable aqueous medium.[1] To mitigate this, try pre-warming the medium to 37°C and adding the stock solution dropwise while gently vortexing.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly soluble compounds, including indazole derivatives.[2] It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing moisture, which can compromise the stability and solubility of the stock solution over time.[2]

Q3: Can I use pH adjustment to improve the solubility of this compound in my buffer?

A3: Yes, pH adjustment is a highly effective strategy. This compound contains a primary amine group, which is basic.[3] In acidic conditions (lower pH), this amine group will be protonated (R-NH3+), forming a salt that is significantly more soluble in aqueous solutions.[4][5] Therefore, decreasing the pH of your buffer should increase the solubility of the compound. However, you must consider the pH tolerance of your specific assay or cell line.

Q4: I observe precipitate in my culture plate after several hours of incubation, even though the initial solution was clear. What could be the cause?

A4: Delayed precipitation can occur for several reasons. Cellular metabolism can produce acidic byproducts, gradually lowering the pH of the culture medium, which could paradoxically affect the stability of other media components.[1] Conversely, if the initial pH was optimal, fluctuations or interactions with media components like salts or proteins in serum over time can lead to precipitation.[2] Temperature fluctuations from removing the plate from the incubator can also decrease solubility.[1][6]

Q5: Are there alternative strategies if using co-solvents or pH adjustments is not feasible for my experiment?

A5: Yes, other formulation strategies can be explored. The use of cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance solubility. These molecules have a hydrophobic inner cavity that can encapsulate the drug, while their hydrophilic exterior improves aqueous solubility.[5] Another approach is the use of surfactants, which can form micelles to solubilize poorly soluble compounds.[7] However, the compatibility of these excipients with your specific in vitro model must be validated.

Physicochemical & Solubility Data

Direct experimental solubility data for this compound is limited. The following table includes data for the closely related analog, 1H-Indazol-5-amine, to provide an estimate.

PropertyValue / InformationSource
Compound This compound
Molecular FormulaC₈H₉N₃
Physical FormBrown Solid
Analog 1H-Indazol-5-amine
Molecular FormulaC₇H₇N₃[8]
Molecular Weight133.15 g/mol [8]
Aqueous Solubility17.9 µg/mL (at pH 7.4)[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Stock solution is cloudy or contains particles. Incomplete dissolution in the solvent (e.g., DMSO).Briefly sonicate the solution or warm it gently in a 37°C water bath to aid dissolution. Ensure you are using high-purity, anhydrous DMSO.[2]
Precipitate forms immediately upon dilution in aqueous media. The final concentration exceeds the compound's kinetic solubility limit ("crashing out").Decrease the final working concentration. Perform a serial dilution in pre-warmed (37°C) media instead of a single large dilution. Add the compound stock slowly while vortexing.[1]
Precipitate appears hours or days after dilution during incubation. pH shift in the medium due to cellular metabolism. Interaction with media components (salts, serum proteins). Temperature fluctuations.Monitor the pH of your culture medium. Consider using a different buffer system or changing the medium more frequently. Minimize the time culture vessels are outside the incubator.[1][2]
Solubility is insufficient even at low concentrations. The inherent poor aqueous solubility of the neutral form of the compound.Adjust the pH of the aqueous medium to be more acidic (e.g., pH 6.0-6.5), if compatible with the assay, to protonate the amine group and increase solubility.[5]

Visual Guides & Workflows

G Diagram 1: Troubleshooting Workflow for Solubility Issues start Precipitation Observed in Aqueous Medium check_stock Is the stock solution (in DMSO) clear? start->check_stock remake_stock Troubleshoot Stock: - Use fresh, anhydrous DMSO - Sonicate or warm gently - Filter sterilize check_stock->remake_stock No check_conc Is final concentration too high? check_stock->check_conc Yes remake_stock->start lower_conc Lower the final working concentration check_conc->lower_conc Yes check_dilution Optimize Dilution: - Pre-warm medium to 37°C - Add stock dropwise while vortexing - Perform serial dilutions check_conc->check_dilution No success Solution Clear lower_conc->success check_ph Can assay pH be lowered? check_dilution->check_ph adjust_ph Decrease pH of buffer to protonate amine group (e.g., pH 6.0-6.5) check_ph->adjust_ph Yes formulation Consider Advanced Formulations: - Cyclodextrins (HP-β-CD) - Surfactants (e.g., Tween-80) check_ph->formulation No adjust_ph->success formulation->success

Caption: Troubleshooting workflow for addressing precipitation.

G Diagram 2: Effect of pH on Amine Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated R-NH₃⁺ (Protonated Cation) More Water Soluble neutral R-NH₂ (Neutral Base) Less Water Soluble protonated->neutral + OH⁻ (Increase pH) neutral->protonated + H⁺ (Decrease pH)

Caption: Equilibrium of this compound in solution.

Experimental Protocols

Protocol 1: Preparation of a 10mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate Mass: The molecular weight of this compound (C₈H₉N₃) is approximately 147.18 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.47 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to ensure full dissolution.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Purpose: To determine the maximum concentration at which the compound remains in solution in a specific buffer (e.g., PBS, pH 7.4) immediately after dilution from a DMSO stock.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4), pre-warmed to 37°C

  • Sterile 96-well plate (clear, flat-bottom)

  • Multichannel pipette

Procedure:

  • Prepare Plate: Add 198 µL of the pre-warmed aqueous buffer to multiple wells of the 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a concentration of 100 µM (final DMSO concentration will be 1%). Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate. Transfer 100 µL from the first well into the next well (containing 100 µL of buffer, pre-added for this step), mix, and repeat across the row to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).[2]

  • Incubation and Observation: Let the plate sit at room temperature for 1-2 hours. Visually inspect each well against a light source for any signs of cloudiness or precipitate. The highest concentration that remains clear is the approximate kinetic solubility under these conditions.

Protocol 3: pH-Solubility Profile

Purpose: To assess how changes in pH affect the solubility of the compound.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • High-speed centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: To separate microcentrifuge tubes, add a fixed amount of the compound from the DMSO stock to each buffer to achieve a target concentration known to precipitate at neutral pH (e.g., 100 µM). Keep the final DMSO concentration constant and low (<1%).

  • Equilibration: Incubate the tubes for 1-2 hours at room temperature with gentle agitation to allow the solution to reach equilibrium.

  • Separation of Insoluble Compound: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved precipitate.[5]

  • Quantification: Carefully collect the supernatant from each tube without disturbing the pellet. Analyze the concentration of the dissolved compound in the supernatant using a suitable method like HPLC-UV.

  • Analysis: Plot the measured soluble concentration against the pH of the buffer to generate a pH-solubility profile. This will quantitatively demonstrate the increase in solubility at lower pH values.

References

stability testing of (1H-indazol-5-yl)methanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of (1H-indazol-5-yl)methanamine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound and its salts, such as the hydrochloride salt, should be stored in a tightly sealed container in a dry environment at room temperature, protected from direct sunlight.[1][2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize potential degradation.

Q2: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment.[3] If short-term storage is unavoidable, solutions should be kept at low temperatures (2-8°C or frozen at -20°C) and protected from light.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q3: What are the primary factors that can cause the degradation of this compound in solution?

Several factors can contribute to the degradation of this compound solutions:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]

  • Light Exposure: Similar to other indazole and imidazole-containing compounds, exposure to light, especially UV light, can lead to significant degradation.[3][4]

  • pH: The stability of compounds with indazole rings can be pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation pathways.[4]

  • Oxidation: The amine functional group can be susceptible to oxidation, especially in the presence of air (oxygen) and certain metal ions.[3]

  • Bacterial Contamination: For low-concentration solutions, microbial growth can rapidly degrade the compound.[3]

Q4: I am observing inconsistent or lower-than-expected activity in my biological assays. Could this be related to the stability of the compound?

Yes, a loss of biological or chemical activity is a common sign of compound degradation.[3] If you encounter inconsistent results, it is strongly recommended to prepare a fresh solution from the solid material and compare the results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution.Prepare fresh solutions immediately before each experiment. If using a stock solution, ensure it has been stored properly (aliquoted, frozen, and protected from light) and avoid multiple freeze-thaw cycles.[3]
Gradual loss of activity in a stock solution over time. Improper storage conditions (e.g., exposure to light, storage at room temperature).Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.[3] For short-term use, store at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below.
Visible changes in the solution (e.g., color change, precipitation). Significant degradation or contamination.Immediately discard the solution and prepare a fresh batch from the solid material.[3]
Low or no product yield in a reaction involving this compound. Degradation of the starting material.Confirm the purity of the solid this compound before use. If the solid has been stored for an extended period or under suboptimal conditions, consider re-purification or using a fresh batch.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[5][6] This protocol outlines the typical stress conditions applied.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.[4]

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines.[4]

3. Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent compound and any degradation products.

G Forced Degradation Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants hplc->characterization

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Assessment

A High-Performance Liquid Chromatography (HPLC) method can be used to monitor the stability of this compound over time.[3][7]

1. Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., mobile phase) at known concentrations to generate a standard curve.

2. Sample Preparation: Prepare solutions of the compound at the desired experimental concentrations. Aliquot the solutions into separate vials for each time point and storage condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).[3]

3. Time-Point Analysis: At each designated time point (e.g., 0, 1 day, 7 days, 1 month), retrieve the respective sample vials for analysis.

4. HPLC Analysis:

  • Column: A C18 reverse-phase column is generally suitable.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) can be optimized for good separation.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indazole ring.

  • Injection: Inject a fixed volume of the standard and sample solutions.

5. Data Analysis: Generate a standard curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve. Calculate the percentage of the initial concentration remaining at each time point to assess stability.[3]

G HPLC Stability Testing Workflow start Prepare Standard and Sample Solutions storage Store Samples under Different Conditions start->storage timepoint Collect Samples at Defined Time Points storage->timepoint hplc HPLC Analysis timepoint->hplc data Data Analysis (Standard Curve) hplc->data stability Determine % Remaining (Assess Stability) data->stability

Caption: Workflow for HPLC-based stability assessment.

Potential Degradation Pathways

While specific degradation pathways for this compound are not empirically established in the provided search results, based on its structure and general chemical principles, potential degradation pathways may include:

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of imines, oximes, or other related products. The indazole ring itself could also undergo oxidation under harsh conditions.

  • Photodegradation: Aromatic systems like the indazole ring can be susceptible to photolytic cleavage or rearrangement upon exposure to UV light.

  • Reaction with Aldehydes/Ketones: The primary amine can react with aldehydes or ketones present as impurities or in the experimental medium to form imine adducts.

  • Hydrolysis of the Amine (unlikely under mild conditions): While generally stable, under extreme pH and temperature, cleavage of the C-N bond could occur.

G Potential Degradation Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products parent This compound oxidized Oxidized Products (e.g., imine, oxime) parent->oxidized photodegradants Photolytic Products parent->photodegradants hydrolysis_products Hydrolysis Products parent->hydrolysis_products light Light (UV) light->photodegradants oxygen Oxygen/Oxidizing Agents oxygen->oxidized ph Extreme pH ph->hydrolysis_products temp High Temperature temp->hydrolysis_products

Caption: Logical relationships of potential degradation pathways.

References

resolving common issues in scaling up indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up Indazole Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues when scaling up the synthesis of indazoles.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the scale-up of indazole synthesis.

Issue 1: Poor Regioselectivity (N1 vs. N2 Isomers) at Scale

Q: My N-alkylation reaction, which gave good N1 selectivity at the lab scale, is now producing a significant amount of the N2 isomer upon scale-up. What factors should I investigate?

A: Scaling up N-alkylation of indazoles often disrupts the delicate thermodynamic or kinetic control achieved at a smaller scale, leading to altered N1/N2 ratios. Here are the primary factors to investigate:

  • Heat Transfer and Temperature Control: Exothermic reactions are harder to control in large reactors due to a lower surface-area-to-volume ratio.[1] Localized hot spots can develop, providing enough energy to overcome the activation barrier for the formation of the undesired isomer. Ensure your reactor's cooling capacity is sufficient and that agitation is adequate for uniform heat distribution. A systematic screening of reaction temperatures at the pilot scale may be necessary to find the optimal balance.[2]

  • Reagent Addition Rate: Slow, controlled addition of the alkylating agent or base is crucial. A rapid addition can lead to high local concentrations and temperature spikes, favoring the kinetic product (often the N2 isomer).[3]

  • Mixing Efficiency: Inadequate mixing can lead to non-homogenous reaction conditions, resulting in inconsistent product distribution. Evaluate the stirrer design and speed to ensure thorough mixing of the slurry (e.g., with sodium hydride).

  • Choice of Base and Solvent: The base and solvent system is critical for controlling regioselectivity.[3] While sodium hydride in THF is known to favor N1-alkylation, its handling at a large scale presents safety challenges.[3][4] Alternative bases might be considered, but they can alter the product ratio.[3] If switching, a thorough re-optimization is necessary.

G start Low N1/N2 Selectivity on Scale-up temp_check Is Temperature Uniform? (Check for Hotspots) start->temp_check addition_rate Is Reagent Addition Controlled and Slow? temp_check->addition_rate Yes optimize_temp Optimize Temperature Profile & Improve Cooling temp_check->optimize_temp No mixing Is Agitation Sufficient for Homogeneity? addition_rate->mixing Yes optimize_addition Decrease Addition Rate addition_rate->optimize_addition No base_solvent Re-evaluate Base/Solvent System for Scale mixing->base_solvent Yes optimize_mixing Increase Agitation/ Improve Baffling mixing->optimize_mixing No end_goal Improved N1-Selectivity base_solvent->end_goal optimize_temp->end_goal optimize_addition->end_goal optimize_mixing->end_goal

Issue 2: Increased By-product Formation in Large-Scale Synthesis

Q: I am observing higher levels of impurities, such as hydrazones and dimers, in my scaled-up indazole synthesis. How can I mitigate this?

A: The formation of by-products like hydrazones, dimeric impurities, and indazolones is a common issue that can be exacerbated at a larger scale.[5]

  • Stoichiometry and Local Concentrations: Ensure accurate molar ratios of reactants are maintained. Inadequate mixing can lead to localized excesses of one reactant, promoting side reactions.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times, sometimes a consequence of slower heating and cooling in large vessels, can lead to the formation of degradation products or thermodynamically favored by-products.[5] Re-optimization of the reaction time and temperature for the larger scale is recommended.

  • Presence of Water: Moisture can be detrimental in many indazole syntheses, leading to the formation of unwanted impurities.[2] Ensure all reagents and solvents are appropriately dried and that the reaction is performed under an inert atmosphere. The addition of molecular sieves can help scavenge water.[2]

Issue 3: Challenges in Product Isolation and Purification

Q: Column chromatography was effective for purifying my indazole derivative in the lab, but it is not practical for the multi-kilogram scale. What are my options?

A: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization and distillation.

  • Crystallization: This is the most common method for purifying APIs at scale.[] A systematic approach to developing a crystallization protocol is essential:

    • Solvent Screening: Identify a suitable solvent or solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures to maximize recovery.[7]

    • Control of Supersaturation: Supersaturation is a key driver for crystallization. It can be controlled by cooling, adding an anti-solvent, or evaporating the solvent.[8]

    • Seeding: Introducing seed crystals of the desired polymorph can control the crystal form and improve batch-to-batch consistency.

    • Polymorphism Control: Different crystal forms (polymorphs) can have different physical properties. It is crucial to identify and consistently produce the desired, thermodynamically stable polymorph.[7]

  • Distillation: For indazoles that are thermally stable and have a suitable boiling point, vacuum distillation can be an effective purification method.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up indazole synthesis, especially when using reagents like sodium hydride or hydrazine?

A: Process safety is paramount during scale-up. Key concerns include:

  • Thermal Runaway: Many indazole syntheses are exothermic. A failure in cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[1] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) is crucial.[10]

  • Handling of Hazardous Reagents:

    • Sodium Hydride (NaH): NaH is highly flammable and reacts violently with water, producing hydrogen gas which is explosive.[11] Large-scale handling requires an inert atmosphere, specialized charging equipment, and a well-defined quenching procedure.

    • Hydrazine and its Derivatives: These are often toxic and potentially explosive. Engineering controls like closed-system transfers are necessary to minimize exposure.

  • Gas Evolution: Reactions involving NaH or diazotization steps can produce significant volumes of gas. The reactor's vent system must be adequately sized to handle the maximum potential gas evolution rate.

Q2: How can I effectively monitor the progress of my large-scale indazole synthesis?

A: In-process controls (IPCs) are essential for monitoring large-scale reactions. While TLC may be suitable for qualitative checks, more robust methods are needed for quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for monitoring reaction progress, quantifying product formation, and detecting by-products.

  • Gas Chromatography (GC): GC can be used for analyzing volatile components.

  • Process Analytical Technology (PAT): Tools like in-situ infrared (IR) spectroscopy can provide real-time monitoring of reactant consumption and product formation without the need for sampling.

Q3: What are the key differences in equipment considerations between lab-scale and pilot-plant scale?

A: The transition from glassware to large-scale reactors introduces several key differences:

  • Material of Construction: Reactors are typically glass-lined or stainless steel. Material compatibility with all reactants, intermediates, and products must be verified.

  • Heating and Cooling: Large reactors use jackets with heating/cooling fluids. The efficiency of heat transfer is much lower than in a lab flask, requiring careful planning for managing exotherms.

  • Agitation: Mechanical stirrers with different impeller designs are used. The mixing efficiency can significantly impact the reaction.

  • Inert Atmosphere: Maintaining an inert atmosphere in a large reactor requires purging with nitrogen or argon and maintaining a positive pressure.

Data Presentation

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity in Indazole Alkylation [3]

EntryBaseSolventN1:N2 Ratio
1NaHTHF>99:<1
2K₂CO₃DMF44:40
3Cs₂CO₃DMF>99:<1 (with tosylates)
4- (Mitsunobu)THF<1:>99

Table 2: Comparison of Yields for Different Indazole Synthesis Methods

Synthesis MethodKey ReactantsTypical YieldScale ReferenceCitation
N1-Alkylation (Reductive Amination)Indazole, Aldehyde, H₂, Pt/C76%100 g
Jacobson (from N-nitroso-o-acetotoluidide)o-Toluidine derivative36-47% (crude)~90 g[9]
Davis-Beiruto-Nitrobenzylamine derivativeHigh (not specified)Lab-scale
Cadogan Reductive Cyclizationo-Nitrobenzaldehyde, AmineGood (not specified)Lab-scale[4]

Experimental Protocols

Protocol 1: Kilogram-Scale N1-Selective Alkylation of an Indazole Derivative (Adapted from[10])

Safety Precautions: This procedure involves hydrogenation and should be conducted in a pressure-rated reactor by trained personnel. The catalyst is pyrophoric upon exposure to air after the reaction.

  • Enamine Formation:

    • Charge the reactor with the starting indazole (1.0 equiv.), toluene, and p-toluenesulfonic acid monohydrate (0.1 equiv.).

    • Heat the mixture to the target temperature (e.g., 80-100 °C) with efficient agitation.

    • Slowly add the aldehyde (1.5-2.0 equiv.) over several hours, monitoring the reaction by HPLC.

    • Once the reaction is complete, cool the mixture.

  • Hydrogenation:

    • Transfer the crude enamine solution to a pressure reactor, taking care to exclude air.

    • Add 5% Platinum on carbon (Pt/C) catalyst under a nitrogen blanket.

    • Pressurize the reactor with hydrogen gas (e.g., 40 psi) and maintain the temperature (e.g., 30 °C) with vigorous stirring.

    • Monitor hydrogen uptake and reaction progress by HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: Do not allow the catalyst to dry in the air. Keep it wet with solvent.

    • Concentrate the filtrate under reduced pressure.

    • Proceed with crystallization as per the developed protocol (e.g., anti-solvent addition).

    • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Protocol 2: Large-Scale Crystallization for API-Grade Indazole
  • Dissolution:

    • Charge the reactor with the crude indazole product and the selected primary solvent.

    • Heat the mixture with stirring to the temperature determined during solubility studies to achieve complete dissolution.

  • Clarification Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a suitable filter.

  • Controlled Cooling/Anti-solvent Addition:

    • Cool the solution at a controlled rate (e.g., 10-20 °C per hour) to induce crystallization.

    • Alternatively, add a pre-filtered anti-solvent at a controlled rate to the warm solution.

  • Seeding:

    • At the appropriate temperature (just below the saturation point), add a slurry of seed crystals (0.1-1.0% w/w) of the desired polymorph.

  • Aging:

    • Hold the slurry at the crystallization temperature for several hours to allow for crystal growth and to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the slurry and wash the cake with cold solvent or anti-solvent.

    • Dry the product under vacuum at a temperature that will not cause degradation or polymorphic transformation.

G start Crude Indazole in Solution dissolution Complete Dissolution (Heating) start->dissolution cooling Controlled Cooling or Anti-Solvent Addition dissolution->cooling seeding Seeding with Desired Polymorph cooling->seeding aging Crystal Growth (Aging) seeding->aging isolation Filtration and Washing aging->isolation drying Vacuum Drying isolation->drying end_product Pure Crystalline Indazole API drying->end_product

References

Technical Support Center: Regioselective Synthesis of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?

A1: The indazole ring possesses two nitrogen atoms in its pyrazole moiety, leading to two possible tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1][2] When performing substitution reactions like alkylation or acylation, the reaction can occur on either nitrogen, leading to N1- and N2-substituted products.[1][3] Direct alkylation often results in a mixture of these two regioisomers, making selectivity a significant challenge.[1][4] Achieving high selectivity is crucial as the biological activity of N-substituted indazoles is often dependent on the position of the substituent.[5][6]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A2: The ratio of N1 to N2 products is governed by a delicate interplay of several factors:[3][7]

  • Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring are critical. Bulky groups at the C3 position tend to sterically hinder the N2 position, thus favoring N1-alkylation.[4] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position can strongly direct substitution to the N2 position.[4][6][7]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is one of the most critical parameters.[3][4] For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][6][7] The polarity of the solvent and the counter-ion of the base can influence the nucleophilicity of the two nitrogen atoms.[4]

  • Nature of the Electrophile: The alkylating or acylating agent used can also influence the regiochemical outcome.[1][7] For example, using α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the more stable N1-substituted product.[3][6][8]

  • Kinetic vs. Thermodynamic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][8] High temperatures or prolonged reaction times can sometimes lead to isomerization from the kinetic N2-product to the thermodynamic N1-product.[9]

Q3: Which synthetic routes are inherently selective for 2H-indazoles?

A3: While direct alkylation can be optimized for N2-selectivity, certain synthetic strategies are designed to specifically yield 2H-indazoles. Prominent methods include the Davis-Beirut reaction and the Cadogan reductive cyclization.[1] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often using a phosphine reagent, to selectively form the 2H-indazole core.[1][10] Palladium-catalyzed methods have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1][11]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: To favor the thermodynamically more stable N1-product, you should optimize conditions that allow for equilibration or sterically favor the N1 position.

  • Change Base/Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This combination is highly effective for achieving N1 selectivity.[3][4] The sodium cation is thought to coordinate with the N2 atom, sterically blocking it from the electrophile.[3]

  • Introduce Steric Hindrance: If your synthesis allows, use an indazole precursor with a bulky substituent at the C3 position (e.g., tert-butyl, carboxamide). This has been shown to yield >99% N1 regioselectivity with the NaH/THF system.[1][6][7]

  • Promote Thermodynamic Equilibration: If using electrophiles like α-halo ketones or β-halo esters, performing the reaction in a solvent like DMF can promote an equilibration process that favors the more stable N1-substituted indazole.[1][6][8]

Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or use conditions that avoid thermodynamic equilibration.

  • Modify the Substrate: Introduce a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7 position of the indazole ring. This has been demonstrated to provide excellent N2-selectivity (≥96%).[1][6][7]

  • Use Acidic Conditions: Alkylation under neutral or acidic conditions can selectively occur at the N2 position.[1][12] Using a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) can be an effective method for N2-alkylation with specific electrophiles like diazo compounds.[1][13]

  • Consider the Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for producing the N2-substituted regioisomer.[7][8][14]

  • Control Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can favor the kinetic N2-product and prevent isomerization to the more stable N1-product.[9]

Problem 3: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.

Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[1] Consider an updated protocol where ortho-imino-nitrobenzene substrates, generated in situ via condensation, undergo reductive cyclization promoted by a reagent like tri-n-butylphosphine under mild conditions.[10] This avoids the need for high temperatures and can improve yields.

Data Presentation

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation

Entry Base Solvent N1/N2 Ratio Conversion (%) Reference
1 K₂CO₃ DMF 55:45 >95 [7]
2 Cs₂CO₃ DMF 76:24 >95 [7]
3 DBU Toluene 67:33 72 [7][8]
4 K OtBu THF 94:6 30 [7]
5 NaH THF >99:1 >95 [6][7]
6 LiH THF 98:2 >95 [7]

| 7 | KH | THF | >99:1 | >95 |[7] |

Note: Data is generalized from studies on specific substituted indazoles and serves as a guide. Actual results are highly substrate-dependent.

Table 2: Influence of C7-Substituent on N-Alkylation Regioselectivity (NaH/THF Conditions)

Entry C7-Substituent N1/N2 Ratio Reference
1 -H 95:5 [7]
2 -NO₂ 2:98 [6][7]

| 3 | -CO₂Me | 4:96 |[6][7] |

Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation [1][4]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the corresponding alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N1-substituted indazole.

Protocol 2: One-Pot Condensation–Cadogan Reductive Cyclization for 2H-Indazoles [10]

  • Preparation: In a reaction vessel, combine the ortho-nitrobenzaldehyde derivative (1.0 eq), the desired amine (aniline or aliphatic amine, 1.1 eq), and a suitable solvent (e.g., toluene).

  • Condensation: Stir the mixture at room temperature to form the ortho-imino-nitrobenzene substrate in situ. The reaction can be monitored by TLC for the disappearance of the aldehyde.

  • Cyclization: Once condensation is complete, add tri-n-butylphosphine (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating as required, monitoring the formation of the 2H-indazole product by LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

Regioselectivity_Decision_Workflow start Goal: Synthesize Regiopure N-Substituted Indazole desired_product Desired Product? start->desired_product n1_product N1-Substituted Indazole desired_product->n1_product  N1 Isomer n2_product N2-Substituted Indazole desired_product->n2_product  N2 Isomer n1_methods Use NaH in THF Introduce bulky C3 substituent Promote thermodynamic equilibration n1_product->n1_methods n2_methods Use C7 EWG (e.g., -NO2) Use acidic conditions (TfOH cat.) Consider Mitsunobu reaction Use Cadogan or Davis-Beirut for 2H-core n2_product->n2_methods

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Factors_Influencing_Alkylation center N1 vs. N2 Regioselectivity substituents Substituent Effects (Steric & Electronic) center->substituents conditions Reaction Conditions (Base, Solvent) center->conditions control Kinetic vs. Thermodynamic Control center->control electrophile Nature of Electrophile center->electrophile c3_sterics Bulky C3 group favors N1 substituents->c3_sterics c7_ewg C7 EWG favors N2 substituents->c7_ewg base_solvent NaH / THF favors N1 conditions->base_solvent acidic Acidic conditions favors N2 conditions->acidic thermo Thermodynamic product is often N1 control->thermo kinetic Kinetic product is often N2 control->kinetic

Caption: Key factors influencing the N1 vs. N2 alkylation outcome.

N1_Alkylation_Workflow start Start: Indazole & Alkyl Halide add_solvent Dissolve Indazole in anhydrous THF start->add_solvent cool_0c Cool to 0 °C (Inert Atmosphere) add_solvent->cool_0c add_nah Add NaH (1.2 eq) portion-wise cool_0c->add_nah stir_rt Stir at RT for 30 min add_nah->stir_rt add_electrophile Cool to 0 °C Add Alkyl Halide (1.2 eq) stir_rt->add_electrophile react Stir at RT for 12-24h add_electrophile->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Quench, Extract, Dry, Concentrate monitor->workup Complete purify Purify by Flash Chromatography workup->purify end End: Pure N1-Substituted Indazole purify->end

Caption: Experimental workflow for N1-selective alkylation using NaH/THF.

References

Technical Support Center: Prevention of N-Nitroso Amide Formation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the formation of N-nitroso amide impurities during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are N-nitroso amides and why are they a concern?

N-nitroso amides are organic compounds characterized by a nitroso group (-N=O) attached to the nitrogen atom of an amide.[1] They are a class of N-nitroso compounds, which are of significant concern due to their potential carcinogenic properties.[1] Unlike the more commonly discussed N-nitrosamines, N-nitroso amides can act as direct-acting alkylating agents without the need for metabolic activation, posing a direct genotoxic risk.

Q2: What are the key factors that lead to the formation of N-nitroso amides in a synthesis?

The formation of N-nitroso amides fundamentally requires the presence of a nitrosatable amide substrate and a nitrosating agent under favorable reaction conditions. Key contributing factors include:

  • Presence of Nitrosatable Amides: Secondary amides are particularly susceptible to nitrosation.

  • Availability of Nitrosating Agents: These can be introduced through various sources, including residual nitrites from starting materials or reagents, or the in-situ formation from nitrogen oxides (NOx). Common nitrosating agents include nitrous acid (HNO₂), dinitrogen trioxide (N₂O₃), and nitrosonium ion (NO⁺).

  • Reaction Conditions: Acidic pH is a primary driver for the formation of potent nitrosating agents from nitrite salts. However, nitrosation can also occur under neutral or basic conditions, especially in the presence of other catalysts. Temperature and the concentration of reactants also play a crucial role.

Q3: How does the mechanism of N-nitroso amide formation differ from that of N-nitrosamines?

While both are N-nitroso compounds, the primary difference lies in the precursor. N-nitrosamines are formed from the nitrosation of secondary or tertiary amines, whereas N-nitroso amides are formed from the nitrosation of amides. The electron-withdrawing nature of the carbonyl group in amides generally makes them less nucleophilic and therefore less reactive towards nitrosating agents compared to amines. However, under certain conditions, this reaction can still proceed to form N-nitroso amides.

Troubleshooting Guide

Issue: I have detected an unexpected N-nitroso amide impurity in my reaction product. What are the likely sources and how can I mitigate it?

This guide will walk you through a systematic approach to identify the source of N-nitroso amide formation and implement effective mitigation strategies.

Step 1: Identify Potential Sources of Nitrosating Agents

Review your synthetic route and raw materials to pinpoint potential sources of nitrosating agents.

  • Nitrite Impurities: Check the specifications of all starting materials, reagents, and solvents for nitrite content. Common sources include sodium nitrite used in other steps or as an impurity.

  • Nitrogen Oxides (NOx): Consider the possibility of NOx in the reaction atmosphere, especially if the reaction is run open to the air in a laboratory with potential sources of NOx.

  • In-situ Formation: Acidic conditions in the presence of a nitrite source will generate nitrous acid, a potent nitrosating agent.

Step 2: Analyze Reaction Conditions

Evaluate if your reaction conditions are favorable for nitrosation.

  • pH: Acidic conditions significantly promote the formation of active nitrosating species. If your reaction is run at a low pH, consider if it can be modified.

  • Temperature: Higher temperatures can sometimes accelerate the rate of nitrosation.

  • Solvent: Certain solvents may contain impurities that can act as nitrosating agents or their precursors.

Step 3: Implement Mitigation Strategies

Based on your analysis, implement one or more of the following strategies:

  • Control of Raw Materials: Source high-purity starting materials and reagents with low or no detectable levels of nitrites.

  • pH Control: If the chemistry allows, adjust the reaction pH to be neutral or basic to disfavor the formation of nitrosating agents.

  • Use of Scavengers: Introduce a scavenger that can react with and neutralize nitrosating agents before they can react with your amide.

Nitrosating Agent Scavengers

The use of scavengers is a highly effective strategy to prevent N-nitroso amide formation. These compounds react more readily with nitrosating agents than the amide substrate.

Table 1: Common Nitrosating Agent Scavengers and Their Efficacy

ScavengerMechanism of ActionTypical Molar Ratio (Scavenger:Nitrite)Observed Inhibition EfficiencyReference
Ascorbic Acid (Vitamin C) Reduces nitrosating agents (e.g., HNO₂) to nitric oxide (NO).2:1Up to 100%[2][3]
Sodium Ascorbate Similar to ascorbic acid, effective at a broader pH range.2:1High[4]
α-Tocopherol (Vitamin E) A lipid-soluble antioxidant that can also scavenge nitrosating agents.VariesEffective, often used in combination with ascorbic acid.[2]
Urea Reacts with nitrous acid to produce nitrogen, water, and carbon dioxide.1:2EffectiveN/A
Sulfamic Acid Reacts rapidly with nitrous acid to form nitrogen gas and sulfuric acid.1:1Highly effectiveN/A

Note: The efficiency of scavengers can be highly dependent on the specific reaction conditions, including pH, temperature, and solvent.

Experimental Protocols

Protocol 1: General Procedure for the Use of Ascorbic Acid as a Nitrosating Agent Scavenger

This protocol provides a general guideline for using ascorbic acid to inhibit N-nitroso amide formation in a synthetic reaction.

Materials:

  • Amide substrate

  • Nitrosating agent source (e.g., sodium nitrite)

  • Ascorbic acid

  • Appropriate solvent

  • Acid (if required to generate the nitrosating agent in situ)

  • Analytical standards for the expected N-nitroso amide

Procedure:

  • To a solution of the amide substrate in the chosen solvent, add ascorbic acid. A typical molar ratio of ascorbic acid to the potential nitrite impurity is at least 2:1.

  • Stir the mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the dissolution of ascorbic acid and to ensure it is present before the formation of the nitrosating agent.

  • If the reaction requires the in-situ formation of the nitrosating agent, slowly add the acid to the reaction mixture containing the amide and ascorbic acid, followed by the nitrite source.

  • If a nitrite impurity is suspected in one of the reagents, add the ascorbic acid to the reaction mixture before the addition of that reagent.

  • Proceed with the synthetic reaction as planned, maintaining the desired temperature and reaction time.

  • Upon completion of the reaction, quench and work up the reaction mixture as per the standard procedure.

  • Analyze the crude and purified product for the presence of the target N-nitroso amide using a validated analytical method, such as LC-MS/MS.

Protocol 2: Analytical Detection of N-Nitroso Amides by LC-MS/MS

This protocol outlines a general approach for the sensitive detection and quantification of N-nitroso amides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., methanol, acetonitrile, or a mixture with water). Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Separation: Develop a chromatographic method to separate the N-nitroso amide from the bulk active pharmaceutical ingredient (API) and other impurities. A C18 column is often a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Optimize the MS parameters for the specific N-nitroso amide standard. This includes selecting the appropriate ionization mode (positive or negative), precursor ion, and product ions for Multiple Reaction Monitoring (MRM).

    • The precursor ion will be the molecular ion [M+H]⁺ or another suitable adduct.

    • Fragment the precursor ion in the collision cell and select one or more characteristic product ions for quantification and confirmation.

  • Quantification: Prepare a calibration curve using a certified reference standard of the N-nitroso amide. Spike the sample matrix with known amounts of the standard to assess matrix effects and ensure accurate quantification. The limit of quantification (LOQ) should be sufficiently low to meet regulatory requirements.[5]

Visualizations

cluster_formation Formation Pathway Amide Amide (R-CO-NHR') NNitrosoAmide N-Nitroso Amide (R-CO-N(NO)R') Amide->NNitrosoAmide NitrosatingAgent Nitrosating Agent (e.g., HNO₂) NitrosatingAgent->NNitrosoAmide Nitrite Nitrite Source (e.g., NaNO₂) Nitrite->NitrosatingAgent H⁺ Acid Acidic Conditions (H⁺)

Caption: General pathway for N-nitroso amide formation.

Start N-Nitroso Amide Detected Step1 Step 1: Identify Nitrosating Agent Sources Start->Step1 Decision1 Sources Identified? Step1->Decision1 Step2 Step 2: Analyze Reaction Conditions (pH, Temp) Decision1->Step2 No Mitigation1 Control Raw Materials (Low Nitrite) Decision1->Mitigation1 Yes Decision2 Favorable Conditions? Step2->Decision2 Mitigation2 Modify Reaction Conditions (e.g., Adjust pH) Decision2->Mitigation2 Yes Mitigation3 Implement Scavengers (e.g., Ascorbic Acid) Decision2->Mitigation3 If modification not possible End N-Nitroso Amide Prevented/Reduced Mitigation1->End Mitigation2->End Mitigation3->End

Caption: Troubleshooting workflow for N-nitroso amide impurity.

References

Technical Support Center: Synthesis of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure in the synthesis of (1H-indazol-5-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound that requires a significant workup procedure?

A1: The most prevalent synthetic route is the reduction of 5-cyano-1H-indazole. This transformation is typically accomplished using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The subsequent workup to remove the reducing agent's byproducts and isolate the desired amine is a critical step.

Q2: Why is the workup for the LiAlH₄ reduction of 5-cyano-1H-indazole so crucial?

A2: The workup procedure is critical for several reasons. Firstly, it involves quenching the highly reactive excess LiAlH₄, which can be hazardous if not done correctly. Secondly, the workup aims to remove the aluminum salts that are formed as byproducts, which can otherwise complicate the purification process. Finally, an effective workup is necessary to isolate the polar this compound from the aqueous reaction mixture with a good yield.

Q3: What are the common challenges encountered during the workup and purification?

A3: Researchers may face several challenges, including the formation of emulsions during aqueous extraction, difficulty in completely removing aluminum salts, and low recovery of the product due to its polarity. Additionally, the basic nature of the amine can lead to tailing or streaking during silica gel column chromatography.

Q4: How can I improve the handling and stability of the final product?

A4: this compound is a primary amine and is typically isolated as an oil or a low-melting solid which can be challenging to handle and may be prone to degradation. Converting the free base to its hydrochloride salt can significantly improve its stability and handling properties. This is usually achieved by treating a solution of the purified amine with hydrochloric acid in a suitable solvent, leading to the precipitation of the crystalline hydrochloride salt.

Troubleshooting Guides

Below are troubleshooting guides for common issues that may arise during the workup and purification of this compound.

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield 1. Incomplete reduction of the nitrile. 2. Inefficient quenching of the reaction, leading to product degradation. 3. Poor extraction of the polar amine from the aqueous layer.1. Ensure the LiAlH₄ is fresh and the reaction is run under strictly anhydrous conditions. Monitor the reaction to completion using an appropriate technique like Thin Layer Chromatography (TLC). 2. Follow a standardized and careful quenching procedure, such as the Fieser workup, at low temperatures (0 °C). 3. Increase the number of extractions with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Saturating the aqueous layer with sodium chloride may also improve extraction efficiency.
Formation of a Persistent Emulsion During Extraction The presence of fine aluminum salt precipitates can stabilize emulsions.1. After the quenching procedure, ensure the aluminum salts are well-granulated by stirring for an adequate amount of time. 2. The addition of a filter aid like Celite® before filtration can help in removing fine particulates. 3. If an emulsion forms, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent to break it.
Product Streaking or Tailing on Silica Gel Column The basic amine product interacts strongly with the acidic silica gel.1. Add a small percentage of a basic modifier to the eluent system, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%). 2. Consider using a different stationary phase, such as neutral or basic alumina, for chromatography.
Difficulty in Isolating the Product as a Solid The free base of this compound may exist as an oil or a low-melting solid.1. Convert the purified free base to its hydrochloride salt by treating a solution of the amine in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same or another suitable solvent (e.g., dioxane). The hydrochloride salt is typically a crystalline solid that can be easily filtered and dried.

Experimental Protocols

Protocol 1: Reduction of 5-cyano-1H-indazole with LiAlH₄ and Workup

This protocol describes the reduction of 5-cyano-1H-indazole to this compound using Lithium Aluminum Hydride, followed by a standard Fieser workup procedure.

Materials:

  • 5-cyano-1H-indazole

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Celite® (optional)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (e.g., 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Add a solution of 5-cyano-1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for at least 30 minutes. If the precipitate is very fine, add a pad of Celite® and filter the mixture through a Büchner funnel. Wash the filter cake thoroughly with THF and then with the extraction solvent (DCM or EtOAc).

  • Extraction: Combine the filtrate and the washings. If two phases are present, separate the layers. Extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine all the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding it to the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical eluent system is a mixture of DCM and MeOH. To this mixture, add 0.5-1% of triethylamine or ammonium hydroxide to prevent tailing of the basic amine. For example, start with 100% DCM and gradually increase the percentage of a 9:1 MeOH:NH₄OH solution.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 5-Cyano-1H-indazole 5-Cyano-1H-indazole Reaction_Vessel Reduction 5-Cyano-1H-indazole->Reaction_Vessel LiAlH4_in_THF LiAlH4 in THF LiAlH4_in_THF->Reaction_Vessel Quenching Quenching (Fieser Method) Reaction_Vessel->Quenching Filtration Filtration (Removal of Al salts) Quenching->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography (Silica, DCM/MeOH/Et3N) Drying_Concentration->Column_Chromatography Salt_Formation HCl Salt Formation (Optional) Column_Chromatography->Salt_Formation Final_Product This compound (or its HCl salt) Salt_Formation->Final_Product troubleshooting_low_yield Start Low Product Yield Check_Reduction Check for complete reduction by TLC Start->Check_Reduction Incomplete_Reduction Incomplete Reaction Check_Reduction->Incomplete_Reduction Starting material present Check_Extraction Review extraction procedure Check_Reduction->Check_Extraction No starting material Solution_Reduction Use fresh LiAlH4 Ensure anhydrous conditions Increase reaction time/temperature Incomplete_Reduction->Solution_Reduction Poor_Extraction Poor Extraction Check_Extraction->Poor_Extraction Emulsion or low organic phase recovery Check_Workup Review quenching procedure Check_Extraction->Check_Workup Good phase separation Solution_Extraction Increase number of extractions Use a more polar solvent mixture Saturate aqueous layer with NaCl Poor_Extraction->Solution_Extraction Degradation Product Degradation Check_Workup->Degradation Procedure not followed correctly Solution_Workup Ensure slow, controlled quenching at 0 °C Degradation->Solution_Workup

Validation & Comparative

Comparative Analysis of (1H-indazol-5-yl)methanamine with Known Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the uncharacterized compound (1H-indazol-5-yl)methanamine against well-established inhibitors that share its core indazole scaffold. Due to the limited publicly available data on the specific inhibitory activities of this compound, this analysis leverages the established biological roles of structurally related indazole derivatives. The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently forming the structural basis for potent inhibitors of key cellular targets, particularly protein kinases and Poly (ADP-ribose) polymerases (PARPs).

This guide will focus on two major classes of indazole-based inhibitors: Kinase inhibitors and PARP inhibitors. By examining the structure-activity relationships and inhibitory profiles of these known compounds, we can infer the potential biological targets and inhibitory capacity of this compound, providing a rationale for its future investigation as a potential therapeutic agent.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against their respective targets. Lower IC50 values indicate higher potency.

Table 1: Indazole-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type / ContextReference(s)
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells[1]
VEGFR20.2Cell-free / Endothelial Cells[1]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[1]
PDGFRβ1.6Endothelial Cells[1]
c-Kit1.7Endothelial Cells[1]
PazopanibVEGFR110Cell-free[1]
VEGFR230Cell-free[1]
VEGFR347Cell-free[1]
PDGFRα71Not Specified[1]
PDGFRβ84Cell-free[1]
c-Kit74 - 140Cell-free[1]
Indazole Amide 53dAurora A26Not Specified[2]
C05PLK4< 0.1Not Specified[3]

Table 2: Indazole-Based PARP Inhibitors

InhibitorTargetIC50 (nM)Reference(s)
OlaparibPARP-11.49[4]
VeliparibPARP-1Not specified, used as control[5]
NiraparibNot specified, indole[carboxamide] scaffoldNot specified[6]
RucaparibNot specified, tricyclic indole[lactone] scaffoldNot specified[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the assays used to determine the inhibitory activities of the compounds listed above.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a kinase inhibitor by measuring the amount of ATP remaining in the solution after a kinase reaction.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest (e.g., VEGFR, Aurora Kinase).

  • Specific peptide substrate for the kinase.

  • Adenosine triphosphate (ATP).

  • Test inhibitor (e.g., this compound).

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).

  • Assay detection reagents (e.g., ADP-Glo™).

  • High-purity Dimethyl sulfoxide (DMSO).

  • 384-well microplates (low-volume, white).

  • A microplate reader capable of measuring luminescence.

Procedure:

  • Inhibitor Preparation:

    • Prepare a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the inhibitor stock in the kinase reaction buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Plate Setup:

    • Add a small volume of each inhibitor dilution to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to the wells containing the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[7]

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for approximately 40 minutes.[8]

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[8]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the control wells.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.[9]

In Vitro PARP Inhibition Assay (Chemiluminescent)

This protocol outlines a method for determining the in vitro enzymatic activity of PARP1 and the inhibitory potential of a test compound.

Objective: To measure the ability of an inhibitor to block the PARP1-catalyzed incorporation of biotinylated NAD+ into histone proteins.

Materials:

  • Histone-coated 96-well plate.

  • Recombinant human PARP1 enzyme.

  • Activated DNA.

  • Biotinylated NAD+.

  • Test inhibitor (e.g., this compound).

  • PARP assay buffer.

  • Blocking buffer.

  • Wash buffer (e.g., PBST).

  • Streptavidin-conjugated horseradish peroxidase (HRP).

  • Chemiluminescent HRP substrate.

  • A microplate reader capable of measuring chemiluminescence.

Procedure:

  • Plate Preparation:

    • Block the histone-coated wells with a blocking buffer for at least 90 minutes at room temperature.

    • Wash the plate three times with wash buffer.[10]

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test inhibitor in the PARP assay buffer. Include a DMSO-only control.

  • Enzymatic Reaction:

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

    • Add the inhibitor dilutions or DMSO to the appropriate wells.

    • Add the master mix to all wells except for a "blank" control.

    • Incubate the plate at room temperature for 1 hour.[10]

  • Detection:

    • Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[10]

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent HRP substrate to each well.

    • Immediately measure the chemiluminescence using a microplate reader.[10]

  • Data Analysis:

    • The chemiluminescent signal is proportional to PARP1 activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

PARP_Signaling_Pathway DNAdamage DNA Single-Strand Break PARP1 PARP-1 DNAdamage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate RepairProteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->RepairProteins Recruits DNArepair DNA Repair RepairProteins->DNArepair Mediates Inhibitor This compound (Hypothetical) Inhibitor->PARP1 Inhibits

Caption: Role of PARP-1 in DNA single-strand break repair.

Experimental Workflow Diagram

Inhibitor_Screening_Workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor assay_setup Assay Plate Setup (Inhibitor + Enzyme) prep_inhibitor->assay_setup reaction Initiate Reaction (Add Substrate/ATP) assay_setup->reaction incubation Incubation reaction->incubation detection Signal Detection (Luminescence/ Chemiluminescence) incubation->detection data_analysis Data Analysis (Calculate % Inhibition) detection->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Caption: General experimental workflow for IC50 determination.

References

Validating the Mechanism of Action of (1H-indazol-5-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the mechanism of action of (1H-indazol-5-yl)methanamine. Currently, there is a lack of publicly available experimental data specifically detailing the biological activity and mechanism of action of this compound. Therefore, this document offers a comparative framework based on the well-established activities of structurally related indazole-containing molecules. The indazole scaffold is a versatile pharmacophore found in numerous compounds with diverse biological activities, suggesting a range of potential targets for this compound.

Hypothetical Mechanism of Action and Comparative Compounds

Based on its core structure, this compound possesses features that could enable it to interact with various biological targets. The indazole ring, a bioisostere of the endogenous purine and indole structures, coupled with a flexible aminomethyl side chain, provides a scaffold for potential interactions with receptors, enzymes, or ion channels. To explore potential mechanisms, we compare this compound with three distinct classes of indazole derivatives with known mechanisms of action.

Table 1: Comparison of this compound with Structurally Related Indazole Derivatives

CompoundStructurePrimary Target(s)Key Biological Activity
This compound
alt text
Unknown Unknown
Indazole Arylsulfonamides (e.g., GSK2239633A) Representative structure with indazole coreAllosteric CC-Chemokine Receptor 4 (CCR4) Antagonists[1][2]Anti-inflammatory, potential in autoimmune diseases and oncology[1][2]
Indazole-3-carboxamides Representative structure with indazole coreCalcium-Release Activated Calcium (CRAC) Channel Blockers[3]Inhibition of mast cell activation, potential for treating inflammatory and autoimmune diseases[3]
Indazole Amide Derivatives Representative structure with indazole coreExtracellular signal-regulated kinase 1/2 (ERK1/2) Inhibitors[4]Anti-proliferative activity in cancer cell lines[4]

Potential Signaling Pathways

Given the diverse targets of indazole-containing compounds, this compound could potentially modulate a variety of signaling pathways. Below are hypothetical pathways based on the comparator compounds.

Potential CCR4 Antagonist Pathway

If this compound acts as a CCR4 antagonist, it could inhibit the signaling cascade initiated by the binding of chemokines like CCL17 and CCL22. This would involve the inhibition of G-protein coupling, leading to a downstream blockade of cellular migration and inflammatory responses.

CCR4_Pathway cluster_membrane Cell Membrane CCR4 CCR4 G_protein Gαβγ CCR4->G_protein Activates Downstream Downstream Signaling (e.g., PLC, PI3K/Akt) G_protein->Downstream Compound This compound (Hypothetical Antagonist) Compound->CCR4 Blocks Chemokine Chemokine (CCL17/CCL22) Chemokine->CCR4 Binds Response Cellular Response (e.g., Migration, Proliferation) Downstream->Response

Caption: Hypothetical CCR4 antagonist signaling pathway for this compound.

Potential CRAC Channel Blocker Pathway

Alternatively, if the compound functions as a CRAC channel blocker, it would inhibit the influx of calcium into the cell following the depletion of intracellular calcium stores. This would prevent the activation of transcription factors like NFAT, which are crucial for the expression of pro-inflammatory cytokines.

CRAC_Channel_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum CRAC_Channel CRAC Channel (Orai1) Ca_Influx CRAC_Channel->Ca_Influx STIM1 STIM1 STIM1->CRAC_Channel Gates Ca_Store Ca2+ Store Compound This compound (Hypothetical Blocker) Compound->CRAC_Channel Blocks Receptor_Activation Receptor Activation Ca_Depletion Ca2+ Store Depletion Receptor_Activation->Ca_Depletion Ca_Depletion->STIM1 Activates Downstream Downstream Signaling (Calcineurin, NFAT) Ca_Influx->Downstream Gene_Expression Gene Expression (e.g., IL-2, TNF-α) Downstream->Gene_Expression

Caption: Hypothetical CRAC channel blocker pathway for this compound.

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments that could be employed to elucidate the mechanism of action of this compound.

Target Identification and Binding Assays

Objective: To identify the primary molecular target(s) of this compound and quantify its binding affinity.

Experimental Workflow:

Target_ID_Workflow cluster_screening Initial Screening cluster_validation Target Validation cluster_functional Functional Characterization Screening Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel panels) Binding_Assay Binding Assay (e.g., Radioligand binding, SPR) Screening->Binding_Assay Identified Hits Affinity_Determination Determine Kd or Ki Binding_Assay->Affinity_Determination Functional_Assay Functional Assay (e.g., Enzyme activity, Second messenger assay) Binding_Assay->Functional_Assay Confirmed Target Potency_Determination Determine EC50 or IC50 Functional_Assay->Potency_Determination

Caption: Experimental workflow for target identification and validation.

Detailed Protocol: Radioligand Binding Assay (Hypothetical for a GPCR target)

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293-CCR4).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-CCL22 for CCR4).

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assays

Objective: To determine the functional effect of this compound on cellular signaling pathways.

Detailed Protocol: Calcium Mobilization Assay (for CRAC channel activity)

  • Cell Preparation:

    • Plate cells (e.g., Jurkat T cells or RBL-2H3 mast cells) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound and incubate for a short period.

    • Induce the depletion of intracellular calcium stores using an agent like thapsigargin (a SERCA pump inhibitor).

    • In a calcium-containing buffer, add a source of extracellular calcium to initiate store-operated calcium entry (SOCE).

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response or the area under the curve for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of calcium influx.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its structural similarity to a range of biologically active indazole derivatives suggests several plausible targets and pathways. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers to systematically investigate its pharmacological profile. Further studies, beginning with broad target screening and followed by specific binding and functional assays, are essential to validate its mechanism of action and unlock its potential therapeutic applications.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1H-indazol-5-yl)methanamine and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of spectral features, supported by experimental protocols and predictive data to facilitate structural elucidation and characterization.

Introduction to NMR Analysis of Indazole Derivatives

Indazole and its derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities. NMR spectroscopy is an indispensable tool for the unambiguous determination of their molecular structure. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms within the molecule.

This guide focuses on this compound and compares its expected NMR spectral data with that of the parent 1H-indazole and 5-nitro-1H-indazole. This comparison highlights the influence of the aminomethyl (-CH₂NH₂) and nitro (-NO₂) substituents at the C5 position on the chemical shifts of the indazole ring protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Data

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR data for 1H-indazole and 5-nitro-1H-indazole, alongside the predicted data for this compound. All chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH3H4H6H7Other Protons
1H-IndazoleCDCl₃8.10 (s)7.77 (d, J=8.4 Hz)7.40 (m)7.18 (m)1H-NH (broad s)
5-Nitro-1H-indazole[1][2]DMSO-d₆8.41 (s)8.84 (d, J=2.0 Hz)8.19 (dd, J=9.2, 2.0 Hz)7.74 (d, J=9.2 Hz)1H-NH (13.7, br s)
This compound (Predicted)DMSO-d₆~8.0 (s)~7.6 (s)~7.1 (d, J≈8.5 Hz)~7.4 (d, J≈8.5 Hz)-CH₂- (~3.8, s), -NH₂ (broad s)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC3C3aC4C5C6C7C7aOther Carbons
1H-Indazole[3]CDCl₃134.77120.96120.86123.13126.80109.71140.01-
5-Nitro-1H-indazole[1]DMSO-d₆137.2122.5119.3142.3121.3111.5142.0-
This compound (Predicted)DMSO-d₆~134~121~122~138~118~110~140-CH₂- (~45)

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) that completely dissolves the sample and has minimal overlapping signals with the compound of interest.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a pure absorption line shape.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of NMR Analysis Workflow and Structural Correlation

The following diagrams illustrate the general workflow for NMR analysis and the correlation between the structure of this compound and its expected NMR signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Select Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune and Shim Insert->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration & Peak Picking Calibrate->Integrate Assign Structure Assignment Integrate->Assign structure_NMR_correlation cluster_structure this compound Structure cluster_signals Predicted NMR Signals img H_signals ¹H NMR Signals H3 (~8.0 ppm, s) H4 (~7.6 ppm, s) H6 (~7.1 ppm, d) H7 (~7.4 ppm, d) -CH₂- (~3.8 ppm, s) -NH₂ (broad s) 1H-NH (broad s) C_signals ¹³C NMR Signals C3 (~134 ppm) C3a (~121 ppm) C4 (~122 ppm) C5 (~138 ppm) C6 (~118 ppm) C7 (~110 ppm) C7a (~140 ppm) -CH₂- (~45 ppm) H_signals:f1->C_signals:f1 H-C Correlation H_signals:f2->C_signals:f3 H_signals:f3->C_signals:f5 H_signals:f4->C_signals:f6

References

Comparative Guide to the Mass Spectrometry Characterization of (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of mass spectrometry for the characterization of (1H-indazol-5-yl)methanamine, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative analytical techniques and providing detailed experimental protocols. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with numerous derivatives being investigated for therapeutic applications, including as anti-cancer agents and kinase inhibitors.[1][2][3][4]

Mass Spectrometry Profile of this compound

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of this compound, as it is expected to readily form the protonated molecular ion [M+H]⁺. A plausible fragmentation pattern upon collision-induced dissociation (CID) would involve the neutral loss of ammonia (NH₃), a common fragmentation pathway for primary amines.[7]

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Ionization Mode ESI (+)Expected to readily form the protonated molecule.
Parent Ion (m/z) 148.08 [M+H]⁺
Major Fragment Ion (m/z) 131.06 [M+H-NH₃]⁺Corresponds to the neutral loss of ammonia.
Other Fragments m/z 117, 90Possible fragments from the indazole ring.

Experimental Workflow for Characterization

The structural confirmation of a newly synthesized indazole derivative like this compound typically follows a multi-step analytical workflow.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS Analysis purification->lcms Initial Identification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Detailed Structure ir IR Spectroscopy purification->ir Functional Groups hplcuv HPLC-UV Analysis lcms->hplcuv Purity Confirmation

References

A Comparative Analysis of the Biological Activity of 1H-Indazole versus 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic scaffold, is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. The two primary tautomeric forms, 1H-indazole and 2H-indazole, while structurally similar, can exhibit distinct biological profiles. This guide provides an objective comparison of the biological activities of these two isomers, supported by experimental data, to inform the design and development of novel therapeutic agents.

Physicochemical and Biological Landscape

The key distinction between 1H- and 2H-indazole lies in the position of the hydrogen atom on the nitrogen in the pyrazole ring. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] This inherent stability often translates to a higher prevalence of 1H-indazole derivatives in drug discovery programs. However, both isomers are recognized as "privileged scaffolds," capable of interacting with a variety of biological targets.[3][4]

While a comprehensive, head-to-head comparison of a wide range of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively documented in scientific literature, available data allows for a comparative analysis of representative compounds.[5] Generally, 1H-indazoles are more frequently investigated for their anti-tumor properties, whereas 2H-indazoles are explored for a broader spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5]

Data Presentation: A Comparative Look at Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various 1H- and 2H-indazole derivatives against several human cancer cell lines. It is important to note that these compounds have different substitution patterns, and direct comparison of potency should be made with caution.

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 2f A549 (Lung)0.89
4T1 (Breast)0.23
HepG2 (Liver)1.15
MCF-7 (Breast)0.43
HCT116 (Colon)0.56
Compound 6o K562 (Leukemia)5.15
A549 (Lung)>40
PC-3 (Prostate)18.3

Data compiled from a study on the synthesis and anticancer activity of 1H-indazole derivatives.[5]

Table 2: Anticancer Activity of Representative 2H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
2-phenyl-2H-indazole derivative (Compound 4) Entamoeba histolytica< 0.050
2-phenyl-2H-indazole derivative (Compound 11) Entamoeba histolytica< 0.050
2-phenyl-2H-indazole derivative (Compound 18) Entamoeba histolytica< 0.050
Giardia intestinalis< 0.050
2-phenyl-2H-indazole derivative (Compound 20) Entamoeba histolytica< 0.050
Giardia intestinalis< 0.050

Data from a study on the antiprotozoal activity of 2-phenyl-2H-indazole derivatives. Note: While not cancer cell lines, this data highlights the potent biological activity of 2H-indazole derivatives.[6]

Signaling Pathways Modulated by Indazole Derivatives

Indazole derivatives often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function.[7][8] Indazole-based compounds have been explored as inhibitors of this interaction.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Function DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits & Promotes Degradation Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Indazole_Inhibitor 1H/2H-Indazole Inhibitor Indazole_Inhibitor->MDM2 Inhibits Interaction with p53

p53-MDM2 signaling pathway and indazole inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.[9] Indazole derivatives have been developed as inhibitors of various kinases within this pathway.[10][11]

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival Indazole_Inhibitor 1H/2H-Indazole Kinase Inhibitor Indazole_Inhibitor->RAF Indazole_Inhibitor->MEK

MAPK signaling pathway and indazole inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of indazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (1H- or 2H-indazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[12]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • 384-well plates

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compounds for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[13][14]

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.[1]

Experimental Workflow Visualization

The following diagram outlines a general workflow for the comparative evaluation of 1H- and 2H-indazole isomers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Regioselective Synthesis of 1H- and 2H-Indazole Isomers Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cell_Viability Cell Viability Assay (MTT) Purification->Cell_Viability Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Cell_Viability->Cell_Cycle_Assay IC50_Determination IC50 Value Determination Cell_Viability->IC50_Determination Kinase_Assay->IC50_Determination Comparative_Analysis Comparative Analysis of 1H vs. 2H Isomer Activity Apoptosis_Assay->Comparative_Analysis Cell_Cycle_Assay->Comparative_Analysis IC50_Determination->Comparative_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Comparative_Analysis->SAR_Studies

General workflow for comparing 1H- and 2H-indazole isomers.

References

Unveiling the Anti-Inflammatory Potential of the Indazole Scaffold: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. While direct in vitro experimental data for (1H-indazol-5-yl)methanamine is not extensively available in public literature, its structural motif is integral to a multitude of derivatives exhibiting significant biological effects. This guide provides a comparative analysis of the in vitro anti-inflammatory properties of representative indazole derivatives, offering insights into the therapeutic potential of this chemical class. The data presented herein is derived from studies on indazole, 5-aminoindazole, and 6-nitroindazole, which serve as surrogates to illustrate the activity of the indazole scaffold.

Comparative In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of indazole and its derivatives has been evaluated through various in vitro assays, primarily focusing on the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), as well as their ability to counteract oxidative stress by inhibiting lipid peroxidation.

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is a crucial enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. The inhibitory effects of indazole derivatives on COX-2 activity are summarized below.

CompoundCOX-2 Inhibition IC50 (µM)
Indazole23.42[1]
5-Aminoindazole12.32[1]
6-Nitroindazole19.22[1]
Celecoxib (Standard)5.10[1]

Among the tested compounds, 5-aminoindazole demonstrated the most potent inhibition of COX-2.[1]

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation. The ability of indazole derivatives to inhibit TNF-α is detailed in the following table.

CompoundTNF-α Inhibition IC50 (µM)
Indazole220.11[1]
5-Aminoindazole230.19[1]
6-NitroindazoleIC50 not calculated (29% inhibition at 250 µM)[1]
Dexamethasone (Standard)31.67[1]

Indazole and 5-aminoindazole showed inhibitory activity against TNF-α, although to a lesser extent than the standard, dexamethasone.[1]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a marker of oxidative stress, which is closely linked to inflammation. The antioxidant capacity of indazole derivatives was assessed by their ability to inhibit lipid peroxidation.

Compound (at 200 µg/ml)Lipid Peroxidation Inhibition (%)
Indazole64.42[1]
5-Aminoindazole81.25[1]
6-Nitroindazole78.75[1]

5-aminoindazole and 6-nitroindazole exhibited a high degree of inhibition of lipid peroxidation.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by indazole derivatives, as well as a generalized workflow for the in vitro assays.

COX2_Pathway COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indazoles Indazole Derivatives Indazoles->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway in inflammation.

TNF_alpha_Pathway TNF-α Signaling Pathway TNF_alpha TNF-α TNFR TNF Receptor (TNFR) TNF_alpha->TNFR Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex NF_kB_Activation NF-κB Activation Signaling_Complex->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_Activation->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Indazoles Indazole Derivatives Indazoles->NF_kB_Activation Inhibition

Caption: Overview of the TNF-α signaling cascade.

Experimental_Workflow General In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compounds Prepare Test Compounds (Indazole Derivatives) Incubation Incubate Reagents with Test Compounds Test_Compounds->Incubation Assay_Reagents Prepare Assay Reagents Assay_Reagents->Incubation Reaction Initiate and Stop Reaction Incubation->Reaction Measurement Measure Endpoint (e.g., Absorbance, Fluorescence) Reaction->Measurement Calculation Calculate IC50 Values Measurement->Calculation

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.

  • Preparation of Reagents : A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine. The COX-2 enzyme is diluted in the same buffer.[2]

  • Enzyme and Inhibitor Incubation : The test compound (indazole derivative), dissolved in a suitable solvent like DMSO, is pre-incubated with the COX-2 enzyme solution at 37°C for a specified time (e.g., 10 minutes) to allow for binding.[2]

  • Reaction Initiation : The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The mixture is incubated at 37°C for a defined period.[2][3]

  • Reaction Termination and Measurement : The reaction is stopped, often by adding a solution of stannous chloride. The product, prostaglandin E2 (PGE2), is then quantified. A common method is to monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm.[4]

  • Data Analysis : The percentage of inhibition at various concentrations of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[2]

TNF-α Inhibition Assay

This cell-based assay measures the reduction of TNF-α production in response to an inflammatory stimulus.

  • Cell Culture : A suitable cell line, such as murine macrophage RAW 264.7 cells, is cultured in DMEM supplemented with FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding and Treatment : Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compounds for 1-2 hours.[5]

  • Stimulation : TNF-α production is induced by stimulating the cells with lipopolysaccharide (LPS).[5]

  • Supernatant Collection and Quantification : After a 24-hour incubation, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercial sandwich ELISA kit.[5]

  • Data Analysis : The absorbance is read, and a standard curve is used to determine the concentration of TNF-α. The percentage of inhibition is calculated, and the IC50 value is determined.[5]

Lipid Peroxidation Inhibition Assay

This assay quantifies the products of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative stress.

  • Sample Preparation : The assay can be performed on tissue homogenates or cell lysates. An antioxidant like butylated hydroxytoluene (BHT) is often added to prevent further oxidation during sample preparation.[6]

  • Reaction : The sample is mixed with a chromogenic reagent, such as N-methyl-2-phenylindole or thiobarbituric acid (TBA), in an acidic medium.[7]

  • Incubation : The mixture is incubated at a specific temperature (e.g., 45°C or 95°C) for a set time (e.g., 60 minutes) to allow for the formation of a colored or fluorescent adduct.[7]

  • Measurement : After cooling and centrifugation to remove any precipitate, the absorbance or fluorescence of the supernatant is measured at a specific wavelength (e.g., 586 nm for the N-methyl-2-phenylindole method or 532 nm for the TBA method).[7]

  • Data Analysis : The concentration of MDA is determined from a standard curve. The percentage of inhibition of lipid peroxidation by the test compounds is calculated by comparing the MDA levels in the treated samples to those in the untreated control.

References

Comparative Docking Analysis of Indazole-Based Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Indazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous inhibitors targeting a wide array of protein classes. The versatility of the indazole nucleus allows for strategic modifications, leading to compounds with potent and selective biological activities. This guide provides a comparative overview of the docking scores of various indazole-based ligands against several key protein targets implicated in diseases like cancer and inflammation. The data presented herein is compiled from recent computational studies and aims to offer a quantitative basis for structure-activity relationship (SAR) analysis and the rational design of new, more effective therapeutic agents.

Quantitative Comparison of Docking Scores

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a docking score (in kcal/mol). A more negative score typically indicates a higher binding affinity. The following tables summarize the docking scores of various indazole-based compounds against different protein targets.

Table 1: Docking Scores of Indazole Derivatives Against Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2][3]

Ligand/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference LigandReference Docking Score (kcal/mol)
SMOVEGFR-2 (4AGD)-6.99Sunitinib-8.83
SBSVEGFR-2 (4AGD)-6.96Sunitinib-8.83
SOTVEGFR-2 (4AGD)-6.88Sunitinib-8.83
SSVEGFR-2 (4AG8)-7.39Axitinib-9.01
SSAVEGFR-2 (4AG8)-6.71Axitinib-9.01
SMOVEGFR-2 (4AG8)-6.70Axitinib-9.01

Data sourced from a computational investigation of indazole scaffolds as tyrosine kinase inhibitors.[2][3]

Table 2: Docking Scores of 3-Carboxamide Indazole Derivatives Against a Renal Cancer-Associated Protein

A recent study explored a series of 26 novel 3-carboxamide indazole derivatives for their potential against a renal cancer-related protein (PDB: 6FEW).[4][5] The top-performing compounds from this series are presented below.

Ligand/CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
8vRenal Cancer-Related Protein (6FEW)-11.77
8wRenal Cancer-Related Protein (6FEW)-11.64
8yRenal Cancer-Related Protein (6FEW)-11.52

Data from a 2024 study on the synthesis and molecular docking of novel indazole derivatives.[4][5]

Table 3: Comparative Docking Scores Against Anti-inflammatory and Anti-tubercular Targets

Indazole-based compounds have also been investigated for their potential as anti-inflammatory and anti-tubercular agents. The following table compares the docking scores of a newly designed indazole compound (BPM) and natural indazole alkaloids against Enoyl-ACP (CoA) reductase (InhA, an anti-tubercular target) and Cyclooxygenase-2 (COX-2, an anti-inflammatory target).

Ligand/CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference LigandReference Docking Score (kcal/mol)
NigellidineEnoyl-ACP (CoA) reductase (2AQK)-7.89Isoniazid-5.21
BPMEnoyl-ACP (CoA) reductase (2AQK)-7.66Isoniazid-5.21
NigellidineCyclooxygenase-2 (3NT1)-9.02Indomethacin-6.42
NigellicineCyclooxygenase-2 (3NT1)-8.02Indomethacin-6.42
BPMCyclooxygenase-2 (3NT1)-7.46Indomethacin-6.42

Findings from an in silico screening of indazole-based natural products and a novel derivative.[6]

Table 4: Docking Scores of Substituted Indazole Derivatives Against Aromatase

Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. A study on new substituted indazole derivatives identified several potential inhibitors.

Ligand/CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
5fAromatase (3EQM)-8.0
5gAromatase (3EQM)-7.7
5nAromatase (3EQM)-7.7

Results from a study on the synthesis and molecular docking of indazole derivatives for anti-breast cancer activity.

Experimental Protocols for Molecular Docking

A standardized and reproducible methodology is crucial for obtaining reliable in silico results. The following protocol outlines the typical steps involved in a comparative molecular docking study of indazole-based ligands, based on methodologies reported in the cited literature.[1][2][4]

Software and Hardware:
  • Hardware: Computational work is typically performed on a computer with a multi-core processor (e.g., Intel Core i5 or higher) and sufficient RAM (e.g., 4GB or more).[2]

  • Software:

    • Docking Programs: AutoDock Vina[1], Autodock 4.2.6[2]

    • Molecular Visualization and Preparation: UCSF Chimera[2], Discovery Studio Visualizer[2][4], MGL Tools[7]

    • Ligand Structure Generation: ChemDraw/ChemBio3D[4], ACD/ChemSketch[2]

    • File Conversion: Open Babel[2]

Protein Preparation:
  • Obtain Crystal Structure: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[1]

  • Clean the Structure: Water molecules, ions, and any co-crystallized ligands are removed from the protein structure.[1]

  • Add Hydrogens and Charges: Polar hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.[1]

  • File Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock.[1]

Ligand Preparation:
  • Draw 2D Structure: The 2D structures of the indazole-based ligands are drawn using chemical drawing software.[4]

  • Convert to 3D and Minimize Energy: The 2D structures are converted to 3D, and their energy is minimized using a suitable force field to obtain a stable conformation.[1][4]

  • File Conversion: The prepared ligand structures are also saved in the PDBQT format.

Docking Simulation:
  • Define the Grid Box: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.

  • Run Docking Simulation: The docking simulation is performed using software like AutoDock Vina, which will generate multiple binding poses for each ligand ranked by their docking scores.[1]

  • Analyze Results: The predicted binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to understand the binding mode.[1][4]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for a comparative docking study and a simplified representation of a kinase signaling pathway, which is a common target for indazole-based inhibitors.

G cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation ligand_design Indazole Ligand Design & 2D Drawing ligand_3d 3D Structure Generation & Energy Minimization ligand_design->ligand_3d protein_selection Target Protein Selection (e.g., Kinase) protein_prep Protein Preparation (PDB Download, Cleaning) protein_selection->protein_prep grid_gen Grid Box Generation at Active Site ligand_3d->grid_gen protein_prep->grid_gen docking_run Molecular Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Binding Pose & Interaction Analysis docking_run->pose_analysis score_comparison Comparative Analysis of Docking Scores pose_analysis->score_comparison sar Structure-Activity Relationship (SAR) Studies score_comparison->sar

Caption: General workflow for a comparative molecular docking study.

G cluster_pathway Simplified Kinase Signaling Pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., VEGFR) ext_signal->receptor kinase_cascade Downstream Kinase Cascade receptor->kinase_cascade cellular_response Cellular Response (e.g., Angiogenesis, Proliferation) kinase_cascade->cellular_response indazole_inhibitor Indazole-based Kinase Inhibitor indazole_inhibitor->receptor indazole_inhibitor->kinase_cascade

Caption: Inhibition of a kinase signaling pathway by an indazole-based ligand.

References

Assessing the Purity of Synthesized (1H-indazol-5-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (1H-indazol-5-yl)methanamine, a key building block in the development of various therapeutic agents. This document outlines common synthetic routes, potential impurities, and detailed experimental protocols for purity determination using modern analytical techniques.

Common Synthetic Route and Potential Impurities

A prevalent laboratory-scale synthesis of this compound involves the reduction of a nitrile precursor, 5-cyano-1H-indazole. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Potential Impurities:

  • Unreacted Starting Material: Residual 5-cyano-1H-indazole is a primary potential impurity.

  • Solvent Residues: Depending on the reaction and purification solvents used (e.g., tetrahydrofuran, diethyl ether, ethanol), residual amounts may remain in the final product.

  • Inorganic Salts: Byproducts from the workup and purification steps can introduce inorganic impurities.

Purity Assessment Methodologies

A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile of the synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques. For comparative purposes, all synthesized batches should be compared against a certified reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its organic impurities. A reversed-phase method is generally suitable for a polar compound like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

CompoundRetention Time (min)Peak Area (%) - Synthesized BatchPeak Area (%) - Reference Standard
This compound~12.599.5>99.9
5-cyano-1H-indazole (potential impurity)~18.20.3Not Detected
Unknown Impurity 1~10.80.2Not Detected
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 s

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Proton decoupling

Data Presentation:

NucleusChemical Shift (δ, ppm) - Synthesized BatchChemical Shift (δ, ppm) - Reference StandardAssignment
¹H~8.1 (s, 1H)~8.1 (s, 1H)H3 (indazole ring)
¹H~7.8 (s, 1H)~7.8 (s, 1H)H4 (indazole ring)
¹H~7.5 (d, 1H)~7.5 (d, 1H)H7 (indazole ring)
¹H~7.2 (d, 1H)~7.2 (d, 1H)H6 (indazole ring)
¹H~3.9 (s, 2H)~3.9 (s, 2H)CH₂ (methanamine)
¹H~2.5 (br s, 2H)~2.5 (br s, 2H)NH₂ (methanamine)
¹³C~140~140C7a (indazole ring)
¹³C~135~135C3 (indazole ring)
¹³C~133~133C5 (indazole ring)
¹³C~125~125C3a (indazole ring)
¹³C~121~121C6 (indazole ring)
¹³C~119~119C4 (indazole ring)
¹³C~110~110C7 (indazole ring)
¹³C~45~45CH₂ (methanamine)

Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify any impurities with different mass-to-charge ratios.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Sample Preparation: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS). Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

Data Presentation:

Ionm/z (calculated)m/z (observed) - Synthesized Batchm/z (observed) - Reference Standard
[M+H]⁺148.0875148.0873148.0876
[M+Na]⁺ (potential adduct)170.0694170.0691170.0695

Visualization of Analytical Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Characterization cluster_analysis Purity Analysis cluster_evaluation Data Evaluation and Comparison cluster_result Final Assessment Synthesized_Product Synthesized this compound HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->NMR Reference_Standard->MS Purity_Determination Purity (%) Determination HPLC->Purity_Determination Impurity_Identification Impurity Identification HPLC->Impurity_Identification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Final_Purity_Report Final Purity Report Purity_Determination->Final_Purity_Report Impurity_Identification->Final_Purity_Report Structural_Confirmation->Final_Purity_Report

Caption: Logical workflow for the comprehensive purity assessment of synthesized this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Weighing Accurately weigh sample Dissolution Dissolve in mobile phase Sample_Weighing->Dissolution Injection Inject sample onto C18 column Dissolution->Injection Gradient_Elution Gradient elution with ACN/H₂O (TFA) Injection->Gradient_Elution UV_Detection UV Detection at 254 nm Gradient_Elution->UV_Detection Chromatogram_Integration Integrate peak areas UV_Detection->Chromatogram_Integration Purity_Calculation Calculate purity (%) Chromatogram_Integration->Purity_Calculation Impurity_Quantification Quantify impurities Purity_Calculation->Impurity_Quantification

Caption: Experimental workflow for purity assessment by HPLC.

Conclusion

The purity of synthesized this compound should be rigorously assessed using a combination of chromatographic and spectroscopic methods. By comparing the analytical data of the synthesized batch with a certified reference standard, researchers can confidently determine the purity and identify any potential impurities. The detailed protocols and comparative data presented in this guide provide a robust framework for ensuring the quality of this important synthetic intermediate.

Comparative Analysis of (1H-indazol-5-yl)methanamine and Related Indazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of (1H-indazol-5-yl)methanamine, based on available data for structurally related indazole derivatives. Due to the limited publicly available experimental data for this compound, this document leverages information on other indazole compounds to present a potential functional context, relevant experimental validation strategies, and key signaling pathways.

Indazole-containing molecules are recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology and inflammation.[1][2] Many indazole derivatives function as kinase inhibitors, a class of targeted therapy that blocks the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division.[2][3]

Quantitative Data Summary of Representative Indazole Derivatives

The following tables summarize key in vitro efficacy data for various indazole derivatives, illustrating the typical range of biological activities observed for this class of compounds. This data is intended to serve as a benchmark for researchers investigating new indazole-based molecules like this compound.

Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundCell Line
127 (Entrectinib) ALK12-N/A
82a Pim-10.4-N/A
82a Pim-21.1-N/A
82a Pim-30.4-N/A
106 FGFR12000-N/A
106 FGFR2800-N/A
106 FGFR34500-N/A

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity of Selected Indazole Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Cancer Type
2f 4T10.23 - 1.15Breast Cancer
139 N/A5.73N/A
140 N/A2.18N/A
141 N/A2.15N/A

Table 3: Anti-inflammatory Activity of Indazole and its Derivatives

CompoundAssayIC50 (µM)
Indazole Cyclooxygenase-2 (COX-2)23.42
5-Aminoindazole Cyclooxygenase-2 (COX-2)12.32
6-Nitroindazole Cyclooxygenase-2 (COX-2)19.22
Indazole Tumor Necrosis Factor-α (TNF-α)220.11
5-Aminoindazole Tumor Necrosis Factor-α (TNF-α)230.19

Data for Tables 1, 2 and 3 are compiled from studies on various indazole derivatives.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of indazole derivatives.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[6]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the substrate.

  • Initiate Reaction: Add the test compound dilutions or vehicle control (DMSO) to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.[6]

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Anti-proliferative Assay

This protocol describes a common method to evaluate the effect of a compound on cancer cell proliferation.

Objective: To determine the IC50 of a test compound for inhibiting the growth of a cancer cell line.

Materials:

  • Cancer cell line (e.g., 4T1 breast cancer cells)[4]

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Test compound dissolved in DMSO

  • Cell proliferation reagent (e.g., WST-1 or MTT)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Proliferation Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted into a colored formazan dye by metabolically active cells.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Statistical Validation of Experimental Data

Statistical analysis is crucial to ensure the validity and reliability of experimental findings.

Key Statistical Parameters:

  • Mean and Standard Deviation (SD): To describe the central tendency and variability of the data.

  • IC50/EC50 Determination: Calculated using non-linear regression analysis of dose-response curves.

  • Z'-factor: A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[7]

  • Hypothesis Testing (e.g., t-test, ANOVA): To determine if the observed differences between treated and control groups are statistically significant.

Data Normalization: In high-throughput screening, raw data is often normalized to control for plate-to-plate variation. Common methods include normalization to a percentage of the positive control response or the vehicle control.[7]

Visualizations

Signaling Pathway

Many indazole derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell growth and survival.[8][9]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Indazole This compound & Derivatives Indazole->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with potential inhibition by indazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of a small molecule inhibitor.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Optimization HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification (Statistical Analysis) HTS->Hit_ID Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response Orthogonal Orthogonal Assays (Confirm Mechanism) Dose_Response->Orthogonal Cell_Based Cell-Based Assays (Phenotypic Effects) Orthogonal->Cell_Based In_Vivo In Vivo Models (Efficacy & Toxicity) Cell_Based->In_Vivo

Caption: Workflow for small molecule inhibitor discovery and validation.

References

A Comparative Guide to (1H-indazol-5-yl)methanamine and Its Nitro-Indazole Precursors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. This guide provides a detailed comparison of (1H-indazol-5-yl)methanamine and its synthetic precursors, 5-nitro-1H-indazole and 5-cyano-1H-indazole. This comparison is intended to inform researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological potential of these closely related molecules.

Executive Summary

This compound represents a key building block in the synthesis of various biologically active compounds, including kinase inhibitors. Its synthesis typically proceeds from 5-nitro-1H-indazole through a 5-cyano-1H-indazole intermediate. The transformation from a nitro-substituted precursor to the final aminomethyl derivative significantly alters the molecule's electronic properties, reactivity, and potential biological activity. While the nitro- and cyano-indazoles serve as crucial synthetic intermediates, the resulting this compound offers a reactive primary amine for further derivatization and often exhibits a distinct pharmacological profile.

Physicochemical Properties: A Comparative Analysis

The introduction of different functional groups at the 5-position of the indazole ring markedly influences the physicochemical properties of these compounds. The following table summarizes key properties gathered from available data, providing a basis for comparison.

Property5-Nitro-1H-indazole5-Cyano-1H-indazoleThis compound
Molecular Formula C₇H₅N₃O₂C₈H₅N₃C₈H₉N₃
Molecular Weight 163.13 g/mol 143.15 g/mol 147.18 g/mol [1]
Appearance Yellow solidOff-white to yellow powderNot specified
Melting Point 204-208 °C[2]Not specifiedNot specified
XLogP3 1.51.40.6[1]
Hydrogen Bond Donor Count 112[1]
Hydrogen Bond Acceptor Count 322[1]
Topological Polar Surface Area 74.5 Ų54.7 Ų54.7 Ų[1]

The transition from the electron-withdrawing nitro and cyano groups to the electron-donating aminomethyl group leads to a significant decrease in the calculated lipophilicity (XLogP3), suggesting an increase in hydrophilicity for this compound. The increased hydrogen bond donor count in the final product also contributes to its different solubility profile and potential for intermolecular interactions.

Synthesis and Reactivity

The synthetic pathway from 5-nitro-1H-indazole to this compound is a multi-step process that highlights the differing reactivity of the functional groups.

SynthesisWorkflow Start 5-Nitro-1H-indazole Intermediate1 5-Amino-1H-indazole Start->Intermediate1 Reduction (e.g., SnCl₂, HCl) Intermediate2 5-Cyano-1H-indazole Intermediate1->Intermediate2 Sandmeyer Reaction (NaNO₂, HCl, CuCN) Product This compound Intermediate2->Product Reduction (e.g., LiAlH₄, THF or Catalytic Hydrogenation)

Caption: Synthetic workflow from 5-nitro-1H-indazole to this compound.

The nitro group of 5-nitro-1H-indazole is readily reduced to an amine, which can then be converted to a nitrile via the Sandmeyer reaction. The nitrile group of 5-cyano-1H-indazole is a versatile handle for further transformations, most notably its reduction to the primary amine of this compound. This final reduction step significantly increases the nucleophilicity of the molecule, making the aminomethyl group a prime site for subsequent derivatization in drug discovery programs.

Experimental Protocols

Synthesis of 5-Amino-1H-indazole from 5-Nitro-1H-indazole

This procedure is based on the standard reduction of an aromatic nitro group using tin(II) chloride.

Materials:

  • 5-Nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

Procedure:

  • Suspend 5-nitro-1H-indazole (1 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-1H-indazole.

Synthesis of 5-Cyano-1H-indazole from 5-Amino-1H-indazole (Sandmeyer Reaction)

This protocol describes the conversion of the amino group to a cyano group.

Materials:

  • 5-Amino-1H-indazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Water

Procedure:

  • Dissolve 5-amino-1H-indazole (1 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

  • Slowly add the cold diazonium salt solution to the cuprous cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-cyano-1H-indazole, which can be purified by column chromatography.

Synthesis of this compound from 5-Cyano-1H-indazole

This reduction can be achieved using lithium aluminum hydride or catalytic hydrogenation.

Materials:

  • 5-Cyano-1H-indazole

  • Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

  • Anhydrous tetrahydrofuran (THF) or Ethanol/Methanol

  • Water

  • Sodium sulfate

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (2-3 eq) in anhydrous THF under an inert atmosphere, add a solution of 5-cyano-1H-indazole (1 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases. Several indazole-based compounds have been developed as anti-cancer agents that target key signaling pathways involved in tumor growth and angiogenesis.[3][4]

One of the most relevant targets for indazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Some studies on related indazole derivatives have shown that the nature and position of substituents have a profound impact on their anti-proliferative activity. For instance, various 1H-indazole-3-amine derivatives have demonstrated IC₅₀ values in the low micromolar range against different cancer cell lines.[5] It is reasonable to hypothesize that this compound and its derivatives could exhibit similar or enhanced activities.

Conclusion

The conversion of 5-nitro-1H-indazole to this compound represents a critical synthetic transformation that significantly alters the molecule's properties and biological potential. While the nitro and cyano precursors are valuable intermediates, the final aminomethyl product provides a versatile platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The provided experimental protocols offer a roadmap for the synthesis of these compounds, and the comparative analysis of their properties underscores the importance of functional group manipulation in drug design. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to exploit the therapeutic potential of this promising class of molecules.

References

A Comparative Analysis of (1H-indazol-5-yl)methanamine Derivatives in Oncology: Benchmarking Taselisib Against Standard of Care in PIK3CA-Mutant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the indazole derivative taselisib (GDC-0032) against current standard of care treatments for hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced breast cancer. This analysis is based on published clinical trial data and focuses on efficacy, safety, and mechanistic insights.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1][2][3][4] (1H-indazol-5-yl)methanamine itself is a foundational structure, and its derivatives have been explored for a wide range of therapeutic applications, including oncology. A notable example is taselisib, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), which has been investigated in clinical trials for the treatment of cancers with activating mutations in the PIK3CA gene.[5]

This guide will focus on the clinical performance of taselisib in the context of the SANDPIPER Phase III clinical trial, comparing it with established standard of care therapies for HR+, HER2-, PIK3CA-mutated advanced breast cancer: the PI3K inhibitor alpelisib (Piqray®) and the CDK4/6 inhibitor palbociclib (Ibrance®).

Efficacy and Safety: A Head-to-Head Comparison

The following tables summarize the key efficacy and safety data from pivotal clinical trials for taselisib, alpelisib, and palbociclib in combination with fulvestrant.

Table 1: Comparative Efficacy in PIK3CA-Mutant, HR+, HER2- Advanced Breast Cancer

Treatment Arm Clinical Trial Median Progression-Free Survival (PFS) Objective Response Rate (ORR) Clinical Benefit Rate (CBR)
Taselisib + Fulvestrant SANDPIPER[2][3]7.4 months28.0%51.5%
Placebo + Fulvestrant SANDPIPER[2][3]5.4 months11.9%37.3%
Alpelisib + Fulvestrant SOLAR-1[6]11.0 monthsNot ReportedNot Reported
Placebo + Fulvestrant SOLAR-1[6]5.7 monthsNot ReportedNot Reported
Palbociclib + Fulvestrant PALOMA-3[7][8]9.5 monthsNot ReportedNot Reported
Placebo + Fulvestrant PALOMA-3[7][8]4.6 monthsNot ReportedNot Reported

*Note: The PALOMA-3 trial was not restricted to a PIK3CA-mutant population.

Table 2: Comparative Safety Profile (Grade ≥3 Adverse Events)

Adverse Event Taselisib + Fulvestrant (SANDPIPER) [2][3]Placebo + Fulvestrant (SANDPIPER) [2][3]Alpelisib + Fulvestrant (SOLAR-1) [9]Palbociclib + Fulvestrant (PALOMA-3) [8][10]
Diarrhea 12.1%1.3%7%<1%
Hyperglycemia 10.8%0.4%37%Not Reported
Colitis 2.6%0%Not ReportedNot Reported
Neutropenia Not ReportedNot ReportedNot Reported65%
Leukopenia Not ReportedNot ReportedNot Reported28%
Serious Adverse Events 32.0%8.9%Not specified10%
Treatment Discontinuation due to AEs 16.8%2.3%25%4%

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Taselisib and alpelisib are both inhibitors of the PI3K enzyme, a critical node in the PI3K/AKT/mTOR signaling pathway.[1][11][12] This pathway is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[1][11][12] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in HR+ breast cancer and are associated with a poorer prognosis.[1][6] By inhibiting PI3K, these drugs aim to block downstream signaling and impede tumor growth. Palbociclib, on the other hand, is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, which targets a different aspect of cell cycle progression.[10][13]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Taselisib Taselisib Taselisib->PI3K Inhibition Alpelisib Alpelisib Alpelisib->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are crucial for understanding the context of the presented data.

SANDPIPER Trial (Taselisib)
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled multicenter trial.[2][5]

  • Patient Population: Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer that had progressed during or after an aromatase inhibitor.[2][5]

  • Treatment Arms:

    • Taselisib (4 mg orally once daily) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of each subsequent 28-day cycle).[2]

    • Placebo plus fulvestrant.[2]

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS).[2]

  • Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), and safety.[2]

SOLAR-1 Trial (Alpelisib)
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[14][15]

  • Patient Population: Postmenopausal women, and men, with HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer that had progressed on or after an aromatase inhibitor-based regimen.[14][15]

  • Treatment Arms:

    • Alpelisib (300 mg orally once daily) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of each subsequent 28-day cycle).[6][16]

    • Placebo plus fulvestrant.[6][16]

  • Primary Endpoint: PFS in the PIK3CA-mutant cohort.[17]

  • Key Secondary Endpoints: Overall survival, overall response rate, and safety.[6]

PALOMA-3 Trial (Palbociclib)
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[7][8]

  • Patient Population: Women with HR-positive, HER2-negative advanced breast cancer that had progressed on prior endocrine therapy.[7][8]

  • Treatment Arms:

    • Palbociclib (125 mg orally once daily for 21 days, followed by 7 days off) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of each subsequent 28-day cycle).[8]

    • Placebo plus fulvestrant.[8]

  • Primary Endpoint: Investigator-assessed PFS.[7]

  • Key Secondary Endpoints: Overall survival, response rates, and safety.[18]

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Screening Patient Enrollment (HR+/HER2- Advanced Breast Cancer, Prior Endocrine Therapy) Mutation_Test PIK3CA Mutation Testing (for SANDPIPER and SOLAR-1) Screening->Mutation_Test Randomization Randomization (2:1 or 1:1) Mutation_Test->Randomization Arm_A Investigational Arm: Indazole Derivative (Taselisib) or Standard of Care (Alpelisib/Palbociclib) + Fulvestrant Randomization->Arm_A Arm_B Control Arm: Placebo + Fulvestrant Randomization->Arm_B Followup Treatment until Progression or Unacceptable Toxicity Arm_A->Followup Arm_B->Followup Endpoints Primary Endpoint Assessment (PFS) Secondary Endpoint Assessment (ORR, OS, Safety) Followup->Endpoints

Generalized Clinical Trial Workflow

Conclusion

The development of indazole derivatives like taselisib has provided valuable insights into targeting the PI3K pathway in cancer. While taselisib demonstrated a statistically significant improvement in progression-free survival in the SANDPIPER trial, the modest clinical benefit combined with a notable toxicity profile has limited its clinical utility.[3] In comparison, alpelisib has shown a more pronounced PFS benefit in the PIK3CA-mutant population and is an approved therapy. Palbociclib, targeting a different pathway, has also established a significant role in the treatment of HR+ advanced breast cancer. This comparative guide underscores the importance of balancing efficacy and safety in the development of novel cancer therapeutics and highlights the ongoing evolution of standard of care in molecularly defined patient populations.

References

Safety Operating Guide

Navigating the Disposal of (1H-indazol-5-yl)methanamine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of (1H-indazol-5-yl)methanamine, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with handling this compound dictates the necessity of the following PPE:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To shield eyes from potential splashes or airborne particles of the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact and potential irritation or absorption.
Body Protection A laboratory coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood. A respirator may be required if dust is generated.To prevent the inhalation of potentially harmful dust or vapors.[4]

Handling and Storage: Store the compound in a tightly sealed, compatible container in a cool, dry, and well-ventilated location[1][2][5]. It is crucial to keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions[2][5][6].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste[7]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[8][9].

  • Waste Identification and Segregation :

    • Treat all waste containing this compound as hazardous chemical waste[10].

    • Keep this waste stream separate from other chemical wastes to avoid dangerous reactions. Specifically, do not mix it with incompatible substances[5][11]. It is best practice to maintain separate waste containers for different classes of chemicals[12].

  • Containerization and Labeling :

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid[5][11]. The original container is often a suitable choice if it is intact[10].

    • Affix a "Hazardous Waste" label to the container as soon as waste accumulation begins[10][13].

    • The label must clearly state the full chemical name, "this compound," and any other components in the waste mixture. Avoid using abbreviations or chemical formulas[12].

  • Accumulation and Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[11][14].

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup[4][8].

    • Provide the EHS office or waste vendor with detailed information about the chemical waste.

  • Empty Container Disposal :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent[10][15].

    • The rinsate from this process must be collected and disposed of as hazardous waste[10].

    • After triple-rinsing and ensuring the container is free of any residue, deface the original label and dispose of the container as regular trash, in accordance with institutional policies[10][15].

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale. Therefore, attempting to treat this waste in the lab is not recommended. The safest and most compliant method of disposal is through a certified hazardous waste management program[7].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generation This compound is_hazardous Is the waste considered hazardous? start->is_hazardous treat_as_hazardous Yes: Treat as Hazardous Waste is_hazardous->treat_as_hazardous Default (No SDS) segregate Segregate from incompatible materials treat_as_hazardous->segregate containerize Select a compatible, sealable container segregate->containerize label_container Label with 'Hazardous Waste' and full chemical name containerize->label_container store Store in designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS or licensed waste disposal service store->contact_ehs pickup Arrange for waste pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (1H-indazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (1H-indazol-5-yl)methanamine, tailored for research, scientific, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazard profiles of structurally similar compounds, including various indazole and aminomethane derivatives. A precautionary approach is essential.

Hazard Assessment and Engineering Controls

While specific toxicological data for this compound is limited, related compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

All work involving the handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] An eyewash station and safety shower must be readily accessible and unobstructed.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure the safety of personnel. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, double-gloving recommended) and a flame-resistant lab coat.[1][5]Prevents skin contact which may cause irritation or burns.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1][6]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational and Disposal Plans

Strict adherence to the following procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all required equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood.[1]

    • Avoid direct contact with the compound at all times.[1]

    • Do not eat, drink, or smoke in the handling area.[1][7]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][7]

    • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][7]

Disposal Plan:

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled hazardous waste container.

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[1] All disposals must be in accordance with local, state, and federal regulations.[1][7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_materials Assemble Materials prep_safety->prep_materials handle_weigh Weighing prep_materials->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Reaction Setup handle_solution->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.